Candesartan Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWNYREAURMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161059 | |
| Record name | Ethyl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-58-6 | |
| Record name | Ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl candesartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CANDESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT2Y1F36J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Candesartan Cilexetil
This guide provides an in-depth exploration of the synthetic pathways for Candesartan Cilexetil, a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, Candesartan Cilexetil is rapidly hydrolyzed to its active form, candesartan, in the gastrointestinal tract.[2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the chemical strategies, key intermediates, and reaction mechanisms involved in its synthesis.
Retrosynthetic Analysis and Core Synthetic Strategies
The molecular architecture of Candesartan Cilexetil comprises a central benzimidazole core linked to a biphenyl-tetrazole moiety and a cilexetil ester group. The synthesis of this complex molecule can be approached through several strategic disconnections. The most common strategies are convergent, involving the separate synthesis of key intermediates followed by their coupling.
A typical retrosynthetic analysis breaks down Candesartan Cilexetil into three primary building blocks:
-
The Benzimidazole Core: Typically derived from a substituted anthranilate.
-
The Biphenyl-Tetrazole Moiety: Often prepared via a Suzuki coupling reaction.
-
The Cilexetil Group: Introduced in the final stages of the synthesis.
The following diagram illustrates a generalized retrosynthetic approach:
Caption: Retrosynthetic analysis of Candesartan Cilexetil.
Synthesis of Key Intermediates
The efficient synthesis of Candesartan Cilexetil hinges on the successful preparation of its key structural fragments. This section details the synthesis of the two primary intermediates.
Synthesis of the Biphenyl-Tetrazole Moiety
A crucial intermediate is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. Its synthesis typically begins with a Suzuki coupling reaction between 4-methylphenylboronic acid and 2-bromobenzonitrile, followed by bromination of the methyl group.
Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
| Step | Reagent/Solvent | Conditions | Yield (%) |
| 1 | 4-Methylphenylboronic acid, 2-Bromobenzonitrile, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | Reflux, 8-12 h | 85-95 |
| 2 | N-Bromosuccinimide (NBS), AIBN, CCl₄ | Reflux, 4-6 h | 70-80 |
Step-by-step methodology:
-
To a solution of 4-methylphenylboronic acid and 2-bromobenzonitrile in a toluene/water mixture, add tetrakis(triphenylphosphine)palladium(0) and sodium carbonate.
-
Heat the mixture to reflux for 8-12 hours under an inert atmosphere.
-
After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which is then purified by column chromatography to yield 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.
-
Dissolve the product from the previous step in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
The subsequent conversion of the nitrile to a tetrazole ring is a critical step, often accomplished using sodium azide with a catalyst.[3][4] To avoid the use of highly toxic organotin reagents like tributyltin azide, alternative methods using zinc chloride or other Lewis acids as catalysts have been developed.[5] The tetrazole nitrogen is often protected, for instance with a trityl group, to prevent side reactions in subsequent steps.[1]
Synthesis of the Benzimidazole Core
The benzimidazole core is typically synthesized from a substituted anthranilic acid derivative. A common starting material is 2-aminobenzoic acid, which undergoes a series of reactions including nitration, esterification, and cyclization.[6][7][8]
Experimental Protocol: Synthesis of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
| Step | Starting Material | Reagent/Solvent | Conditions |
| 1 | 2-Nitrobenzoic acid | Ethanol, H₂SO₄ | Reflux |
| 2 | Ethyl 2-nitrobenzoate | Fe, NH₄Cl, Ethanol/Water | Reflux |
| 3 | Ethyl 2-aminobenzoate | Diethyl carbonate, NaOEt | Reflux |
Step-by-step methodology:
-
Esterification of 2-nitrobenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux yields ethyl 2-nitrobenzoate.[3]
-
Reduction of the nitro group is achieved using iron powder and ammonium chloride in an ethanol/water mixture to give ethyl 2-aminobenzoate.[3]
-
Cyclization with diethyl carbonate in the presence of sodium ethoxide affords the desired benzimidazole core, ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Assembly of the Candesartan Cilexetil Backbone
With the key intermediates in hand, the next phase involves their coupling to construct the main framework of the molecule.
N-Alkylation
The benzimidazole core is N-alkylated with the biphenyl-tetrazole moiety. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[9]
Caption: N-Alkylation of the benzimidazole core.
Tetrazole Formation and Deprotection
If the biphenyl moiety contains a cyano group, the tetrazole ring is formed at this stage using sodium azide.[4] As mentioned earlier, this step often requires a catalyst and the subsequent removal of a protecting group from the tetrazole ring. The trityl group, a common protecting group, can be removed under acidic conditions.[1] However, acidic conditions can sometimes lead to the formation of impurities.[9] Milder deprotection methods using Lewis acids or neutral conditions have also been reported.[1][5]
Esterification to Candesartan Cilexetil
The final step is the esterification of the carboxylic acid group of the candesartan intermediate with 1-chloroethyl cyclohexyl carbonate to introduce the cilexetil prodrug moiety.[9] This reaction is typically performed in the presence of a base like potassium carbonate in a suitable solvent.[9][10]
Experimental Protocol: Esterification of Candesartan
| Step | Reagent/Solvent | Conditions | Yield (%) |
| 1 | Candesartan, 1-Chloroethyl cyclohexyl carbonate, K₂CO₃, Acetonitrile | Reflux, 6 h | 80-90 |
Step-by-step methodology:
-
A mixture of candesartan, 1-chloroethyl cyclohexyl carbonate, and potassium carbonate in acetonitrile is heated to reflux for 6 hours.[9]
-
After cooling, the inorganic salts are filtered off, and the filtrate is concentrated.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated to give the crude Candesartan Cilexetil, which is then purified by recrystallization.
Alternative and Greener Synthetic Approaches
Recent research has focused on developing more efficient and environmentally friendly synthetic routes. One notable approach involves a ruthenium-catalyzed C-H arylation to form the biphenyl linkage, which can shorten the synthesis and reduce waste.[11][12] Another strategy focuses on a convergent synthesis where the benzimidazole ring is formed in the final step, which has been shown to produce high-purity Candesartan Cilexetil in good yield over fewer steps.[9] Some patented methods also aim to reduce the number of steps and avoid hazardous reagents like sodium azide.[3]
The following diagram illustrates a convergent synthesis pathway:
Caption: A convergent synthetic route to Candesartan Cilexetil.
Conclusion
The synthesis of Candesartan Cilexetil is a multi-step process that requires careful control of reaction conditions and purification procedures. While traditional linear and convergent strategies are well-established, ongoing research is paving the way for more efficient, scalable, and sustainable manufacturing processes. The choice of a particular synthetic route in an industrial setting will depend on factors such as cost of starting materials, overall yield, purity of the final product, and environmental impact.
References
- 1. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 2. iajpr.com [iajpr.com]
- 3. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 4. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]
- 5. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - New Practical Synthesis of the Key Intermediate of Candesartan - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Formation, Analysis, and Control of Candesartan Ethyl Ester Impurity
Abstract
Candesartan cilexetil is a widely prescribed angiotensin II receptor antagonist, utilized as a prodrug to enhance bioavailability.[1] During its synthesis and storage, the formation of impurities is a critical concern for pharmaceutical quality and safety. This technical guide provides an in-depth examination of a key impurity, Candesartan Ethyl Ester (also known as Candesartan Cilexetil EP Impurity A). We will explore the primary chemical mechanisms responsible for its formation—namely, process-related direct esterification and degradation-driven transesterification. Furthermore, this guide details validated analytical methodologies for the detection and quantification of this impurity and outlines robust control strategies essential for drug development and manufacturing professionals.
Introduction to Candesartan and the Imperative of Impurity Profiling
The Therapeutic Role and Prodrug Strategy of Candesartan Cilexetil
Candesartan cilexetil is the prodrug form of the active therapeutic agent, Candesartan.[2] Candesartan itself is a potent and selective AT₁ subtype angiotensin II receptor antagonist.[3] By blocking the AT₁ receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The cilexetil ester moiety is designed to increase the oral bioavailability of the parent drug.[1] Following oral administration, Candesartan cilexetil is rapidly and completely hydrolyzed to the active Candesartan during absorption from the gastrointestinal tract.[2][4]
Key Chemical Structures
Understanding the structures of the active drug, its prodrug, and the specific impurity is fundamental to comprehending the transformation mechanisms.
-
Candesartan: The active pharmaceutical ingredient (API), featuring a free carboxylic acid group on the benzimidazole ring.[5][6]
-
Candesartan Cilexetil: The marketed prodrug, where the carboxylic acid is esterified with a (cyclohexyloxy)carbonyloxy)ethyl group (the "cilexetil" group).[4]
-
This compound: The impurity of focus, where the same carboxylic acid is esterified with a simple ethyl group. It is recognized as a related compound by major pharmacopeias.[7]
The Regulatory Imperative for Impurity Control
The presence of impurities in a drug product can impact its efficacy and safety. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities. Identifying, quantifying, and controlling impurities such as this compound is not merely a quality control exercise but a critical component of ensuring patient safety. This necessitates a thorough understanding of how such impurities are formed to develop effective control strategies.
Core Mechanisms of this compound Formation
The formation of this compound can be attributed to two principal chemical pathways. The prevalence of one mechanism over the other is highly dependent on the specific conditions present during chemical synthesis, purification, formulation, and storage.
Mechanism I: Process-Related Formation via Direct Esterification
This pathway involves the direct reaction between the active Candesartan acid and ethanol. This is a classic Fischer-Speier esterification reaction, which can occur if both components are present under favorable conditions, typically during the synthesis of the API.
Causality: If the hydrolysis of an intermediate ester to form the Candesartan carboxylic acid is incomplete, or if Candesartan acid is present in a subsequent step that uses ethanol as a solvent (e.g., for purification or crystallization), direct esterification can occur.[8][9] The reaction is significantly accelerated by the presence of an acid catalyst and elevated temperatures.
Caption: Direct esterification pathway for this compound formation.
Mechanism II: Degradation-Related Formation via Transesterification
Transesterification is a more probable degradation pathway, involving the substitution of the cilexetil group of the prodrug with an ethyl group from ethanol. The labile carbonate ester linkage in the cilexetil moiety makes Candesartan cilexetil susceptible to this reaction.
Causality: This reaction is particularly relevant during downstream processing, formulation, or storage if the drug substance or product comes into contact with ethanol. Studies have demonstrated that Candesartan cilexetil is prone to hydrolysis and transesterification, especially under basic conditions.[10][11] The presence of residual basic catalysts or alkaline excipients in a formulation can catalyze this reaction, even with trace amounts of ethanol.
Caption: Transesterification pathway for this compound formation.
Summary of Influencing Factors
The formation of this compound is not spontaneous; it is driven by specific chemical conditions. The control of these parameters is key to minimizing its presence.
| Factor | Impact on Formation Rate | Rationale |
| Ethanol Concentration | Direct Proportionality | Acts as a primary reactant in both esterification and transesterification pathways. |
| pH | Increased rate at both low (acidic) and high (basic) pH. | Acid catalyzes direct esterification. Base is a potent catalyst for transesterification.[10][11] The drug also undergoes significant degradation under acidic and basic hydrolysis.[12][13] |
| Temperature | Exponential Increase | Higher temperatures provide the necessary activation energy, accelerating reaction kinetics for both pathways.[1] |
| Reaction/Storage Time | Direct Proportionality | Longer exposure to adverse conditions (presence of ethanol, non-neutral pH, high temperature) increases the yield of the impurity. |
Analytical Methodologies for Detection and Quantification
To effectively control an impurity, one must be able to reliably detect and quantify it. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-pressure liquid chromatography (UPLC), are the definitive techniques for this purpose.
Justification of Technique: UPLC is preferred for impurity profiling due to its use of sub-2 µm particle columns, which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.[4] This allows for the clear separation of the main API peak from closely eluting impurities like this compound.
Protocol: UPLC-UV Method for Quantification
This protocol is a self-validating system designed for the accurate quantification of this compound and other related substances in Candesartan cilexetil drug products. It is adapted from established and validated methods in the scientific literature.[4][14]
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: Prepare a 0.01 M phosphate buffer. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase B: Use a mixture of 95% acetonitrile and 5% Milli-Q water.
-
Diluent: Prepare a suitable mixture, often acetonitrile and water.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 2.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the drug substance or powdered tablets in the diluent to achieve a target concentration of Candesartan cilexetil (e.g., 500 µg/mL).
Step 2: Chromatographic Conditions
| Parameter | Specification |
| Instrument | Waters Acquity UPLC System or equivalent |
| Column | ACQUITY UPLC BEH Shield RP18, 1.7 µm, or similar |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | ~0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| UV Detection | 254 nm (for this compound) and 210 nm (for other potential impurities).[4][14] |
| Run Time | Approximately 20 minutes.[4] |
Step 3: Data Analysis
-
Inject the diluent (as a blank), the standard solution, and the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity using the peak area response from the external standard calibration.
Protocol: LC-MS for Structural Confirmation
For definitive structural confirmation, especially during initial method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Workflow:
-
Separation: Utilize an LC method similar to the UPLC-UV protocol to chromatographically separate the impurity from the API.
-
Ionization: Interface the LC eluent with a mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the impurity. The protonated molecule [M+H]⁺ for this compound (C₂₆H₂₄N₆O₃) should correspond to an m/z of approximately 469.5.
-
Fragmentation (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion. The resulting fragmentation pattern provides a structural fingerprint that can be compared with that of a reference standard or used for de novo structural elucidation, confirming the identity of the impurity.[12]
Control Strategies in Drug Development and Manufacturing
A comprehensive control strategy integrates process chemistry, analytical testing, and formulation science to minimize the impurity to acceptable levels.
Synthesis and Solvent Control
-
Avoid Ethanol in Final Steps: The most effective control is to avoid the use of ethanol as a solvent in the final steps of API synthesis and purification, particularly after the formation of the Candesartan carboxylic acid or when handling the final Candesartan cilexetil prodrug.
-
Specify Solvent Purity: If other alcohols (e.g., methanol) are used, they must be tested for ethanol content, and strict limits should be established to prevent accidental introduction.[8]
Formulation and Storage
-
pH Control: Formulate the final drug product at a pH that minimizes both acid- and base-catalyzed reactions. This typically involves buffering the formulation in a stable pH range (near neutral).
-
Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that no components within the formulation (e.g., alkaline fillers) can catalyze the transesterification of Candesartan cilexetil.
-
Storage Conditions: Store the drug substance and final product under controlled temperature and humidity conditions as determined by stability studies to minimize degradation over the product's shelf life.[1][13]
Integrated Control Workflow
Caption: Integrated workflow for the control of this compound impurity.
Conclusion
The formation of this compound is a well-understood phenomenon driven by fundamental chemical principles of esterification and transesterification. Its presence can be reliably monitored and quantified using modern chromatographic techniques like UPLC. For researchers and drug development professionals, controlling this impurity is not a matter of chance but a result of a deliberate and robust strategy. By carefully selecting solvents, controlling pH and temperature during manufacturing, and designing stable formulations, the level of this compound can be effectively managed, ensuring the final drug product meets the highest standards of quality, safety, and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Candesartan | 139481-59-7 [chemicalbook.com]
- 7. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]
- 8. WO2011080684A1 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 9. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]
- 10. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]
- 14. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Transformation: A Technical Guide to the Role of Candesartan Ethyl Ester in the Degradation of Candesartan Cilexetil
Abstract
Candesartan cilexetil, a widely prescribed angiotensin II receptor blocker, is a prodrug that undergoes metabolic activation to its active form, candesartan. The chemical stability of candesartan cilexetil is a critical determinant of its therapeutic efficacy and safety. This in-depth technical guide elucidates the pivotal role of a specific, yet often overlooked, degradation product: Candesartan Ethyl Ester. We will explore the mechanistic pathways of its formation, primarily through transesterification, its classification as both a process-related impurity and a degradation product, and the critical analytical methodologies required for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality control of candesartan cilexetil-based pharmaceuticals.
Introduction: The Prodrug Moiety and the Imperative of Purity
Candesartan cilexetil is chemically designated as (±)-1-Hydroxyethyl 2-ethoxy-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-7-benzimidazolecarboxylate, cyclohexyl carbonate (ester).[1][2] Its conversion to the active candesartan is facilitated by esterases in the gastrointestinal tract.[1][3][4][5] The cilexetil group is crucial for enhancing the oral bioavailability of candesartan.[2] However, this ester linkage also represents a point of vulnerability, making the molecule susceptible to hydrolytic and other forms of degradation.
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a fundamental requirement of regulatory bodies worldwide. Impurities can arise from the synthesis process, degradation of the API, or interactions between the API and excipients. Understanding the degradation pathways of candesartan cilexetil is therefore paramount in developing stable formulations and ensuring patient safety. Among the various degradation products, this compound (CEE) presents a unique case, as it can be formed both during the manufacturing process and as a result of degradation in the final product.
This compound: A Dual-Identity Impurity
This compound, chemically known as Ethyl 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate, is recognized by major pharmacopoeias as a critical impurity of candesartan cilexetil.[6][7] It is listed as Candesartan Cilexetil EP Impurity A and Candesartan Cilexetil USP Related Compound A .[6][7] This official designation underscores the importance of monitoring and controlling its presence in both the API and the finished dosage forms.
The presence of CEE can be attributed to two primary sources:
-
Process-Related Impurity: During the synthesis of candesartan cilexetil, ethyl esters are often used as intermediates.[8] Incomplete hydrolysis or side reactions can lead to the carryover of CEE into the final API.[9]
-
Degradation Product: Candesartan cilexetil can undergo degradation to form CEE, particularly in the presence of ethanol. This can occur due to residual ethanol from the manufacturing process or from excipients used in the formulation.[10][11]
Chemical Structures
To fully appreciate the transformation, a clear understanding of the molecular structures is essential.
References
- 1. Candesartan - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 4. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
- 9. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 10. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 11. candesartan cilexetil tablets stability - Mendeley Data [data.mendeley.com]
The Solubility of Candesartan Esters in Organic Solvents: A Guide for Pharmaceutical Development
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of Candesartan esters, with a primary focus on Candesartan Cilexetil, the commercially significant prodrug, and the related Candesartan Ethyl Ester. Solubility in organic solvents is a critical parameter that dictates the efficiency of synthesis, purification, crystallization, and formulation processes in pharmaceutical development. This document synthesizes available experimental data, elucidates the underlying physicochemical principles governing solubility, and presents a detailed, field-proven protocol for its experimental determination. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize the manufacturing and formulation of Candesartan-based therapeutics.
Introduction: Candesartan and the Imperative of the Prodrug Strategy
Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension and heart failure.[1][2] The active pharmaceutical ingredient (API), Candesartan, is a carboxylic acid that exhibits poor oral bioavailability due to its low permeability and solubility at physiological pH. To overcome this limitation, the drug is administered as an ester prodrug, Candesartan Cilexetil.
The Prodrug: Candesartan Cilexetil
Candesartan Cilexetil is the 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester of Candesartan.[3][4] This modification renders the molecule more lipophilic, enhancing its absorption from the gastrointestinal tract. Following absorption, it is rapidly and completely hydrolyzed by esterases in the intestinal wall to release the active Candesartan moiety.[2][5][6] Because it is the marketed form of the drug, the solubility of Candesartan Cilexetil is of paramount importance for all stages of pharmaceutical processing.
Understanding "this compound"
The term "this compound" refers to a distinct, though structurally related, molecule. While Candesartan Cilexetil is a complex double ester, this compound is a simpler ethyl ester derivative. It serves as a valuable model compound for research and can be encountered as a process-related impurity.[7][8][9] Its solubility characteristics provide insight into the behavior of the broader class of Candesartan esters. A recent study specifically investigated the solubility of "ethyl candesartan" in a range of mono-solvents, providing the key data for this specific derivative.[10][11]
The Critical Role of Organic Solvent Solubility
The journey from a synthesized API to a finished drug product is governed by chemistry and engineering principles where solubility is a central variable.
-
Crystallization & Purification: The selection of an appropriate solvent or anti-solvent system is fundamental for achieving high purity and the desired polymorphic form of the API.[4] Solubility data at various temperatures are essential for designing and optimizing crystallization processes.
-
Formulation: Advanced formulation techniques, such as solvent evaporation for creating nanoparticles or solid dispersions to enhance bioavailability, rely on dissolving the drug in a suitable organic solvent.[12][13]
-
Analytical Method Development: Preparing stock solutions for analytical assays, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of solvents that can readily dissolve the compound.[14]
Physicochemical Principles of Solubility
The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, framework.
-
Molecular Structure: Candesartan Cilexetil (MW: 610.67 g/mol ) is a large, complex molecule with multiple functional groups: a biphenyl core, a tetrazole ring, a benzimidazole system, an ether linkage, and two ester groups.[3][4] These groups contribute to a complex polarity profile, with both hydrophobic regions (biphenyl, cyclohexyl) and polar sites capable of hydrogen bonding (tetrazole N-H, ester carbonyls).
-
Solvent Properties:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact with the polar functional groups of the Candesartan esters. However, the large non-polar regions of the drug molecule can limit solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective hydrogen bond acceptors and possess high dipolarity. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are particularly effective at dissolving Candesartan esters due to their ability to disrupt the strong solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions.[5][10][11]
-
Non-Polar Solvents (e.g., Heptane): These solvents are unable to form strong interactions with the polar moieties of the drug, resulting in very poor solubility. The European Pharmacopoeia notes that Candesartan Cilexetil is practically insoluble in heptane.[15]
-
Quantitative Solubility Data for Candesartan Esters
The following tables summarize experimentally determined solubility data from peer-reviewed literature and technical datasheets. Data is presented to facilitate comparison and aid in solvent selection.
Solubility of this compound
The solubility of this compound was systematically studied across a range of temperatures. The data clearly shows that solubility increases with temperature in all tested solvents, an endothermic dissolution process.[10][11] DMF and cyclohexanone were found to be the most effective solvents.
| Solvent | Temperature (K) | Mole Fraction (x10²) |
| N,N-Dimethylformamide (DMF) | 278.15 | 4.31 |
| 318.15 | 7.91 | |
| Cyclohexanone | 278.15 | 1.45 |
| 318.15 | 2.81 | |
| 1,4-Dioxane | 278.15 | 1.39 |
| 318.15 | 2.69 | |
| Acetonitrile | 278.15 | 0.69 |
| 318.15 | 1.15 | |
| Acetone | 278.15 | 0.38 |
| 318.15 | 0.70 | |
| Ethyl Acetate | 278.15 | 0.22 |
| 318.15 | 0.42 | |
| Methanol | 278.15 | 0.17 |
| 318.15 | 0.32 | |
| Ethanol | 278.15 | 0.15 |
| 318.15 | 0.28 | |
| Isopropanol | 278.15 | 0.14 |
| 318.15 | 0.27 | |
| Data synthesized from Molecules 2022, 27(22), 8011.[10][11] |
Solubility of Candesartan Cilexetil
Data for the prodrug Candesartan Cilexetil is available from multiple sources. It is classified as practically insoluble in water but shows solubility in a range of organic solvents.[3][15] Ketones and polar aprotic solvents demonstrate the highest capacity for dissolution.
| Solvent | Solubility Description | Approximate Value (mg/mL) | Source |
| DMSO | Soluble | ~30 | Cayman Chemical[5] |
| DMF | Soluble | ~30 | Cayman Chemical[5] |
| 2-Butanone | Highest among tested alcohols/ketones | > Acetone | J. Chem. Eng. Data[4] |
| Acetone | More soluble than alcohols | > 1-Propanol | J. Chem. Eng. Data[4] |
| Methylene Chloride | Freely soluble | - | European Pharmacopoeia[15] |
| Methanol | Sparingly soluble | - | European Pharmacopoeia, Ph. Eur.[3][15] |
| Ethanol | Slightly soluble / Soluble | ~3 | European Pharmacopoeia / Cayman[5][15] |
| Acetonitrile | Least soluble among tested | < 2-Propanol | J. Chem. Eng. Data[4] |
| Water | Practically insoluble | <0.01 | Multiple Sources[3][15][16] |
The trend for Candesartan Cilexetil solubility at a given temperature is: 2-butanone > acetone > 1-propanol > ethanol > 2-propanol > acetonitrile .[4][17] This highlights the effectiveness of ketones, likely due to favorable interactions with the ester carbonyl groups in the drug molecule.[4]
Experimental Protocol: Equilibrium Solubility Determination
Determining the thermodynamic (equilibrium) solubility is a fundamental task. The shake-flask method is the gold-standard due to its reliability and direct measurement of a saturated system at equilibrium.[18]
Rationale for Method Selection
The goal is to measure the maximum concentration of the drug that can be dissolved in a solvent under stable conditions. This contrasts with kinetic solubility, which measures the point of precipitation from a stock solution and is often used for high-throughput screening.[18] For process development and thermodynamic understanding, the equilibrium method is authoritative. The use of HPLC for quantification is chosen for its high specificity, sensitivity, and precision, ensuring that only the parent compound is measured, separate from any potential degradants.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of Candesartan ester powder (e.g., 20-30 mg) into several screw-capped glass vials. The excess solid is crucial to ensure saturation is achieved and maintained.
-
Record the exact mass of the powder.
-
-
Solvent Addition:
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined empirically by sampling at different time points (e.g., 12, 24, 48, 72 h) until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
Stop agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2-4 hours to allow undissolved solids to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible 0.22 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all particulate matter.
-
Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the HPLC method. A precise dilution factor is essential for accurate back-calculation.
-
-
Quantification by HPLC:
-
Analyze the diluted sample using a validated, stability-indicating HPLC method with UV detection (e.g., at 254 nm).[4]
-
Prepare a calibration curve using certified reference standards of the Candesartan ester at known concentrations.
-
Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution using the formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Workflow Visualization
The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion and Implications
The solubility of Candesartan esters in organic solvents is a complex function of their molecular structure and the properties of the solvent. Polar aprotic solvents like DMF and DMSO, along with ketones such as 2-butanone and acetone, are highly effective at dissolving both Candesartan Cilexetil and this compound. In contrast, alcohols exhibit moderate solvent power, while non-polar hydrocarbons are ineffective.
This guide provides drug development professionals with the foundational knowledge, quantitative data, and a robust experimental protocol necessary to make informed decisions. Proper solvent selection based on reliable solubility data is not merely a matter of convenience; it is a cornerstone of developing efficient, reproducible, and scalable manufacturing processes for producing high-quality Candesartan API and innovative drug products.
References
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- 8. This compound Desethyl N1-Cilexetil Analog : Venkatasai Life Sciences [venkatasailifesciences.com]
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- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Candesartan Ethyl Ester
Introduction
This compound (CEE) is a critical chemical entity within the synthesis pathway of Candesartan cilexetil, a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure.[1][2] Primarily recognized as a key intermediate, CEE's chemical structure closely resembles the active pharmaceutical ingredient (API), Candesartan. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, analytical characterization, and its pivotal role in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is chemically known as ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[3] Its structural features, including the benzimidazole core, biphenyl linkage, and tetrazole group, are instrumental in its function as a precursor to Candesartan.[4]
| Property | Value | Source(s) |
| CAS Number | 139481-58-6 | [3][5] |
| Molecular Formula | C₂₆H₂₄N₆O₃ | [4][5] |
| Molecular Weight | 468.51 g/mol | [4][5] |
| IUPAC Name | ethyl 2-ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | [4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 157-159°C | [4] |
| Boiling Point | 709.6±70.0°C | [4] |
| LogP | 5.85 | [4] |
| Solubility | Sparingly soluble in methanol, practically insoluble in water. | [6][7] |
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Synthesis and Manufacturing
This compound is synthesized as an intermediate in the production of Candesartan cilexetil. A common synthetic route involves the reaction of 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-Ethoxy-7-benzimidazole carboxylic acid ethyl ester with an azide, such as sodium azide or tributyltin azide, in an organic solvent.[8][9] The reaction is typically carried out at elevated temperatures.[8]
The following diagram illustrates a generalized workflow for the synthesis of Candesartan, highlighting the position of this compound as a key intermediate.
Caption: Generalized Synthesis Workflow for Candesartan via this compound.
The choice of an azide source is critical; while sodium azide is a cost-effective option, organotin azides like tributyltin azide can offer advantages in certain reaction conditions, though they present environmental and toxicity concerns that must be managed.[8][9] The subsequent in-situ hydrolysis of the ethyl ester group of CEE is a crucial step to yield the carboxylic acid moiety of the active drug, Candesartan.[9]
Role in Candesartan Cilexetil Production
This compound is a direct precursor to Candesartan. Following its synthesis, the ethyl ester is hydrolyzed to form Candesartan, which is then esterified to produce the prodrug Candesartan cilexetil.[7] Candesartan cilexetil is designed to enhance the bioavailability of Candesartan, as it is rapidly and completely hydrolyzed to the active drug during absorption from the gastrointestinal tract.[1][7]
Due to its role as an intermediate, this compound is also considered a process-related impurity in the final Candesartan cilexetil drug product.[3] Regulatory guidelines necessitate the careful monitoring and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product. Therefore, robust analytical methods are essential for its detection and quantification.
Analytical Characterization
The identification and quantification of this compound, particularly as an impurity in Candesartan cilexetil, are typically performed using modern chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of Candesartan and its impurities.[6][10]
Typical Protocol:
-
Column: C18 column (e.g., 256 x 4.6 mm).[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.[6][10]
-
Flow Rate: Typically around 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where both Candesartan cilexetil and this compound exhibit significant absorbance, often around 254 nm or 256 nm.[6][10]
-
Standard Preparation: A reference standard of this compound is used to prepare a stock solution of known concentration.
-
Sample Preparation: The drug substance or product is dissolved in a suitable diluent.
-
Analysis: The retention times of the peaks in the sample chromatogram are compared with that of the reference standard for identification. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification and structural confirmation, especially at low levels, LC-MS is the method of choice.[4] This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, providing highly specific and sensitive detection.
Mechanism of Action and Biological Activity
As a close structural analog of Candesartan, this compound is classified as an angiotensin II receptor antagonist.[4][5] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1] By selectively blocking the AT1 subtype of the angiotensin II receptor, Candesartan and its analogs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][11] While in-depth pharmacological studies on this compound itself are limited due to its primary role as an intermediate, its structural similarity to Candesartan strongly suggests it possesses similar biological activity.[4]
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, serving as a pivotal intermediate in the synthesis of the antihypertensive drug Candesartan cilexetil. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the quality, safety, and efficacy of the final medicinal product. The control of this compound as a process-related impurity is a critical aspect of good manufacturing practices for Candesartan cilexetil.
References
- 1. iajpr.com [iajpr.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Buy this compound | 139481-58-6 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]
- 9. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Candesartan represents a significant milestone in the management of hypertension and heart failure. As a potent and selective Angiotensin II Receptor Blocker (ARB), its discovery was not a singular event but rather the culmination of decades of research into the intricate workings of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of the discovery and history of Candesartan and its related compounds, delving into the scientific rationale, key chemical innovations, and the evolution of this important therapeutic agent.
The Renin-Angiotensin-Aldosterone System: The Therapeutic Target
The journey to Candesartan begins with understanding its target: the renin-angiotensin-aldosterone system (RAAS). This hormonal cascade plays a critical role in regulating blood pressure and fluid balance.
The RAAS Pathway: A Cascade of Events
The RAAS is initiated by the release of renin from the kidneys in response to decreased renal blood flow or low sodium levels. Renin then cleaves angiotensinogen, a plasma protein, to form the inactive decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE) subsequently converts Angiotensin I into the potent octapeptide Angiotensin II, the primary active component of the system.
Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The binding of Angiotensin II to the AT1 receptor is responsible for the majority of its known physiological effects, including:
-
Vasoconstriction: Constriction of blood vessels, leading to an increase in blood pressure.
-
Aldosterone Release: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release, further contributing to vasoconstriction and increased heart rate.
-
Cellular Growth and Proliferation: Promotion of hypertrophy and fibrosis in cardiac and vascular tissues.
The AT2 receptor, on the other hand, is thought to counterbalance the effects of the AT1 receptor, promoting vasodilation and having anti-proliferative effects.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade.
From ACE Inhibitors to Angiotensin II Receptor Blockers: A Shift in Strategy
The initial therapeutic approach to inhibiting the RAAS focused on preventing the formation of Angiotensin II. This led to the development of Angiotensin-Converting Enzyme (ACE) inhibitors in the late 1970s. While highly effective, ACE inhibitors have limitations. ACE is a relatively non-specific enzyme, and its inhibition can lead to the accumulation of other substances like bradykinin, which is responsible for the characteristic dry cough and, in rare cases, angioedema associated with this class of drugs. Furthermore, Angiotensin II can be produced via alternative, non-ACE pathways, which are not blocked by ACE inhibitors.
These limitations spurred the search for a more specific way to block the effects of Angiotensin II. The focus shifted from inhibiting its production to blocking its action at the receptor level. This led to the development of Angiotensin II Receptor Blockers (ARBs), also known as sartans. ARBs selectively block the AT1 receptor, thereby preventing the detrimental effects of Angiotensin II while leaving the potentially beneficial AT2 receptor signaling intact. This targeted approach offered the promise of similar or even greater efficacy than ACE inhibitors, with a more favorable side-effect profile.
The Dawn of the Sartans: The Discovery of Losartan
The journey to Candesartan is inextricably linked to the discovery of the first-in-class ARB, Losartan. In the early 1980s, researchers at Takeda discovered weak, non-peptide Angiotensin II antagonists, S-8307 and S-8308, derived from 1-benzylimidazole-5-acetic acid. While these compounds had moderate potency and poor oral bioavailability, they were selective for the AT1 receptor and served as crucial lead compounds.
Scientists at DuPont, building on this initial work, developed Losartan, an orally active, potent, and selective non-peptide AT1 receptor antagonist. Losartan's discovery was a breakthrough, validating the therapeutic potential of AT1 receptor blockade. It was approved for clinical use in the United States in 1995. A key feature of Losartan is its partial metabolism to a more potent 5-carboxylic acid metabolite, EXP3174, which became a model for the development of subsequent ARBs.
The Emergence of Candesartan: A Tale of Chemical Refinement
Following the success of Losartan, the race was on to develop second-generation ARBs with improved properties. Japanese scientists at Takeda, who had laid the initial groundwork for the sartans, were at the forefront of this effort. Their research led to the discovery of Candesartan (initially known as TCV-116).
From Lead Compound to a Potent Antagonist
The development of Candesartan involved a series of strategic chemical modifications to the core biphenyl-methyl-benzimidazole structure. The goal was to enhance potency, selectivity, and duration of action. Animal studies published in 1992-1993 demonstrated the effectiveness of TCV-116, and a pilot study in humans followed in 1993. Candesartan was patented in 1990 and received approval for medical use in 1997.
A key innovation in the development of Candesartan was the introduction of a carboxyl group on the benzimidazole ring, which plays a crucial role in its interaction with the AT1 receptor.
The Prodrug Strategy: Candesartan Cilexetil
To improve oral bioavailability, Candesartan is administered as a prodrug, Candesartan cilexetil. This ester carbonate prodrug is rapidly and completely hydrolyzed to the active Candesartan moiety by esterases in the intestinal wall during absorption. This "cascading prodrug" approach ensures efficient delivery of the active drug to its site of action.
The Synthesis of Candesartan Cilexetil: A Multi-step Process
The synthesis of Candesartan cilexetil is a complex multi-step process. Several synthetic routes have been developed, with a common strategy involving the construction of the key biphenyl tetrazole and benzimidazole moieties, followed by their coupling and subsequent esterification to form the cilexetil prodrug.
One described method involves a series of reactions including esterification, reduction, carbalkoxylation, nitration, N-alkylation, catalytic hydrogenation, cyclization, hydrolysis, condensation, and de-protection. A notable challenge in some synthetic routes is the final removal of a protecting group from the tetrazole unit.
A Novel and Convergent Synthetic Route
More recent developments have focused on creating more efficient and practical synthetic routes. One such novel and convergent route implements the simultaneous cleavage of two different protecting groups and conducts the formation of the benzimidazole ring as the final step. This approach has been shown to produce Candesartan cilexetil in a high yield of 55% over six steps with a purity of 99.1%.
The key steps in this improved synthesis are outlined below:
-
N-Alkylation: Coupling of a protected benzimidazole precursor with a biphenyl methyl bromide derivative.
-
Esterification: Introduction of the cilexetil moiety.
-
Reduction: Conversion of a nitro group to an amino group.
-
Cyclization: Formation of the benzimidazole ring.
-
Deprotection: Simultaneous removal of the protecting groups.
This streamlined process avoids some of the problematic steps of earlier synthetic methods, such as the use of unstable reagents and reactions that produce significant byproducts.
Caption: Generalized Synthetic Workflow for Candesartan Cilexetil.
Pharmacological Profile: A Potent and Long-Acting AT1 Receptor Blocker
Candesartan is a highly potent and selective AT1 receptor antagonist. In vitro studies have demonstrated that it acts as an insurmountable antagonist, meaning it binds tightly to the AT1 receptor and dissociates slowly. This strong and persistent binding is thought to contribute to its marked and long-lasting antihypertensive effects.
Pharmacokinetics and Metabolism
As a prodrug, Candesartan cilexetil is rapidly and completely converted to the active Candesartan during absorption from the gastrointestinal tract. The bioavailability of Candesartan is approximately 15%. It has a high plasma protein binding of over 99%.
The elimination half-life of Candesartan is approximately 9 hours. It is primarily excreted unchanged in the urine and feces (via bile). A minor portion undergoes hepatic metabolism via the cytochrome P450 enzyme CYP2C9 to an inactive metabolite.
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~15% |
| Peak Plasma Concentration (Tmax) | 3-4 hours |
| Plasma Protein Binding | >99% |
| Elimination Half-life | ~9 hours |
| Excretion | Urine (~33%) and Feces (~67%) |
Preclinical and Clinical Efficacy
Extensive preclinical studies in various animal models of hypertension demonstrated the potent antihypertensive effects of Candesartan cilexetil. In rodent models of renal hypertension, it showed efficacy equivalent to or greater than the ACE inhibitor enalapril. Furthermore, it was shown to reduce the incidence of stroke, and renal and cardiac damage in these models.
Numerous clinical trials have confirmed the efficacy and safety of Candesartan in the treatment of hypertension. It has been shown to be at least as effective, and in some cases more so, than other established antihypertensive agents. A key advantage of Candesartan, and ARBs in general, is its excellent tolerability, with a side-effect profile that is virtually indistinguishable from placebo.
Beyond hypertension, clinical trials have also established the efficacy of Candesartan in the treatment of heart failure. The Candesartan in Heart Failure: Assessment of Reduction in Mortality and Morbidity (CHARM) program demonstrated that Candesartan reduces cardiovascular death and hospitalizations for heart failure in patients with left ventricular systolic dysfunction.
The Evolution Continues: Combination Therapies and Future Directions
To achieve optimal blood pressure control, combination therapy is often necessary. Candesartan is available in fixed-dose combinations with the thiazide diuretic hydrochlorothiazide. This combination provides an additive antihypertensive effect.
The discovery and development of Candesartan and other ARBs have revolutionized the treatment of hypertension and heart failure. Ongoing research continues to explore the full therapeutic potential of this class of drugs, including their potential roles in diabetic nephropathy, post-myocardial infarction management, and even in conditions beyond the cardiovascular system. The story of Candesartan is a testament to the power of rational drug design and the continuous pursuit of improved therapeutic agents.
A Senior Application Scientist's Guide to the Theoretical Yield of Candesartan Ethyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Candesartan, a potent angiotensin II receptor antagonist, is a cornerstone in the management of hypertension and heart failure. Its synthesis, often proceeding through the prodrug candesartan cilexetil, involves several key intermediates. Among these, candesartan ethyl ester, or more formally Ethyl 1-[[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, represents a critical juncture in many convergent synthetic strategies.[1][2] Understanding the stoichiometry and theoretical yield of the reaction forming this ester is paramount for process optimization, cost analysis, and scale-up operations. This guide provides an in-depth technical examination of the synthesis of this compound, focusing on the calculation of its theoretical yield. We will dissect the synthesis of the requisite precursors, detail the pivotal coupling reaction, and offer a rigorous, step-by-step methodology for calculating the maximum possible product yield, grounded in the principles of limiting reagent determination.
The Synthetic Landscape: Convergent Strategy to Candesartan
The industrial synthesis of candesartan typically employs a convergent approach, wherein two complex molecular fragments are prepared separately before being joined together in a key coupling step. This strategy enhances overall efficiency and simplifies purification challenges. The formation of this compound is the quintessential example of this coupling, uniting a benzimidazole moiety with a biphenyl fragment.[3]
The overall workflow can be visualized as follows:
Figure 1: Convergent synthesis workflow for this compound.
This guide will focus on the N-alkylation reaction that covalently links Intermediate A and Intermediate B.
Synthesis of Key Intermediates
A robust and high-yielding synthesis of the precursor fragments is crucial for the overall success of the candesartan production campaign.
Intermediate A: Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
This benzimidazole derivative is often synthesized from 3-nitrophthalic acid.[4] The process typically involves a series of reactions including esterification, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring system.[4][5] The ethoxy group at the 2-position is installed via reaction with a suitable reagent like tetraethyl orthocarbonate.[3]
Exemplary Protocol for Intermediate A Synthesis (Conceptual):
-
Esterification: 3-Nitrophthalic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to yield the corresponding diethyl ester.
-
Selective Reduction: The nitro group of the diethyl 3-nitrophthalate is selectively reduced to an amine, for instance, using a reducing agent like tin(II) chloride (SnCl₂) or through catalytic hydrogenation.[6] This forms diethyl 3-aminophthalate.
-
Cyclization: The resulting 3-amino diester is then cyclized. This can be achieved by reacting it with tetraethyl orthocarbonate in the presence of an acid catalyst, such as acetic acid, which forms the 2-ethoxy-benzimidazole ring.[3][6]
Intermediate B: 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
This biphenylmethyl bromide is a critical alkylating agent. Its synthesis starts from 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. The key transformation is a radical bromination of the methyl group.
Exemplary Protocol for Intermediate B Synthesis:
-
Radical Bromination: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile is dissolved in a suitable non-polar solvent, such as carbon tetrachloride or methylene chloride.[7][8]
-
A radical initiator, like 2,2'-azobisisobutyronitrile (AIBN), and a brominating agent, such as N-bromosuccinimide (NBS), are added.[8]
-
The reaction mixture is heated to reflux to initiate the radical chain reaction, leading to the selective bromination of the benzylic methyl group.[7][8]
-
Upon completion, the reaction is cooled, and the product is isolated, often through filtration to remove succinimide and subsequent crystallization.[8] Yields for this step are reported to be high, often in the range of 70-90%.[7][9][10]
The Coupling Reaction: Synthesis of this compound
The core of our analysis is the formation of this compound via the N-alkylation of the benzimidazole intermediate with the biphenylmethyl bromide.
Mechanistic Considerations
This reaction is a classic example of a nucleophilic substitution, specifically an SN2 reaction. The benzimidazole nitrogen atom acts as the nucleophile, attacking the electrophilic benzylic carbon of the biphenylmethyl bromide and displacing the bromide leaving group. An inorganic base is required to deprotonate the N-H of the benzimidazole ring, thereby increasing its nucleophilicity and driving the reaction to completion.
Detailed Experimental Protocol
-
Reagents:
-
Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (Intermediate A)
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Intermediate B)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
To a stirred suspension of Intermediate A (1.0 eq) and anhydrous potassium carbonate (e.g., 2.0 eq) in anhydrous acetonitrile, add a solution of Intermediate B (1.0 eq) in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82°C) for a specified period, typically 4-6 hours.[3]
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material, typically by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol), to yield pure this compound as a white solid.[3]
-
Calculating the Theoretical Yield
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. This calculation is dictated by the limiting reactant.[11]
Step 1: Determine the Moles of Each Reactant
First, we must convert the mass of each reactant used in the experiment into moles using their respective molar masses.[12]
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Intermediate A | C₁₂H₁₄N₂O₃ | 234.25 |
| Intermediate B | C₁₄H₁₀BrN | 272.14 |
| This compound | C₂₆H₂₃N₃O₃ | 425.48[1] |
Let's assume an experimental setup with the following starting quantities:
-
Mass of Intermediate A = 10.0 g
-
Mass of Intermediate B = 12.0 g
Calculation of Moles:
-
Moles of Intermediate A = 10.0 g / 234.25 g/mol = 0.04269 moles
-
Moles of Intermediate B = 12.0 g / 272.14 g/mol = 0.04410 moles
Step 2: Identify the Limiting Reactant
The balanced chemical equation for the N-alkylation reaction is:
Intermediate A + Intermediate B → this compound
The stoichiometry is 1:1. This means that for every one mole of Intermediate A, one mole of Intermediate B is required.
To find the limiting reactant, we compare the molar quantities calculated in Step 1.
-
Moles of Intermediate A = 0.04269 mol
-
Moles of Intermediate B = 0.04410 mol
Since we have fewer moles of Intermediate A, it is the limiting reactant . The reaction will stop once all of Intermediate A has been consumed, and there will be an excess of Intermediate B remaining.
Step 3: Calculate the Theoretical Moles of Product
The amount of product formed is directly determined by the amount of the limiting reactant. Based on the 1:1 stoichiometry, the number of moles of this compound that can be theoretically produced is equal to the number of moles of the limiting reactant, Intermediate A.
-
Theoretical Moles of Product = 0.04269 moles
Step 4: Convert Moles of Product to Grams
Finally, we convert the theoretical moles of product into a mass (in grams) using the molar mass of this compound.[11]
-
Theoretical Yield (mass) = Moles of Product × Molar Mass of Product
-
Theoretical Yield (mass) = 0.04269 mol × 425.48 g/mol
-
Theoretical Yield (mass) = 18.16 g
Therefore, for this specific experiment, the maximum theoretical yield of this compound is 18.16 grams .
Factors Influencing Actual Yield
While the theoretical yield provides a crucial benchmark, the actual yield obtained in a laboratory or production setting is almost always lower. Researchers and process chemists must consider several factors that can impact reaction efficiency:
-
Purity of Reactants: Impurities in the starting materials can interfere with the reaction or introduce side products.
-
Side Reactions: Competing reaction pathways can consume reactants without forming the desired product. For instance, elimination reactions could be a minor competing pathway.
-
Reaction Equilibrium: If the reaction is reversible, it may not proceed to 100% completion.
-
Incomplete Reactions: Insufficient reaction time, temperature, or mixing can lead to unreacted starting materials.
-
Work-up and Purification Losses: Product is inevitably lost during transfers, filtration, extraction, and recrystallization steps.
The efficiency of a reaction is quantified by the percent yield , calculated as: Percent Yield = (Actual Yield / Theoretical Yield) × 100%
Conclusion
The synthesis of this compound via N-alkylation is a pivotal step in the production of the antihypertensive drug candesartan. A thorough understanding of stoichiometry is essential for accurately calculating the theoretical yield, which serves as the gold standard for evaluating reaction efficiency. By identifying the limiting reactant—in our example, Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate—we can precisely determine the maximum obtainable product mass. This foundational calculation is indispensable for process development, enabling chemists to optimize reaction conditions, troubleshoot inefficiencies, and ultimately design more economical and sustainable synthetic routes for this vital pharmaceutical agent.
References
- 1. Ethyl-2-Ethoxy-1-[[(2'-Cyanobiphenyl-4-yl) Methyl] Benzimidazole]-7-Carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | C26H23N3O3 | CID 15434963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester (2015) | Lu Chengxian | 1 Citations [scispace.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. data.epo.org [data.epo.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]
- 10. EP2513046B1 - Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]
- 11. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]
- 12. reddit.com [reddit.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to Candesartan Ethyl Ester
This technical guide provides an in-depth analysis of the spectroscopic data for Candesartan Ethyl Ester, a critical process-related impurity and potential synthetic intermediate of the angiotensin II receptor antagonist, Candesartan Cilexetil. Designed for researchers, analytical scientists, and professionals in drug development and quality control, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies.
Introduction and Molecular Context
Candesartan Cilexetil is a widely prescribed antihypertensive prodrug that is rapidly hydrolyzed in vivo to its active form, candesartan.[1] During the complex synthesis of this vital pharmaceutical agent, various related substances can be generated. One of the most significant is this compound (IUPAC Name: ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate), designated as Impurity A in pharmacopeial monographs.[2]
The accurate identification and characterization of such impurities are paramount to ensuring the safety, efficacy, and quality of the final drug product.[3] This guide serves as a definitive reference for the structural confirmation of this compound using a multi-technique spectroscopic approach.
Molecular Structure:
Figure 1: Chemical Structure of this compound.
Based on its structure, we can anticipate key spectroscopic signatures: the ethyl ester and ethoxy groups will produce characteristic signals in NMR; the carbonyl (C=O) and ether (C-O) functionalities will show distinct IR absorptions; and the overall molecular weight will be confirmed by mass spectrometry.
Mass Spectrometry (MS) Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is the premier technique for analyzing polar, high molecular weight compounds like this compound. It provides precise molecular weight information with minimal fragmentation, making it ideal for initial identification.[5]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent mixture, typically acetonitrile:water (1:1 v/v), to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize a liquid chromatography system coupled to a mass spectrometer equipped with an electrospray ionization source (LC/ESI-MS). An ion trap or time-of-flight (TOF) analyzer is recommended for accurate mass measurements and fragmentation studies.[6]
-
Ionization Mode: Operate in positive ion mode ([M+H]⁺), as the benzimidazole and tetrazole nitrogens are readily protonated.[7]
-
Infusion: Introduce the sample solution directly via a syringe pump at a flow rate of 5-10 µL/min or via an LC system.
-
MS Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1.5 - 2.5 L/min
-
Drying Gas (N₂): 250 - 350 °C
-
Mass Range: m/z 100 - 800
-
Data Summary and Interpretation
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |
| [M+H]⁺ | 469.1983 | 469.2 | Protonated molecular ion, confirming molecular weight. |
| [M+Na]⁺ | 491.1802 | 491.2 | Sodium adduct, often observed with ESI. |
| Key Fragments | |||
| [M+H - C₂H₄]⁺ | 441.1670 | 441.2 | Loss of ethylene from the 2-ethoxy group. |
| [M+H - OC₂H₅]⁺ | 424.1721 | 424.2 | Loss of the ethoxy radical from the ester. |
The primary observation in the ESI-MS spectrum is the protonated molecular ion [M+H]⁺ at m/z 469.2 , which confirms the molecular weight of 468.5 g/mol . A common sodium adduct [M+Na]⁺ may also be present at m/z 491.2. In tandem MS (MS/MS) experiments, where the m/z 469 ion is isolated and fragmented, characteristic losses are expected. The fragmentation of esters in ESI-MS often involves cleavage adjacent to the carbonyl group.[8] A plausible fragmentation pathway involves the loss of ethylene (28 Da) from the ethoxy substituent on the benzimidazole ring, or the loss of the ethoxy group (45 Da) from the ethyl ester functionality.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption bands corresponding to its ester, ether, aromatic, and tetrazole moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat, solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is required.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Data Summary and Interpretation
The IR spectrum is largely defined by the vibrations of its core functional groups. The data presented below is based on established vibrational frequencies and data from the closely related parent drug, candesartan cilexetil.[9][10]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3060 | Medium | C-H Stretch | Aromatic C-H (Biphenyl, Benzimidazole) |
| ~2980, ~2940 | Medium | C-H Stretch | Aliphatic C-H (Ethyl groups) |
| ~1720 | Strong | C=O Stretch | Ester Carbonyl |
| ~1610 | Medium | C=C / C=N Stretch | Aromatic Rings & Benzimidazole |
| ~1475, ~1440 | Medium | C-H Bend | Aliphatic CH₂/CH₃ Scissoring |
| ~1270 | Strong | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (2-ethoxy group) & Ester C-O linkage |
| ~1045 | Medium | C-O Stretch (Symmetric) | Ether & Ester C-O linkage |
| ~750 | Strong | C-H Bend (Out-of-plane) | ortho-disubstituted benzene ring (biphenyl moiety) |
The most diagnostic peak in the spectrum is the strong carbonyl (C=O) stretching vibration around 1720 cm⁻¹ , which is characteristic of the ethyl ester group. This distinguishes it from the free acid form (candesartan) where the C=O stretch would appear at a lower frequency (~1700 cm⁻¹) and be much broader. The strong bands around 1270 cm⁻¹ and 1045 cm⁻¹ are attributed to the C-O stretching of both the ester and the 2-ethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information for structural elucidation, offering detailed insight into the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous assignment. The data presented here is predicted based on detailed analysis of closely related and fully characterized candesartan impurities, providing a reliable reference for identification.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[12]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 3-5 second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
¹H NMR Data Summary and Interpretation
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.40 | m | 7H | Aromatic Protons (Biphenyl & Benzimidazole rings) |
| 7.15 - 7.00 | m | 4H | Aromatic Protons (Biphenyl & Benzimidazole rings) |
| 5.65 | s | 2H | -N-CH₂ -Ar (Methylene bridge) |
| 4.65 | q | 2H | -O-CH₂ -CH₃ (2-ethoxy group) |
| 4.40 | q | 2H | -COO-CH₂ -CH₃ (Ester ethyl group) |
| 1.50 | t | 3H | -O-CH₂-CH₃ (2-ethoxy group) |
| 1.40 | t | 3H | -COO-CH₂-CH₃ (Ester ethyl group) |
The ¹H NMR spectrum is characterized by a complex multiplet region between δ 7.00-7.85 ppm corresponding to the 11 aromatic protons. The most downfield signals are typically from the protons on the benzimidazole ring adjacent to the ester group. A key diagnostic signal is the sharp singlet at δ 5.65 ppm , integrating to 2H, which corresponds to the methylene bridge protons connecting the biphenyl and benzimidazole moieties. The two ethyl groups are clearly distinguished: the quartet for the 2-ethoxy methylene protons appears around δ 4.65 ppm , while the quartet for the ester methylene protons is slightly further downfield around δ 4.40 ppm . Their corresponding methyl triplets appear at approximately δ 1.50 ppm and δ 1.40 ppm , respectively.
¹³C NMR Data Summary and Interpretation
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C =O (Ester carbonyl) |
| ~160.5 | C -2 (Benzimidazole, attached to ethoxy) |
| 150.0 - 110.0 | Aromatic & Tetrazole Carbons (18 carbons) |
| ~65.5 | -O-C H₂-CH₃ (2-ethoxy group) |
| ~61.5 | -COO-C H₂-CH₃ (Ester ethyl group) |
| ~47.0 | -N-C H₂-Ar (Methylene bridge) |
| ~14.8 | -O-CH₂-C H₃ (2-ethoxy group) |
| ~14.2 | -COO-CH₂-C H₃ (Ester ethyl group) |
The ¹³C NMR spectrum is anchored by the ester carbonyl carbon signal at approximately δ 166.0 ppm . The carbon of the C-2 of the benzimidazole ring, bonded to the ethoxy group and a nitrogen, appears downfield around δ 160.5 ppm . The numerous aromatic carbons resonate in the typical region of δ 110-150 ppm . The aliphatic region clearly shows the four distinct carbons of the two ethyl groups and the methylene bridge carbon, with assignments based on standard chemical shift ranges and electronegativity effects.[13]
Integrated Spectroscopic Workflow
The definitive structural confirmation of this compound relies not on a single technique, but on the logical integration of data from MS, IR, and NMR. The following workflow illustrates this synergistic process.
Caption: Integrated workflow for the structural elucidation of this compound.
This workflow begins with MS to confirm the molecular weight and IR to identify key functional groups. This foundational data then informs the detailed analysis of NMR spectra, which elucidates the precise atomic connectivity. The convergence of all three datasets provides unambiguous confirmation of the structure.
Conclusion
The spectroscopic characterization of this compound is a critical component of quality control in the manufacturing of Candesartan Cilexetil. Through the integrated application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, the identity and purity of this process-related impurity can be unequivocally confirmed. This guide provides the necessary protocols, reference data, and interpretative logic to empower analytical scientists in this essential task, ensuring the highest standards of pharmaceutical quality and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Investigation and structural elucidation of a process related impurity in candesartan cilexetil by LC/ESI-ITMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Candesartan Ethyl Ester
Abstract
This application note details a robust, selective, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Candesartan Ethyl Ester, a critical related substance and potential impurity in the synthesis of Candesartan Cilexetil. The method utilizes a C18 stationary phase with a mobile phase comprising a phosphate buffer and acetonitrile, offering excellent chromatographic resolution. UV detection is performed at 254 nm, a wavelength that provides high sensitivity for the analyte. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2] This method is suitable for routine quality control, stability testing, and purity analysis of Candesartan Cilexetil active pharmaceutical ingredients (APIs).
Introduction and Scientific Rationale
Candesartan Cilexetil is an inactive ester prodrug that is hydrolyzed in vivo to its active form, Candesartan, a potent angiotensin II receptor antagonist used in the management of hypertension.[3][4] During the synthesis of Candesartan Cilexetil, several related substances can be formed, including this compound. The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for quantifying this compound is paramount in the pharmaceutical development and manufacturing process.
Principle of the Method: This method is based on reversed-phase chromatography, where the stationary phase (C18) is nonpolar, and the mobile phase is more polar. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase containing an organic modifier (acetonitrile). An acidic phosphate buffer is incorporated into the mobile phase to maintain a consistent pH and suppress the ionization of any acidic functional groups, which ensures reproducible retention times and sharp, symmetrical peak shapes.[5][6] Quantification is achieved by measuring the analyte's absorbance of UV light at 254 nm, which is proportional to its concentration.[6][7]
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Orthophosphoric Acid (OPA, AR Grade)
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18 or equivalent)[8]
-
Equipment:
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or PDA detector
-
Chromatography Data System (CDS) software
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
0.45 µm membrane filters (Nylon or PVDF)
-
Experimental Protocols
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50 v/v) |
Step-by-Step Solution Preparation
A. Phosphate Buffer (20 mM, pH 3.0):
-
Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and transfer it into a 1000 mL beaker.
-
Add 1000 mL of deionized water and stir until completely dissolved.
-
Adjust the pH of the solution to 3.0 ± 0.05 using Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
B. Mobile Phase Preparation:
-
Carefully mix 550 mL of HPLC-grade Acetonitrile with 450 mL of the prepared Phosphate Buffer (pH 3.0).
-
Degas the mixture for 15-20 minutes in a sonicator to remove dissolved gases, which can cause baseline noise and interfere with pump operation.
C. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the diluent (Acetonitrile:Water, 50:50) and sonicate for 10 minutes to ensure complete dissolution. The solubility of this compound is significantly higher in organic solvents like acetonitrile.[9][10]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
D. Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by appropriately diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.
E. Sample Solution Preparation (from Candesartan Cilexetil API):
-
Accurately weigh about 50 mg of the Candesartan Cilexetil API sample and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent. This yields a solution with a nominal concentration of 1000 µg/mL.[6]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Workflow
The overall analytical process from sample preparation to final quantification is illustrated below.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijpbs.com [ijpbs.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-indicating UV Spectroscopic Method for Candesartan in Bulk and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Candesartan Ethyl Ester Impurity in Candesartan Cilexetil Bulk Drug
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Candesartan Ethyl Ester, a potential process-related impurity, in Candesartan Cilexetil bulk drug substance. The method leverages the specificity of Multiple Reaction Monitoring (MRM) to accurately quantify the impurity at trace levels, ensuring the quality and safety of the active pharmaceutical ingredient (API). The protocol detailed herein provides a complete workflow, from sample preparation to data analysis, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
Candesartan Cilexetil is an orally administered prodrug that is rapidly and completely hydrolyzed to its active form, Candesartan, during absorption from the gastrointestinal tract.[4][5][6][7] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker, widely used in the management of hypertension and heart failure.[4][5] The manufacturing process of Candesartan Cilexetil, like any synthetic API, can generate process-related impurities and degradation products. One such potential impurity is this compound, which may arise from the use of ethanol in the synthesis or purification steps.
Controlling impurities in bulk drug substances is a critical regulatory requirement to ensure the safety and efficacy of the final pharmaceutical product. Regulatory bodies like the FDA and international guidelines such as ICH emphasize the need for validated analytical procedures to identify and quantify these impurities.[1][8][9] LC-MS/MS is the ideal analytical technique for this task due to its unparalleled sensitivity and selectivity, allowing for the detection of trace-level impurities even in the presence of a large excess of the main API.[10][11] This method provides the necessary performance to meet stringent quality control standards.
The diagram below illustrates the relationship between the main API, the target impurity, and the active drug metabolite.
Caption: Relationship between Candesartan Cilexetil API and related substances.
Experimental Method
Causality Behind Experimental Choices
-
Sample Diluent: A mixture of acetonitrile and water was chosen as the diluent. Acetonitrile ensures the complete solubility of the sparingly soluble Candesartan Cilexetil, while the water component makes the final solution compatible with the reversed-phase mobile phase, preventing peak distortion.[12]
-
Internal Standard (IS): Candesartan-d4, a stable isotope-labeled analog of the active moiety, was selected as the internal standard.[13][14] Its use is critical for ensuring high precision and accuracy by compensating for any variability during sample injection and ionization in the mass spectrometer.[14]
-
Chromatography: A C18 stationary phase provides excellent hydrophobic retention for Candesartan and its related esters. The gradient elution, starting with a higher aqueous composition, ensures good retention and focusing of the analytes on the column head, while the increasing organic content allows for the timely elution of all compounds, including the highly retained API.
-
Mobile Phase Modifier: Formic acid is added to the mobile phase to promote the protonation of the analytes. This is essential for achieving high sensitivity and stable signal generation in the positive electrospray ionization (ESI+) mode.[15]
Materials and Reagents
-
Candesartan Cilexetil Reference Standard and Bulk Drug Lots
-
This compound Reference Standard
-
Candesartan-d4 (Internal Standard)
-
HPLC-grade Acetonitrile and Methanol (Merck or equivalent)
-
Formic Acid, 99% purity (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: Shimadzu Nexera X2 or Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or Waters Xevo TQ-S micro
Standard and Sample Preparation Protocol
Protocol 1: Preparation of Standard and Internal Standard Stock Solutions
-
Analyte Stock (S1): Accurately weigh ~5.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 100 µg/mL.
-
Internal Standard Stock (IS1): Accurately weigh ~5.0 mg of Candesartan-d4 into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 100 µg/mL.
-
Working IS Solution (IS2): Dilute the IS1 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Analyte Stock (S1) into a solution of the bulk API to cover the desired concentration range (e.g., 0.05 ng/mL to 20 ng/mL).
Protocol 2: Preparation of Bulk Drug Sample for Analysis
-
Weighing: Accurately weigh ~25 mg of the Candesartan Cilexetil bulk drug sample into a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution. Allow the solution to return to room temperature.
-
Dilution 1: Dilute to the 50 mL mark with acetonitrile. This yields a 500 µg/mL solution.
-
Dilution 2: Pipette 1.0 mL of the solution from Step 3 into a 10 mL volumetric flask. Dilute to volume with 50:50 (v/v) acetonitrile:water. This yields a 50 µg/mL solution.
-
Spiking & Final Prep: Transfer 500 µL of the solution from Step 4 into an autosampler vial. Add 500 µL of the Working IS Solution (IS2, 100 ng/mL). Cap and vortex to mix. The final concentration of the API is 25 µg/mL, and the IS is 50 ng/mL.
LC-MS/MS Method Parameters
The complete analytical workflow is depicted in the diagram below.
Caption: Overall workflow for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Gradient | 10% B to 95% B in 5.0 min; Hold at 95% B for 1.0 min; Return to 10% B in 0.1 min; Equilibrate for 1.9 min |
| Total Run Time | 8.0 minutes |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 469.2 | 263.1 | 150 | 35 |
| Candesartan-d4 (IS) | 445.1 | 267.1 | 150 | 38 |
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines for an impurity quantification method.[1][2] Key validation parameters are summarized below. The results confirm that the method is suitable for its intended purpose.
Table 4: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference observed from blank or API at the retention time of the analyte. | No significant interference at the analyte RT. |
| Linearity (r²) | > 0.998 | r² ≥ 0.99 |
| Range | 0.5 ng/mL - 50 ng/mL (0.002% - 0.2% of API) | To cover the expected impurity range. |
| LOQ | 0.5 ng/mL | Signal-to-Noise ≥ 10; Acceptable precision & accuracy. |
| LOD | 0.15 ng/mL | Signal-to-Noise ≥ 3 |
| Accuracy (% Recovery) | 96.5% - 104.2% at three concentration levels | Typically 80-120% for impurity analysis. |
| Precision (%RSD) | Repeatability (n=6): < 4.5% Intermediate Precision: < 6.0% | %RSD should be appropriate for the concentration level. |
| Solution Stability | Stable for 48 hours in autosampler at 10°C | No significant change in concentration (<10%). |
Conclusion
A specific, sensitive, and reliable LC-MS/MS method has been successfully developed and validated for the quantitative determination of this compound impurity in Candesartan Cilexetil bulk drug. The method employs a simple sample preparation procedure and provides the necessary performance to meet the stringent requirements for pharmaceutical quality control as outlined in international regulatory guidelines. This application note provides a complete and robust protocol that can be readily implemented in analytical development and quality control laboratories for API release testing and stability studies.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 5. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmascholars.com [pharmascholars.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Candesartan Cilexetil
Abstract
This application note provides a comprehensive, in-depth guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Candesartan Cilexetil. Candesartan Cilexetil, a prodrug angiotensin II receptor antagonist, is susceptible to degradation under various stress conditions.[1][2] A robust analytical method that can separate the active pharmaceutical ingredient (API) from its potential degradation products is therefore critical for ensuring the safety, efficacy, and quality of the drug product throughout its shelf life. This document details the scientific rationale behind methodological choices, provides step-by-step protocols for forced degradation studies and method validation in accordance with International Council for Harmonisation (ICH) guidelines, and presents data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction
Candesartan Cilexetil is an orally administered prodrug that is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1][3] It is widely prescribed for the treatment of hypertension and heart failure. The stability of a drug substance is a critical quality attribute that can be affected by environmental factors such as heat, light, humidity, and pH. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to provide an accurate and specific measurement of the drug's concentration, free from interference from its degradation products, process impurities, or excipients.[4]
The development of a SIAM is a regulatory requirement and a fundamental component of the drug development process, providing essential data for formulation development, shelf-life determination, and ensuring product quality.[5] This guide presents a scientifically-grounded protocol for an RP-HPLC method, a powerful and versatile technique for the analysis of pharmaceutical compounds.
Foundational Principles: The "Why" Behind the Method
As a Senior Application Scientist, my goal is not just to provide a protocol, but to explain the causal logic behind our experimental choices. This ensures the method is not only followed but understood, allowing for intelligent adaptation and troubleshooting.
-
The Choice of RP-HPLC with a C18 Column: Candesartan Cilexetil is a relatively non-polar molecule, making it an ideal candidate for reversed-phase chromatography. A C18 (octadecylsilyl) stationary phase provides a hydrophobic environment that retains the analyte based on its partitioning between the non-polar stationary phase and the more polar mobile phase. This mechanism offers excellent selectivity for separating the parent drug from its often more polar degradation products.
-
Mobile Phase Strategy - The Power of pH and Gradient Elution:
-
Acidified Buffer: The mobile phase incorporates a phosphate buffer adjusted to an acidic pH (e.g., 2.5-3.0).[6][7] This is a critical choice. At this low pH, the residual silanol groups on the silica-based C18 column are protonated and thus non-ionized, which prevents undesirable peak tailing and improves peak shape. It also ensures consistent ionization states for the analyte and its degradants, leading to reproducible retention times.
-
Gradient Elution: A single isocratic mobile phase composition is often insufficient to resolve all potential degradation products from the parent peak in a reasonable timeframe. Degradation can produce a mixture of compounds with a wide range of polarities. A gradient elution, which involves systematically increasing the proportion of the organic solvent (e.g., acetonitrile) over the course of the run, is employed.[8][9] This allows for the efficient elution of more polar degradants early in the run while ensuring that the more non-polar parent drug and any non-polar impurities are eluted later with sharp, well-defined peaks.
-
-
Forced Degradation Rationale: The purpose of forced degradation, or stress testing, is to intentionally degrade the drug substance under more aggressive conditions than those used for accelerated stability testing.[10] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[10] This generates a sufficient quantity of degradation products to prove that the analytical method can effectively separate them from the intact drug, thereby establishing the method's specificity and stability-indicating nature. Studies show Candesartan Cilexetil is particularly susceptible to hydrolysis and oxidation.[8][11][12]
Materials and Instrumentation
| Reagents and Standards | Instrumentation |
| Candesartan Cilexetil Reference Standard | HPLC system with quaternary pump and autosampler |
| Acetonitrile (HPLC Grade) | UV or Photodiode Array (PDA) Detector |
| Potassium Dihydrogen Phosphate (AR Grade) | Chromatographic Data System (CDS) Software |
| Orthophosphoric Acid (AR Grade) | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Hydrochloric Acid (AR Grade) | pH Meter |
| Sodium Hydroxide (AR Grade) | Analytical Balance |
| Hydrogen Peroxide (30%, AR Grade) | Water Bath / Dry Heat Oven |
| Purified Water (HPLC Grade) | Photostability Chamber |
Experimental Protocols
Chromatographic Conditions
The following conditions serve as a robust starting point for method development.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M KH2PO4 buffer, pH adjusted to 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[6][13] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Mobile Phase A: Dissolve 1.36 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Candesartan Cilexetil reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation (Stress Testing) Protocol
For each condition, use a 1000 µg/mL solution of Candesartan Cilexetil. After the specified stress period, cool the solution to room temperature, neutralize if necessary (for acid and base hydrolysis), and dilute with the diluent to a final theoretical concentration of 100 µg/mL before injection.
-
Acid Hydrolysis:
-
To 5 mL of stock solution, add 5 mL of 1N HCl.
-
Heat in a water bath at 80°C for 2 hours.[14]
-
Cool and neutralize with an appropriate volume of 1N NaOH.
-
Dilute to the target concentration.
-
-
Base Hydrolysis:
-
To 5 mL of stock solution, add 5 mL of 0.1N NaOH.
-
Keep at room temperature for 4 hours.[14]
-
Cool and neutralize with an appropriate volume of 0.1N HCl.
-
Dilute to the target concentration.
-
-
Neutral Hydrolysis:
-
Oxidative Degradation:
-
To 5 mL of stock solution, add 5 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.[14]
-
Dilute to the target concentration.
-
-
Thermal Degradation:
-
Place the solid drug powder in a petri dish in a hot air oven maintained at 60°C for 48 hours.[14]
-
After exposure, weigh an appropriate amount of the stressed powder to prepare a 100 µg/mL solution.
-
-
Photolytic Degradation:
-
Expose the solid drug powder spread as a thin layer to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]
-
Prepare a 100 µg/mL solution from the exposed powder.
-
Method Validation Protocol (as per ICH Q2(R2))
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[15][16]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze stressed samples. Assess peak purity of the Candesartan peak using a PDA detector. Ensure baseline resolution (>2) between the main peak and the closest eluting degradation peak. | Peak purity index should be >0.999. No interference from degradants or placebo at the retention time of the analyte. |
| Linearity | Prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50-150 µg/mL). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[17] |
| Accuracy (% Recovery) | Analyze triplicate samples of a placebo spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of working concentration). | Mean recovery should be within 98.0% - 102.0%.[7][10] |
| Precision | Repeatability: Analyze six replicate preparations of the working standard solution (100 µg/mL). Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | % RSD (Relative Standard Deviation) should be ≤ 2.0%. |
| Robustness | Deliberately vary method parameters: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.1 units). Analyze the effect on system suitability. | System suitability parameters must remain within limits. Peak areas should not significantly change. |
| LOD & LOQ | Determine based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope. | The LOQ should be precise and accurate. |
Data Interpretation and System Suitability
Before any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting five replicate injections of the working standard solution.
-
System Suitability Parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
% RSD of Peak Areas: Must be ≤ 2.0% for replicate injections.[18]
-
In the chromatograms from the stress studies, the primary objective is to observe the formation of new peaks (degradation products) alongside a decrease in the peak area of the parent Candesartan Cilexetil peak. The method is considered stability-indicating only if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualization of Key Processes
The following diagrams illustrate the core workflows described in this application note.
Caption: High-level workflow for SIAM development and validation.
Caption: Conceptual degradation pathways of Candesartan Cilexetil.
Conclusion
This application note outlines a systematic and robust approach to developing and validating a stability-indicating RP-HPLC method for Candesartan Cilexetil. By grounding the protocol in sound scientific principles and adhering to ICH validation guidelines, researchers can establish a reliable analytical method. Such a method is indispensable for accurately monitoring the stability of Candesartan Cilexetil, ensuring that pharmaceutical products meet the required standards of quality, safety, and efficacy throughout their lifecycle. The provided chromatographic conditions, stress testing protocols, and validation procedures serve as a comprehensive framework for implementation in any pharmaceutical development or quality control laboratory.
References
- 1. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in exercise tolerance and symptoms of congestive heart failure during treatment with candesartan cilexetil. Symptom, Tolerability, Response to Exercise Trial of Candesartan Cilexetil in Heart Failure (STRETCH) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ijcrt.org [ijcrt.org]
- 5. hmrlabs.com [hmrlabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 15. fda.gov [fda.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpbs.com [ijpbs.com]
Application Note & Protocol: High-Purity Isolation and Purification of Candesartan Ethyl Ester from Reaction Mixtures
For: Researchers, scientists, and drug development professionals.
Abstract
Candesartan Ethyl Ester is a key intermediate in the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor antagonist. The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive guide to the isolation and purification of this compound from a typical post-synthesis reaction mixture. We will explore the scientific principles behind the chosen methodologies, including liquid-liquid extraction, flash column chromatography, and crystallization, and provide detailed, field-proven protocols to achieve high purity (>99.5%).
Introduction: The Critical Role of Intermediate Purity
In multi-step organic synthesis, particularly in pharmaceutical manufacturing, the purification of intermediates is a critical control point. This compound is typically synthesized via the esterification of the carboxylic acid precursor or as part of a larger synthetic route.[1] The crude reaction mixture often contains unreacted starting materials, catalysts, and process-related impurities such as N-alkylated derivatives or byproducts from side reactions.[2] Failure to remove these impurities can lead to their conversion into difficult-to-separate analogues in subsequent steps, compromising the final API's safety and efficacy.
This guide is structured to provide both the "how" and the "why" of the purification process, empowering researchers to not only follow the protocol but also to troubleshoot and adapt it to their specific reaction outcomes.
Foundational Principles of Separation
The purification strategy for this compound is built upon the physicochemical differences between the desired product and its associated impurities.
-
Solubility: this compound, like its cilexetil analogue, is a large, relatively nonpolar organic molecule. It is practically insoluble in water but exhibits good solubility in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and is sparingly soluble in alcohols like methanol and ethanol.[3] This differential solubility is the cornerstone of liquid-liquid extraction to remove water-soluble inorganic salts and polar starting materials.
-
Polarity: The molecule possesses several polar functional groups (ester, ether, benzimidazole, tetrazole) which make it suitable for purification via normal-phase silica gel chromatography. Impurities generated during synthesis may have significantly different polarities, allowing for effective chromatographic separation.
-
Crystallinity: this compound, like many APIs and intermediates, can be crystallized from specific solvent systems. This process is highly effective for removing impurities that are either too soluble or too insoluble in the chosen system, dramatically increasing the product's purity in the final step.[4][5]
Workflow for Isolation and Purification
The overall process can be visualized as a multi-stage workflow designed to systematically remove different classes of impurities.
Caption: Workflow from crude mixture to purified this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Liquid-Liquid Extraction (Aqueous Work-up)
Rationale: This initial step aims to remove inorganic salts (from quenching or catalysis), water-soluble starting materials, and highly polar byproducts from the organic reaction solvent. A basic wash (e.g., with sodium bicarbonate) can remove acidic impurities, while a final brine wash helps to break emulsions and begin the drying process.
Step-by-Step Procedure:
-
Quench Reaction: Ensure the reaction is complete and has been quenched (e.g., with water or a mild acidic/basic solution as appropriate for the reaction chemistry).
-
Solvent Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is miscible with water (e.g., THF, Methanol), add a water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and enough water to form two distinct layers.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Bicarbonate Wash (Optional): Add a volume of saturated sodium bicarbonate (NaHCO₃) solution equal to the organic layer. Shake and vent as before. This step is crucial for removing any residual acidic catalysts or starting materials.
-
Brine Wash: Add a volume of saturated sodium chloride (brine) solution equal to the organic layer. Shake and vent. The brine wash helps to remove residual water from the organic layer.
-
Collect Organic Layer: Drain the organic layer into a clean Erlenmeyer flask.
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude solid or oil.
Protocol 2: Purification by Flash Column Chromatography
Rationale: Chromatography is employed when the crude product contains impurities with similar solubility but different polarity. Normal-phase chromatography on silica gel effectively separates the moderately polar this compound from less polar (eluting first) and more polar (retained on the column) impurities.
Step-by-Step Procedure:
-
Column Preparation: Select an appropriately sized silica gel column based on the mass of the crude product (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight). Pack the column using a slurry method with the initial mobile phase (e.g., 100% Hexane or a low-polarity mixture).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. To this, add a small amount of silica gel to form a slurry. Evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. The optimal gradient will depend on the specific impurity profile but a gradient from 20% to 60% Ethyl Acetate in Hexane is a good starting point.
-
Fraction Collection: Collect fractions and monitor the elution using Thin-Layer Chromatography (TLC) with a UV lamp (254 nm). This compound is UV active and will appear as a dark spot.
-
Combine & Concentrate: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent using a rotary evaporator to yield the purified ester.
Protocol 3: Purification by Crystallization
Rationale: Crystallization is a powerful technique for achieving high purity. The process relies on dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solubility decreases with temperature, the desired compound will selectively crystallize out, leaving impurities behind in the solvent (mother liquor). Several patents describe solvent systems like methanol or toluene/methanol for the related Candesartan Cilexetil, which serve as an excellent starting point.[6][7]
Step-by-Step Procedure:
-
Solvent Selection: Place the purified product from the previous step into a clean Erlenmeyer flask. A mixture of toluene and methanol (e.g., 95:5 v/v) is a proven system.[6]
-
Dissolution: Add the solvent mixture and heat the flask gently (e.g., to 50-60°C) with stirring until the solid is completely dissolved.[6] Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystals begin to form at room temperature, the flask can be placed in an ice bath or refrigerator (4°C) for several hours to maximize the yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[5]
Purity Assessment and Data
The final product's purity should be assessed using High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate and quantify the main product and trace impurities.[3][9]
| Parameter | Typical Value | Method of Analysis | Rationale |
| Purity (Post-Extraction) | 85-95% | HPLC | Varies based on reaction success. |
| Purity (Post-Chromatography) | >98% | HPLC | Removes closely related impurities. |
| Final Purity (Post-Crystallization) | >99.5% | HPLC | Highly effective final polishing step. |
| Key Impurities to Monitor | Desethyl Candesartan, N-Ethyl Candesartan | HPLC-UV, LC-MS | Process-related impurities that must be controlled.[3][10] |
| Crystallization Yield | 80-90% | Gravimetric | Dependent on solubility and cooling rate.[6] |
Conclusion
The isolation and purification of this compound is a multi-step process that leverages fundamental chemical principles. By systematically applying extraction, chromatography, and crystallization techniques, it is possible to obtain this critical intermediate with the high degree of purity required for pharmaceutical applications. The protocols provided herein are robust starting points that can be optimized based on specific reaction outcomes and impurity profiles encountered in the laboratory.
References
- 1. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 2. Candesartan N2-Ethyl Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
- 6. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 7. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 8. WO2011080684A1 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Candesartan Cilexetil EP Impurity F | 914613-36-8 | SynZeal [synzeal.com]
Synthesis of Candesartan Ethyl Ester: An Application Note and Protocol for the Preparation of a Reference Standard
Introduction
Candesartan is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist widely used in the management of hypertension and heart failure.[1][2] For analytical and quality control purposes, the availability of high-purity reference standards of candesartan and its related compounds is crucial. Candesartan ethyl ester is a key intermediate in several synthetic routes to candesartan and its prodrug, candesartan cilexetil.[3][4] This document provides a detailed protocol for the synthesis of this compound, intended for use as a reference standard by researchers, scientists, and drug development professionals.
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The protocol outlined below is a convergent synthesis, combining key fragments to construct the final molecule. This approach is often favored in pharmaceutical synthesis for its efficiency.[5]
Overall Synthetic Scheme
The synthesis of this compound can be broadly divided into three main stages:
-
Synthesis of the Benzimidazole Core: Preparation of the central heterocyclic scaffold of the molecule.
-
Synthesis of the Protected Biphenyl Tetrazole Moiety: Construction of the biphenyl side chain with a protected tetrazole group.
-
Coupling and Final Steps: N-alkylation of the benzimidazole core with the biphenyl moiety, followed by tetrazole formation.
Caption: Overall synthetic strategy for this compound.
Materials and Methods
Materials
| Reagent | Supplier | Purity |
| Ethyl 2-amino-3-nitrobenzoate | Commercially Available | >98% |
| Triethyl Orthoformate | Commercially Available | >98% |
| p-Toluenesulfonic acid monohydrate | Commercially Available | >98% |
| 4'-bromomethyl-2-cyanobiphenyl | Commercially Available | >97% |
| Potassium Carbonate (anhydrous) | Commercially Available | >99% |
| N,N-Dimethylformamide (DMF) (anhydrous) | Commercially Available | >99.8% |
| Tributyltin azide | Commercially Available or prepared in situ | >95% |
| Toluene (anhydrous) | Commercially Available | >99.8% |
| Ethyl Acetate | Commercially Available | HPLC Grade |
| Hexane | Commercially Available | HPLC Grade |
| Methanol | Commercially Available | HPLC Grade |
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer: For structural elucidation and confirmation.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and reaction monitoring.
-
Mass Spectrometer (MS): For molecular weight confirmation.
-
Melting Point Apparatus: For determination of melting point.
-
Rotary Evaporator: For solvent removal under reduced pressure.
Experimental Protocol
Part 1: Synthesis of Ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate
This initial step involves the formation of the benzimidazole ring, a core component of the candesartan molecule. The reaction proceeds via the condensation of an ortho-substituted aniline with an orthoformate.
Caption: Workflow for the synthesis of the benzimidazole intermediate.
Detailed Steps:
-
To a stirred solution of ethyl 2-amino-3-nitrobenzoate (1 equivalent) in toluene, add triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate-hexane, to afford ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate as a solid.
Part 2: Synthesis of Ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate
This step involves the N-alkylation of the synthesized benzimidazole with 4'-bromomethyl-2-cyanobiphenyl. The choice of a polar aprotic solvent like DMF and a mild base such as potassium carbonate is critical for this reaction to proceed efficiently.[6]
Detailed Steps:
-
Dissolve ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Add 4'-bromomethyl-2-cyanobiphenyl (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Part 3: Synthesis of this compound
The final step is the formation of the tetrazole ring from the nitrile group. This is a critical transformation, and several methods have been reported. A common and effective method involves the use of an organotin azide, such as tributyltin azide, in a high-boiling aromatic solvent like toluene or xylene.[3][7]
Detailed Steps:
-
To a solution of ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate (1 equivalent) in anhydrous toluene, add tributyltin azide (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The work-up for this reaction requires care due to the toxicity of organotin compounds. Acidic or basic hydrolysis is often employed to remove the tin residues. One common method is to add an aqueous solution of sodium hydroxide and stir for a few hours.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5 to precipitate the product.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol or an acetone/hexane mixture, to obtain the reference standard with high purity.[8]
Characterization and Purity Analysis
The synthesized this compound should be thoroughly characterized to confirm its identity and purity for use as a reference standard.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the ethyl ester group, the ethoxy group, and the methylene bridge. The integration of the peaks should be consistent with the number of protons in the molecule. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure of this compound. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₂₆H₂₄N₆O₃, MW: 468.51 g/mol ). |
| HPLC | The purity of the compound should be determined by HPLC analysis. A purity of >99.5% is desirable for a reference standard.[5] |
| Melting Point | The melting point should be sharp and consistent with reported values.[4] |
Discussion and Mechanistic Insights
The synthesis of the benzimidazole core proceeds through a well-established condensation reaction. The use of an acid catalyst facilitates the cyclization process. The N-alkylation step is a standard nucleophilic substitution reaction where the nitrogen of the benzimidazole acts as a nucleophile, attacking the benzylic bromide.
The formation of the tetrazole ring from the nitrile is a [3+2] cycloaddition reaction. The use of organotin azides is effective, but due to the toxicity of tin compounds, alternative methods using sodium azide with a catalyst like zinc chloride or triethylamine hydrochloride are also being explored to develop greener synthetic routes.[9]
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Organotin compounds are highly toxic and should be handled with extreme care.
-
Sodium azide is also toxic and potentially explosive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound as a high-purity reference standard. By following the outlined procedures and paying close attention to reaction conditions and purification techniques, researchers can reliably prepare this important analytical standard for use in pharmaceutical research and quality control.
References
- 1. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 2. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]
- 4. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN102408353A - Preparation method of candesartan intermediate - Google Patents [patents.google.com]
- 7. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
- 8. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
- 9. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]
Application Note: A Validated Stability-Indicating UPLC Method for the Determination of Process-Related and Degradation Impurities of Candesartan Cilexetil
Abstract
This application note presents a detailed, robust, and validated Ultra-High-Performance Liquid Chromatography (UPLC) method for the quantitative determination of impurities in Candesartan Cilexetil. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability analysis of both the active pharmaceutical ingredient (API) and its finished dosage forms. The validation protocol is designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, with references to United States Pharmacopeia (USP) <1225> and European Pharmacopoeia (EP) 5.1 principles.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Candesartan Cilexetil.
Introduction: The Criticality of Impurity Profiling for Candesartan
Candesartan Cilexetil is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[5] As a prodrug, it is rapidly hydrolyzed to its active metabolite, Candesartan, in the gastrointestinal tract.[6] The synthetic pathway and inherent stability of Candesartan Cilexetil can lead to the formation of various process-related impurities and degradation products.[7] These impurities, even at trace levels, can potentially impact the safety and efficacy of the drug product.[8][9]
Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over drug impurities.[10][11] The ICH guidelines, specifically Q3A for drug substances and Q3B for drug products, establish thresholds for the reporting, identification, and qualification of impurities.[9] Any impurity found at a level higher than 0.1% typically requires identification and characterization.[12][13] Therefore, a well-validated, stability-indicating analytical method is not merely a quality control tool but a fundamental regulatory requirement.[14]
The causality behind choosing a UPLC-based method lies in its distinct advantages over conventional HPLC. The use of sub-2 µm particle columns in UPLC systems provides significantly higher efficiency, resolution, and sensitivity, allowing for faster analysis times and reduced solvent consumption without compromising the quality of the separation.[15] This is particularly crucial for resolving closely related impurities from the main API peak and from each other, ensuring a comprehensive and accurate impurity profile.[16]
Experimental Workflow and Design
The overall strategy for this analytical method validation is to establish, through documented evidence, that the performance characteristics of the method are suitable and reliable for the intended application.
Caption: High-level workflow for method development, validation, and application.
Materials and Methods
Instrumentation
-
UPLC System: Waters ACQUITY UPLC H-Class System equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) Detector.
-
Chromatographic Data Software (CDS): Empower 3
Chemicals and Reagents
-
Standards: Candesartan Cilexetil Reference Standard and known impurity standards were procured from a pharmacopeial source or a certified vendor.
-
Solvents: Acetonitrile (UPLC grade), Methanol (HPLC grade).
-
Buffers: Monobasic Potassium Phosphate (AR grade), Orthophosphoric Acid (AR grade).
-
Water: Milli-Q or equivalent ultrapure water.
Chromatographic Conditions
The chosen method is a synthesis of robust conditions reported in the literature, optimized for the separation of key Candesartan impurities.[15][16][17]
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.01 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile:Water (95:5, v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | PDA detection at 254 nm for most impurities and 210 nm for specific process-related impurities lacking a strong chromophore at higher wavelengths.[16] |
| Injection Volume | 2.0 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve Candesartan Cilexetil reference standard in diluent to obtain a concentration of 500 µg/mL.[15]
-
Impurity Stock Solution: Prepare a stock solution containing all known impurities at a concentration of approximately 100 µg/mL each in diluent.[15]
-
Spiked Sample Solution (for validation): Prepare a solution of Candesartan Cilexetil at the test concentration (e.g., 500 µg/mL) and spike it with known impurities at the desired concentration level (e.g., 0.5% with respect to the API).
Method Validation Protocol & Results
The validation of this method is performed according to ICH Q2(R1) guidelines.[1][3]
Caption: Core parameters for analytical method validation as per ICH Q2(R1).
Specificity (Forced Degradation)
Causality: Specificity is arguably the most critical validation parameter for an impurity method. Its purpose is to prove that the method can separate the analyte of interest from all potential interferences, including process impurities, excipients, and, most importantly, degradation products.[18] Forced degradation studies are the definitive way to generate these potential degradants and demonstrate the stability-indicating nature of the method.[19][20]
Protocol:
-
Prepare solutions of Candesartan Cilexetil (API) and placebo.
-
Subject the API solution to stress conditions as per ICH Q1A(R2) guidelines:
-
Acid Hydrolysis: 1N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.[19]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[19]
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).
-
-
Analyze the stressed samples, along with an unstressed sample, placebo, and blank.
-
Assess peak purity of the Candesartan peak in all stressed samples using the PDA detector to ensure no co-eluting peaks.
Results & Acceptance Criteria:
| Stress Condition | Observation | Peak Purity | Acceptance Criteria |
| Acid | Significant degradation observed.[19][21] | Pass | The method must resolve all degradation peaks from the Candesartan peak and from each other (Resolution > 1.5). No interference from placebo. |
| Base | Degradation observed.[19][21] | Pass | Peak purity index of the main peak should be greater than 990.[21] |
| Oxidation | Degradation observed.[19][21] | Pass | |
| Thermal | Stable or minor degradation.[21][22] | Pass | |
| Photolytic | Stable or minor degradation.[21][22] | Pass |
Linearity
Causality: Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation. For impurity methods, this range must cover from the reporting limit up to levels exceeding the specification limit to account for potential out-of-specification results.[20]
Protocol:
-
Prepare a series of solutions of each impurity by diluting the impurity stock solution.
-
The concentration range should span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.15%, the range would be LOQ to ~2.25 µg/mL for a 500 µg/mL API solution).[15]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Results & Acceptance Criteria:
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept (% of response at 100% level) |
| Impurity A | LOQ - 2.5 | > 0.999 | < 5.0% |
| Impurity B | LOQ - 2.5 | > 0.999 | < 5.0% |
| ... | ... | ... | ... |
| Criteria | LOQ to 150% | ≥ 0.99 | Should not be significantly different from zero |
Accuracy (Recovery)
Causality: Accuracy establishes the closeness of the test results obtained by the method to the true value.[18] It is determined by spiking a known amount of impurity into the drug product matrix and measuring the recovery. This ensures that excipients or the API itself do not interfere with the quantitation of the impurity.[23]
Protocol:
-
Prepare test samples by spiking the drug product placebo with each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Results & Acceptance Criteria:
| Impurity | Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Impurity A | 50% | 99.5 | 0.8 | 80.0% - 120.0% |
| 100% | 101.2 | 0.5 | ||
| 150% | 100.8 | 0.6 | ||
| Impurity B | 50% | 98.9 | 1.1 | |
| 100% | 100.5 | 0.7 | ||
| 150% | 99.7 | 0.9 |
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-analyst, inter-day, inter-instrument). This ensures the method provides consistent results under normal operating variability.[15]
Protocol:
-
Repeatability: Analyze six replicate preparations of a spiked sample (e.g., at 100% of the specification limit) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different UPLC system if available.
-
Calculate the % Relative Standard Deviation (%RSD) for the results.
Results & Acceptance Criteria:
| Impurity | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Acceptance Criteria (%RSD) |
| Impurity A | 1.5 | 2.1 | ≤ 15.0% for impurities[16] |
| Impurity B | 1.8 | 2.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[24] These parameters define the sensitivity of the method and ensure it is capable of controlling impurities at the required low levels.[20]
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10.[20]
-
Calibration Curve Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Verify the established LOQ by analyzing a minimum of six replicate samples prepared at the LOQ concentration and confirming that the precision (%RSD) and accuracy meet acceptance criteria.
Results & Acceptance Criteria:
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Precision at LOQ (%RSD) | Acceptance Criteria for LOQ Precision |
| Impurity A | 0.05 | 0.15 | 4.5 | %RSD should be ≤ 15.0% |
| Impurity B | 0.06 | 0.18 | 5.1 |
Robustness
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] This provides an indication of its reliability during normal usage and is critical before transferring the method to another laboratory.
Protocol:
-
Analyze a system suitability solution while introducing small, deliberate variations to the chromatographic conditions.
-
Parameters to vary include:
-
Flow Rate (± 0.04 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.1 units)
-
Mobile Phase B composition (± 2%)
-
-
Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor).
Results & Acceptance Criteria:
| Parameter Varied | Effect on Resolution (Candesartan and critical pair) | Effect on Tailing Factor | Acceptance Criteria |
| Flow Rate +10% | No significant change | No significant change | System suitability parameters (Resolution ≥ 1.5, Tailing Factor ≤ 2.0) must be met under all varied conditions. |
| Flow Rate -10% | No significant change | No significant change | |
| Temp +2°C | No significant change | No significant change | |
| ... | ... | ... |
Conclusion
The UPLC method described in this application note has been successfully developed and validated for the determination of process-related and degradation impurities in Candesartan Cilexetil. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, meeting all acceptance criteria derived from the ICH Q2(R1) guideline. The short run time of 20 minutes allows for high throughput in a quality control environment. This stability-indicating method is deemed suitable for its intended purpose of routine analysis and stability monitoring of Candesartan Cilexetil API and formulated products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]
- 6. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. ijpsr.com [ijpsr.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. ijdra.com [ijdra.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 13. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. lcms.cz [lcms.cz]
- 15. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 22. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. uspbpep.com [uspbpep.com]
- 24. omicsonline.org [omicsonline.org]
Abstract
This application note provides a comprehensive guide for the identification, structural elucidation, and quantification of related substances of Candesartan, a potent angiotensin II receptor antagonist. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, we present detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR analysis, as well as quantitative NMR (qNMR) for purity assessment. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a robust, non-destructive method that provides unequivocal structural information, aligning with the stringent requirements of regulatory bodies such as the ICH.
Introduction: The Criticality of Impurity Profiling for Candesartan
Candesartan is the active metabolite of the prodrug Candesartan Cilexetil and functions by blocking the AT1 receptor, playing a crucial role in the management of hypertension.[1] During the synthesis and storage of the active pharmaceutical ingredient (API), various related substances, including intermediates, by-products, and degradation products, can emerge.[2] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[1][3] For a typical drug substance, impurities present at levels above 0.10% often require full structural identification.[3]
NMR spectroscopy is an unparalleled primary analytical technique for this purpose. Unlike chromatographic methods which rely on reference standards for identification, NMR provides absolute structural information, making it ideal for identifying unknown impurities.[4] Its non-destructive nature preserves the sample for further analysis.[4] Furthermore, quantitative NMR (qNMR) is a primary ratio method that allows for the determination of purity and the concentration of impurities without the need for compound-specific calibration curves, offering a powerful alternative to chromatography.[5]
This note will detail the application of ¹H, ¹³C, and various 2D NMR techniques (COSY, HSQC, HMBC) for the structural confirmation of Candesartan and the elucidation of its key related substances. A validated qNMR protocol for accurate purity assessment will also be provided.
Structures of Candesartan and Key Related Substances
Understanding the subtle structural differences between the API and its related substances is fundamental to interpreting NMR spectra. Candesartan is the active acid form, while the marketed drug is the cilexetil ester prodrug. Key impurities often arise from variations in the ester group, residual starting materials, or side reactions.
Table 1: Structures of Candesartan Cilexetil and Selected EP Impurities
| Compound Name | Structure | Molecular Formula | Key Structural Difference from API |
| Candesartan Cilexetil (API) | C₃₃H₃₄N₆O₆ | The active pharmaceutical ingredient. | |
| Impurity A (Candesartan Ethyl Ester) | C₂₆H₂₄N₆O₃ | Ethyl ester instead of the cilexetil ester.[6] | |
| Impurity G (Candesartan) | C₂₄H₂₀N₆O₃ | The active carboxylic acid form; hydrolysis product.[3] | |
| Impurity H (Trityl Candesartan Cilexetil) | C₅₂H₄₈N₆O₆ | A process-related impurity with a trityl protecting group on the tetrazole ring.[7] |
Qualitative Analysis: Structural Elucidation by 1D and 2D NMR
Unequivocal identification of impurities relies on the detailed analysis of ¹H and ¹³C NMR spectra, supported by 2D correlation experiments. The general workflow for identifying an unknown impurity is outlined below.
Caption: Workflow for NMR-based impurity identification.
Sample Preparation Protocol
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and for visualizing exchangeable protons (e.g., -COOH, -NH).[5]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the Candesartan API or isolated impurity.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. A clear solution is essential for acquiring high-quality spectra.
NMR Data Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard 30° or 90° pulse.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise (S/N).
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: ≥1024 scans, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs. The number of increments and scans should be optimized to achieve adequate resolution and S/N within a reasonable experiment time.
Spectral Interpretation: Differentiating Candesartan from Impurities
The key to identification lies in recognizing unique NMR signals corresponding to specific structural motifs that differ between the API and its related substances.
Table 2: Diagnostic ¹H NMR Chemical Shifts (δ, ppm) for Candesartan Cilexetil and Key Impurities (Illustrative, in DMSO-d₆)
| Proton Group | Candesartan Cilexetil | Impurity A (Ethyl Ester) | Impurity G (Acid) | Rationale for Difference |
| -O-CH₂-CH₃ (Ethoxy) | ~4.5 q, ~1.4 t | ~4.5 q, ~1.4 t | ~4.6 q, ~1.4 t | Common ethoxy group on benzimidazole. |
| -N-CH₂-Ar (Benzyl) | ~5.6 s | ~5.6 s | ~5.6 s | Common benzyl group. |
| Aromatic Protons | 7.0 - 7.8 m | 7.0 - 7.8 m | 7.0 - 7.7 m | Complex aromatic region, subtle shifts expected. |
| Cilexetil -O-CH(CH₃)-O- | ~6.8 q | Absent | Absent | Unique quartet for the cilexetil methine proton. Its absence is a key indicator. |
| Cilexetil -CH(CH₃)- | ~1.6 d | Absent | Absent | Unique doublet for the cilexetil methyl group. |
| Cilexetil Cyclohexyl | 1.1 - 1.9 m | Absent | Absent | Broad multiplets characteristic of the cyclohexyl ring. |
| Ethyl Ester -O-CH₂-CH₃ | Absent | ~4.3 q | Absent | Unique quartet for the ethyl ester methylene, distinct from the ethoxy group. |
| Ethyl Ester -O-CH₂-CH₃ | Absent | ~1.3 t | Absent | Unique triplet for the ethyl ester methyl group. |
| -COOH (Carboxylic Acid) | Absent | Absent | ~13.0 br s | Unique, broad singlet far downfield for the acidic proton. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.
Using 2D NMR for Unambiguous Assignments
While ¹H NMR provides initial clues, 2D NMR is essential for definitive structural proof.
Caption: Structural relationship of key impurities to the API.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through 2 or 3 bonds. It is invaluable for tracing out spin systems. For example, in Impurity A, a COSY experiment would show a clear correlation between the quartet at ~4.3 ppm and the triplet at ~1.3 ppm, confirming the presence of the O-CH₂-CH₃ ethyl ester fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-CH). This allows for the unambiguous assignment of protonated carbons. For Candesartan Cilexetil, the methine proton of the cilexetil group (~6.8 ppm) would show a cross-peak to its corresponding carbon signal, while this correlation would be absent in Impurities A and G.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2 to 3 bonds (²J-CH, ³J-CH). This is the most powerful tool for piecing together the molecular skeleton. To confirm the structure of Impurity A, one would look for an HMBC correlation from the ethyl ester methylene protons (~4.3 ppm) to the carboxyl carbon (~164 ppm) of the benzimidazole ring. This confirms the connectivity of the ethyl ester group to the main scaffold.
Quantitative Analysis (qNMR) Protocol
qNMR determines the purity of an API by relating the integral of an analyte signal to the integral of a certified internal standard (IS) of known purity and weight.[5]
Rationale and Selection of Internal Standard
An ideal internal standard for qNMR should:
-
Be highly pure (certified reference material preferred).
-
Be stable and non-volatile.
-
Have a simple ¹H NMR spectrum (ideally one or more sharp singlets).
-
Possess signals that are well-resolved from any analyte or impurity signals.[8]
For Candesartan Cilexetil, which has numerous signals in both the aromatic and aliphatic regions, 1,3,5-Trimethoxybenzene is a suitable internal standard. It provides a sharp singlet for its nine equivalent methoxy protons at ~6.1 ppm (in DMSO-d₆) and another singlet for its three aromatic protons at ~3.7 ppm, regions that are typically clear of major Candesartan signals.
qNMR Sample Preparation Protocol
Precision in sample preparation is paramount for accurate quantification.
-
Weighing: Using a calibrated analytical balance, accurately weigh ~20 mg of the Candesartan Cilexetil sample into a clean glass vial. Record the weight (m_analyte).
-
Internal Standard: Accurately weigh ~10 mg of the certified internal standard (e.g., 1,3,5-Trimethoxybenzene) into the same vial. Record the weight (m_IS).
-
Dissolution: Add ~1.0 mL of DMSO-d₆ to the vial.
-
Homogenization: Cap the vial and vortex thoroughly until both the analyte and internal standard are completely dissolved.
-
Transfer: Transfer ~0.7 mL of the final solution to a 5 mm NMR tube.
qNMR Data Acquisition Parameters
To ensure signal integrals are directly proportional to the number of nuclei, specific acquisition parameters must be used.
-
Pulse Angle: A 90° pulse should be calibrated and used to ensure maximum signal excitation.
-
Relaxation Delay (D1): This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard protons being integrated. A D1 of 30-60 seconds is often required for accurate quantification.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
Data Processing and Purity Calculation
-
Processing: Apply an exponential multiplying factor (line broadening) of ~0.3 Hz. Manually phase the spectrum carefully and perform a high-order polynomial baseline correction.
-
Integration: Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard. For Candesartan Cilexetil, the benzyl protons (-N-CH₂-Ar) at ~5.6 ppm (2H) are often a good choice. For 1,3,5-Trimethoxybenzene, the aromatic proton singlet at ~6.1 ppm (3H) is ideal.
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: Mass
-
P_IS: Purity of the Internal Standard (from its certificate)
-
Table 3: Example qNMR Purity Calculation for Candesartan Cilexetil
| Parameter | Analyte (Candesartan Cilexetil) | Internal Standard (1,3,5-TMB) |
| Signal Integrated | -N-CH₂-Ar (s) | Aromatic (s) |
| Mass (m) | 20.15 mg | 10.08 mg |
| Molecular Weight (MW) | 610.66 g/mol | 168.19 g/mol |
| Number of Protons (N) | 2 | 3 |
| Integral Value (I) | 1.00 | 0.85 |
| Purity of IS (P_IS) | - | 99.9% |
| Calculated Purity (P_analyte) | 99.2% | - |
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive analysis of Candesartan and its related substances. It provides definitive structural information for both known and unknown impurities, which is a critical requirement for regulatory submissions and ensuring drug safety. The 1D and 2D NMR protocols outlined in this note serve as a robust framework for structural elucidation, while the qNMR method offers a precise and accurate means of determining API purity without reliance on specific impurity reference standards. By integrating these advanced NMR techniques into the analytical workflow, pharmaceutical scientists can confidently characterize their drug substances with the highest degree of scientific integrity.
References
- 1. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The application of solid-state NMR spectroscopy to study candesartan cilexetil (TCV-116) membrane interactions. Comparative study with the AT1R antagonist drug olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]
- 7. researchgate.net [researchgate.net]
- 8. bipm.org [bipm.org]
Title: Accelerating Pharmaceutical Quality Control: A Validated UPLC Method for Rapid Impurity Profiling of Candesartan Cilexetil
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This application note presents a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the comprehensive impurity profiling of Candesartan Cilexetil, a widely used angiotensin II receptor antagonist. By leveraging sub-2-µm particle column technology, this method achieves superior separation of known process impurities and degradation products in a significantly shorter runtime compared to traditional HPLC methods, typically under 20 minutes.[1] The protocol detailed herein is designed for direct implementation in quality control and drug development laboratories. Furthermore, this document provides the framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[2][3]
Introduction: The Imperative for Speed and Precision in Impurity Profiling
Candesartan Cilexetil is a prodrug that is rapidly converted to its active form, candesartan, upon absorption. Like many complex synthetic molecules, its manufacturing process and subsequent storage can introduce a range of impurities, including process-related substances and degradation products.[4][5] Regulatory bodies like the FDA and EMA mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[5]
Traditionally, High-Performance Liquid Chromatography (HPLC) has been the workhorse for this analysis. However, conventional HPLC methods often require long run times (up to 60 minutes) to achieve the necessary resolution, creating a bottleneck in high-throughput environments.[1]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns packed with sub-2-µm particles and instrumentation capable of handling higher backpressures (up to 15,000 psi), UPLC offers a dramatic increase in resolution, sensitivity, and, most notably, speed.[6][7] This allows for a reduction in analysis time by up to nine-fold compared to older HPLC systems, leading to substantial savings in solvent consumption and a significant increase in laboratory productivity.[8][9] This application note details a stability-indicating UPLC method specifically developed and validated for Candesartan Cilexetil, providing a powerful tool for modern pharmaceutical analysis.
Understanding the Analytical Challenge: Candesartan and Its Impurities
A successful separation strategy requires a thorough understanding of the analyte and its potential impurities. Candesartan Cilexetil has a complex structure, and several impurities have been identified by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[10][11]
| Impurity Name | Pharmacopeial Designation | Molecular Formula | Molecular Weight |
| Candesartan Ethyl Ester | EP Impurity A / USP RC A | C₂₆H₂₄N₆O₃ | 468.5 |
| Candesartan Cilexetil Impurity B | EP Impurity B | C₃₁H₃₀N₆O₆ | 582.61 |
| Candesartan | EP Impurity G | C₂₄H₂₀N₆O₃ | 440.45 |
| 1-N-Ethyl Oxo Candesartan Cilexetil | - | - | - |
| 2-N-Ethyl Candesartan Cilexetil | EP Impurity F | C₃₅H₃₈N₆O₆ | 638.71 |
| Desethyl Candesartan Cilexetil | - | C₂₅H₂₂N₆O₃ | 454.5 |
| Trityl Alcohol | - | C₁₉H₁₆O | 260.33 |
| (This table is not exhaustive but lists key impurities to illustrate the separation challenge. Structures can be found in cited references)[1][12][13] |
UPLC Method Development Strategy
The primary goal was to develop a single, rapid gradient method capable of separating Candesartan Cilexetil from all known impurities and potential degradation products. The causality behind our experimental choices is grounded in established chromatographic principles.
Caption: Logical workflow for UPLC method development.
-
Column Selection: A Waters ACQUITY UPLC BEH Shield RP18 column was selected. Its embedded polar group provides alternative selectivity, especially for polar impurities, while the C18 ligand ensures sufficient retention for the main analyte.[1]
-
Mobile Phase: A combination of a low-pH phosphate buffer and acetonitrile was chosen. A low pH (around 3.0) is crucial to ensure the consistent protonation state of the tetrazole and benzimidazole moieties in candesartan and its impurities, leading to sharp, symmetrical peaks. Acetonitrile was selected over methanol for its lower viscosity, which is advantageous in high-pressure UPLC systems.[14]
-
Detection Wavelength: Dual-wavelength detection was employed. A wavelength of 254 nm provides a strong response for Candesartan and most of its structurally related impurities.[1] A lower wavelength of 210 nm was used to ensure the detection of impurities that may lack a strong chromophore at higher wavelengths, such as Trityl Alcohol.[1][14]
-
Gradient Elution: A gradient was necessary to elute both early-retained polar impurities and the highly retained main analyte within a short timeframe, while ensuring adequate separation (resolution > 2.0) between all adjacent peaks.[15]
Detailed Application Protocol
Instrumentation, Reagents, and Consumables
-
Instrumentation: Waters ACQUITY UPLC System with a Tunable UV (TUV) or Photodiode Array (PDA) detector.
-
Column: Waters ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.
-
Reagents:
-
Acetonitrile (UPLC or LC-MS grade).
-
Potassium Dihydrogen Phosphate (ACS grade or higher).
-
Orthophosphoric Acid (85%).
-
Purified water (Milli-Q or equivalent).
-
-
Standards: Candesartan Cilexetil reference standard and impurity standards (if available).
Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and Water (70:30 v/v).[10]
-
Standard Stock Solution (for validation): Accurately weigh and dissolve ~25 mg of Candesartan Cilexetil reference standard in 100 mL of diluent to obtain a concentration of 250 µg/mL.
-
Impurity Stock Solution (for validation): Prepare a stock solution containing known impurities at a concentration of ~50 µg/mL each in diluent.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Candesartan Cilexetil into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with diluent. Mix well.
-
Filter a portion of this solution through a 0.2 µm PTFE syringe filter into a UPLC vial. This yields a test concentration of 500 µg/mL.[1]
-
UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[15] |
| Gradient Program | Time (min) |
| Column Temperature | 30 °C |
| Sample Temperature | 15 °C |
| Injection Volume | 1.0 - 2.0 µL[5][15] |
| Detection | UV at 254 nm and 210 nm[1][14] |
| Run Time | 20 minutes[1] |
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3][16] The objective is to demonstrate specificity, linearity, accuracy, precision, and robustness for the quantification of impurities.
Caption: Key parameters for the validation protocol based on ICH Q2(R1).
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo.[3]
-
Protocol: Perform forced degradation studies on the Candesartan API.[15][17] Subject the API to the following stress conditions:
-
Acid Hydrolysis: 1N HCl at 60°C.
-
Base Hydrolysis: 0.1N NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[15]
-
Thermal Degradation: Dry heat at 80°C.
-
Photolytic Degradation: Expose to UV/Vis light as per ICH Q1B.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main Candesartan peak and from each other (resolution > 1.5), and the peak purity analysis (using a PDA detector) confirms the homogeneity of the Candesartan peak.[15][17]
Linearity, Range, LOD, and LOQ
-
Linearity: Prepare a series of at least five concentrations of each impurity, typically ranging from the Limit of Quantitation (LOQ) to 150% or 200% of the specification limit (e.g., 0.15% reporting threshold). Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[3][15]
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is acceptable for LOD and 10:1 for LOQ.[3]
Accuracy and Precision
-
Accuracy: Perform a recovery study by spiking the drug product placebo with known amounts of impurities at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), each in triplicate. The recovery should be within an acceptable range (typically 80-120% for impurities).[1][15]
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample spiked with impurities at the specification limit.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The Relative Standard Deviation (%RSD) for the area of each impurity should not exceed a pre-defined limit (e.g., ≤10%).[1]
-
Robustness
Deliberately vary critical method parameters to assess the method's reliability during normal use.[15]
-
Parameters to Vary:
-
Flow Rate (e.g., ± 0.05 mL/min).
-
Column Temperature (e.g., ± 2 °C).
-
Mobile Phase A pH (e.g., ± 0.2 units).
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution between critical pairs, peak tailing) should remain within acceptable limits.
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and reliable solution for the impurity profiling of Candesartan Cilexetil. Its significantly reduced run time offers a substantial improvement in laboratory throughput and efficiency over traditional HPLC methods. The outlined validation protocol, grounded in ICH Q2(R1) principles, ensures that the method is robust and fit for purpose in a regulated quality control environment. By adopting this UPLC-based approach, pharmaceutical manufacturers can enhance their quality control processes, ensuring the consistent purity and safety of their products while accelerating product release timelines.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. biomedres.us [biomedres.us]
- 10. uspnf.com [uspnf.com]
- 11. edqm.eu [edqm.eu]
- 12. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. researchgate.net [researchgate.net]
- 15. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
Application Notes and Protocols for the Quantitative Analysis of Genotoxic Impurities in Candesartan
Abstract: The control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and regulatory compliance. Candesartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension, has a synthetic pathway that can potentially generate various GTIs.[1][2] The recent discovery of nitrosamine and azido impurities in the sartan class of drugs has intensified regulatory scrutiny and demanded the implementation of highly sensitive and specific analytical methods.[1][3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the quantitative analysis of key genotoxic impurities in Candesartan, detailing robust protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Imperative for Controlling Genotoxic Impurities in Candesartan
Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and possibly carcinogenesis, even at trace levels.[6][7] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established stringent guidelines for the control of such impurities.[8][9] The ICH M7 guideline, in particular, introduces the concept of the "Threshold of Toxicological Concern" (TTC), which sets a default acceptable intake of 1.5 µ g/day for most GTIs, translating to parts-per-million (ppm) level limits in the API based on its maximum daily dose.[8][10][11]
For Candesartan, potential GTIs can arise from various sources within the manufacturing process:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates with structural alerts for genotoxicity, such as methyl 2-amino-3-nitrobenzoate, can carry over into the final API.[12]
-
Reagents and Solvents: Reactive reagents like 1-Chloroethyl Cyclohexyl Carbonate (CECC), used in the synthesis, are known potential GTIs.[13]
-
Side Reactions & Degradation: The conditions used during synthesis (e.g., presence of nitrites and secondary/tertiary amines) can lead to the unintended formation of highly potent nitrosamine impurities (e.g., NDMA, NDEA).[1][14] Similarly, the use of azides in the formation of the characteristic tetrazole ring of sartan drugs can lead to mutagenic azido impurities.[5]
Given the diversity in chemical properties of these potential impurities, a multi-faceted analytical approach is often necessary.[9]
Caption: Potential sources of genotoxic impurities in Candesartan synthesis.
Analytical Strategy: Combining LC-MS/MS and GC-MS
The trace-level concentrations and diverse chemical nature of potential GTIs in Candesartan necessitate highly sensitive and selective analytical techniques.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing a wide range of non-volatile and thermally labile impurities, such as nitrosamines and azido compounds.[5] Operating in Multiple Reaction Monitoring (MRM) mode, it provides exceptional selectivity and sensitivity, minimizing interference from the API matrix.[5][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities that are amenable to gas chromatography.[16] This includes certain process-related impurities and reagents like CECC.[13] Using Selected Ion Monitoring (SIM) mode enhances sensitivity for trace-level quantification.
The following sections provide detailed protocols for these two complementary techniques.
Application Protocol 1: LC-MS/MS for Nitrosamine & Azido Impurities
This protocol is optimized for the simultaneous quantification of common nitrosamines (NDMA, NDEA) and the azido impurity 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT) in Candesartan API.
2.1. Principle The method utilizes reversed-phase liquid chromatography for separation, followed by detection with a triple quadrupole mass spectrometer. The high selectivity of MRM allows for accurate quantification even at levels required by the TTC. Isotope-labeled internal standards are used to correct for matrix effects and sample preparation variability.[17]
2.2. Materials and Reagents
-
Reference Standards: N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), AZBT.
-
Internal Standards (IS): NDMA-d6, NDEA-d10.
-
Candesartan API: For spiking and matrix effect evaluation.
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic acid (analytical grade), Ammonium formate (analytical grade).
-
Sample Diluent: Methanol.
2.3. Step-by-Step Protocol
2.3.1. Standard Solution Preparation
-
Primary Stock (100 µg/mL): Accurately weigh ~10 mg of each reference standard and dissolve in 100 mL of methanol.
-
Internal Standard Stock (100 µg/mL): Prepare a combined stock of NDMA-d6 and NDEA-d10 in methanol.
-
Working Standard Solution (1 µg/mL): Dilute the primary stocks with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5 to 50 ng/mL) by serially diluting the working standard solution with methanol. Spike each level with the internal standard stock to a final concentration of ~20 ng/mL.
2.3.2. Sample Preparation
-
Accurately weigh 200 mg of Candesartan API into a 10 mL volumetric flask.
-
Add ~7 mL of methanol and sonicate for 10 minutes to dissolve.
-
Spike with the internal standard stock solution.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
2.4. Instrumental Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | NDMA: 75.1 → 43.1; NDEA: 103.1 → 43.1; AZBT: 277.1 → 234.1; NDMA-d6: 81.1 → 46.1; NDEA-d10: 113.2 → 64.2 |
2.5. Method Validation & Performance The method must be validated according to ICH Q2(R1) guidelines.[9] Key parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
Table 1: Typical LC-MS/MS Method Performance Data
| Analyte | LOD (ng/g) | LOQ (ng/g) | Linearity (R²) | Accuracy (% Recovery) |
| NDMA | 5 | 15 | >0.998 | 95.5 - 104.2 % |
| NDEA | 5 | 15 | >0.999 | 97.1 - 103.5 % |
| AZBT | 10 | 30 | >0.998 | 94.8 - 105.0 % |
| Note: Limits are expressed in ng of impurity per gram of API (ppb). |
Application Protocol 2: GC-MS for 1-Chloroethyl Cyclohexyl Carbonate (CECC)
This protocol is designed for the quantification of the process-related GTI, CECC, in Candesartan Cilexetil drug substance.
3.1. Principle CECC is a volatile compound suitable for GC analysis.[13] A sensitive GC-MS method using SIM mode is developed to achieve the low detection limits required. The sample is dissolved in a suitable solvent and directly injected.
3.2. Materials and Reagents
-
Reference Standard: 1-Chloroethyl Cyclohexyl Carbonate (CECC).
-
Candesartan API: For spiking and matrix effect evaluation.
-
Solvent: Dichloromethane (DCM), GC grade.
3.3. Step-by-Step Protocol
3.3.1. Standard Solution Preparation
-
Primary Stock (100 µg/mL): Accurately weigh ~10 mg of CECC and dissolve in 100 mL of DCM.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05 to 1.0 µg/mL) by serially diluting the primary stock with DCM.
3.3.2. Sample Preparation
-
Accurately weigh 100 mg of Candesartan Cilexetil API into a 10 mL volumetric flask.
-
Add ~7 mL of DCM and sonicate for 5 minutes to dissolve.
-
Dilute to volume with DCM and mix thoroughly.
-
Transfer the solution into a GC vial for analysis.
3.4. Instrumental Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C @ 20 °C/min, hold 5 min |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| SIM Ions (m/z) | Quantifier: 63; Qualifiers: 111, 149 (Note: Ions must be confirmed with a standard spectrum) |
3.5. Method Validation & Performance As with the LC-MS/MS method, validation according to ICH Q2(R1) is mandatory.
Table 2: Typical GC-MS Method Performance Data
| Analyte | LOD (µg/g) | LOQ (µg/g) | Linearity (R²) | Accuracy (% Recovery) |
| CECC | 5 | 15 | >0.997 | 92.0 - 108.0 % |
| Note: Limits are expressed in µg of impurity per gram of API (ppm). |
Integrated Analytical Workflow
A robust quality control strategy involves a systematic approach, from risk assessment to routine testing. The choice of analytical method is dictated by the physicochemical properties of the target impurity.
Caption: Decision workflow for GTI analysis in Candesartan.
Conclusion
The quantitative analysis of genotoxic impurities in Candesartan is a non-negotiable requirement for ensuring patient safety and meeting global regulatory standards. The complex nature of potential impurities necessitates the use of advanced, highly sensitive analytical technologies. The detailed LC-MS/MS and GC-MS protocols provided in this application note offer robust, validated solutions for the reliable quantification of nitrosamines, azido compounds, and process-related GTIs. By implementing these methods within a comprehensive control strategy, pharmaceutical manufacturers can confidently monitor and control the purity and safety of Candesartan.
References
- 1. Short review on genotoxic impurities in sartans [wisdomlib.org]
- 2. wjpr.net [wjpr.net]
- 3. waters.com [waters.com]
- 4. Gas Chromatography (GC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. rroij.com [rroij.com]
- 7. agilent.com [agilent.com]
- 8. tapi.com [tapi.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmascholars.com [pharmascholars.com]
- 16. ijrti.org [ijrti.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Candesartan Synthesis Technical Support Center: A Guide to Minimizing Ethyl Ester Impurity Formation
Welcome to the technical support center for Candesartan synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of controlling process-related impurities, with a specific focus on the formation of Candesartan Ethyl Ester (CEE). Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity?
This compound (CEE), also known as Candesartan Cilexetil EP Impurity A, is a process-related impurity that can form during the synthesis of Candesartan Cilexetil. It is structurally similar to the active pharmaceutical ingredient (API) but with an ethyl ester group instead of the cilexetil ester. The presence of such impurities is a major concern as they can affect the drug's potency, efficacy, and potentially cause adverse reactions[1]. Regulatory bodies like the ICH have strict limits on impurity levels, making the control of CEE essential for product quality and patient safety[2][3].
Q2: At which stage of the Candesartan synthesis is the ethyl ester impurity most likely to form?
The formation of this compound is most prevalent during steps that involve either acidic or basic conditions in the presence of ethanol. A critical step is the deprotection of trityl candesartan cilexetil. If this reaction is carried out using ethanolic hydrogen chloride or if there is residual ethanol in the reaction mixture, the acidic conditions can catalyze the transesterification of the cilexetil group or esterification of any hydrolyzed candesartan, leading to the formation of CEE[4]. It can also form during work-up or purification steps if ethanol is used as a solvent, especially at elevated temperatures[5][6][7].
Q3: What analytical techniques are recommended for detecting and quantifying this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra High-Pressure Liquid Chromatography (UPLC) are the most common and effective methods for the detection and quantification of this compound and other related impurities[1][8][9]. These techniques offer high resolution and sensitivity, allowing for the separation of CEE from the main Candesartan Cilexetil peak and other impurities. UV detection is typically performed at wavelengths around 254 nm[9].
In-Depth Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions based on established scientific principles.
Problem 1: My latest batch shows a high level of this compound (CEE) after the deprotection of Trityl Candesartan Cilexetil.
This is a common issue, often stemming from the reaction conditions and reagents used during the acidic detritylation step. Let's break down the probable causes and how to address them.
Probable Cause A: Presence of Ethanol in the Reaction
The most direct cause of CEE formation is the presence of ethanol, which can act as a nucleophile in a transesterification reaction under acidic conditions.
-
Causality Explained: The cilexetil ester of Candesartan can undergo an acid-catalyzed transesterification with ethanol. The acidic environment protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by ethanol.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting peaks of Candesartan and its esters in HPLC
A Guide for Scientists on Resolving Co-eluting Peaks of Candesartan and Its Esters
Welcome to the technical support center for the chromatographic analysis of Candesartan. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting one of the most common challenges in this analysis: the co-elution of Candesartan cilexetil and its related esters or degradation products.
Candesartan cilexetil is a prodrug that is rapidly hydrolyzed in the body to its active form, Candesartan.[1][2][3] This inherent lability, particularly at the ester linkage, makes it susceptible to degradation during manufacturing, storage, and even sample preparation.[4][5] Consequently, robust HPLC methods are required to separate the main peak from these closely related impurities to ensure product quality and safety. This guide provides a logical, science-based approach to method optimization and problem-solving.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial observations and questions that arise during the HPLC analysis of Candesartan.
Q1: I'm seeing a small shoulder on my main Candesartan cilexetil peak. What does this indicate?
A: A shoulder is a classic sign of a co-eluting compound.[6] Given the chemistry of Candesartan cilexetil, this is often a degradation product or a related ester impurity. Forced degradation studies have shown that Candesartan cilexetil degrades under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.[5][7][8][9] The shoulder is likely one of these degradants eluting very close to the parent peak. This indicates that your current method lacks the necessary selectivity to fully resolve the two compounds, and you should proceed to the troubleshooting guide below.
Q2: My HPLC method was working perfectly, but now the resolution between my peaks has suddenly decreased. What's the first thing I should check?
A: When a validated method suddenly fails, the issue is often related to the system or consumables, not the method chemistry itself. Before altering the method, investigate these common culprits:
-
Mobile Phase Preparation: Inconsistent preparation, such as incorrect pH adjustment or composition, can drastically alter selectivity and retention times.[10] Always prepare fresh mobile phase daily.
-
Column Age and Health: HPLC columns degrade over time. A loss of efficiency can lead to broader peaks and poorer resolution. Check the column's performance history and consider flushing it with a strong solvent or replacing it if necessary.[11]
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. Insufficient equilibration can cause retention time drift and inconsistent resolution.
Q3: Can my sample preparation solvent affect peak shape and resolution?
A: Absolutely. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including fronting, tailing, or splitting, which can be mistaken for co-elution.[12] As a rule of thumb, always try to dissolve your sample in the initial mobile phase. Candesartan cilexetil is sparingly soluble in methanol and soluble in acetonitrile, which are common reverse-phase organic modifiers.[13]
Q4: Is a gradient or isocratic method better for separating Candesartan from its esters and impurities?
A: For analyzing a primary compound and its range of impurities, which often have varied polarities, a gradient elution method is almost always superior.[5][14] An isocratic method may provide good resolution for one or two specific impurities but often fails to elute more retained compounds in a reasonable time or resolve early-eluting peaks from the void volume. A gradient allows you to tailor the mobile phase strength throughout the run to achieve optimal separation for all compounds of interest.
In-Depth Troubleshooting Guide: A Systematic Approach to Peak Resolution
Resolving co-eluting peaks is a process of systematically manipulating the three key factors of the chromatographic resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[15][16][17] This guide is structured to follow a logical workflow, starting with the simplest adjustments and progressing to more involved method development.
The Resolution Equation: Our Guiding Principle
The fundamental equation governing separation in HPLC is:
Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)
Where:
-
Rs: Resolution between two peaks. A value of ≥ 1.5 is desired for baseline separation.
-
N (Efficiency): A measure of peak sharpness. Higher N means sharper peaks.
-
α (Selectivity): The separation factor between two peaks. This is the most powerful variable for improving resolution.[16]
-
k (Retention Factor): How strongly a compound is retained on the column.
Caption: A logical workflow for resolving co-eluting peaks in HPLC.
Step 1: Manipulating Retention Factor (k)
The first and easiest parameter to adjust is the retention factor, which is controlled by the strength of the mobile phase.[6] For reverse-phase HPLC, this means adjusting the percentage of the organic solvent.
-
The Problem: If peaks are eluting too early (k < 2), they are moving too quickly through the column with little interaction, making separation difficult.
-
The Causality: By decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase, you make the mobile phase more polar (weaker). This increases the interaction of the nonpolar Candesartan and its esters with the nonpolar C18 stationary phase, leading to longer retention times and potentially better resolution.[10]
-
Action: If your peaks are eluting before 2 minutes on a standard 150 mm column, try decreasing the organic content by 5-10% and re-injecting. Aim for a retention factor (k) between 2 and 10 for your main peak.
Step 2: Manipulating Selectivity (α) - The Most Powerful Tool
If adjusting retention isn't enough, the next step is to change the fundamental chemistry of the separation by altering selectivity.[16] This involves changing how the analytes interact differently with the mobile and stationary phases.
A) Modify Mobile Phase pH
-
The Causality: Candesartan is an ionizable molecule, containing both acidic (tetrazole and carboxylic acid) and basic (benzimidazole) functional groups. Its esters, however, may lack some of these ionizable sites. By changing the pH of the mobile phase, you can change the charge state of Candesartan, which significantly alters its polarity and retention time. The retention of the non-ionizable esters will be far less affected, allowing you to selectively shift the Candesartan peak away from them.[10][14] For optimal results, operate at a pH at least 2 units away from the analyte's pKa.
-
Action: Prepare a series of mobile phases with buffered pH values (e.g., pH 2.5, 3.0, 4.5, 6.0). Run the analysis at each pH to see which provides the best separation. A low pH (e.g., 2.5-3.0 using phosphate or formate buffer) is a common starting point for Candesartan analysis.[3]
Caption: Effect of mobile phase pH on the separation of Candesartan and a neutral ester.
B) Change the Organic Modifier
-
The Causality: Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC, but they offer different selectivities. Acetonitrile is aprotic, while methanol is protic and can engage in hydrogen bonding. This difference in chemical interaction can alter the elution order or improve the separation of closely eluting compounds.[10][13] Several published methods for Candesartan use acetonitrile, but switching to methanol is a valid troubleshooting step.[13]
-
Action: If you are using an acetonitrile/water mobile phase, prepare an equivalent mobile phase using methanol. Note that to get similar retention times, you will likely need a higher percentage of methanol as it is a weaker solvent than acetonitrile.
C) Change the Stationary Phase
-
The Causality: If mobile phase modifications are insufficient, changing the column's stationary phase provides a significant change in selectivity.[10] While most methods use a C18 column, other phases offer different retention mechanisms. A Phenyl-Hexyl column, for example, provides pi-pi interactions with aromatic rings present in Candesartan, which can drastically alter the selectivity compared to the hydrophobic interactions of a C18 phase. A Cyano (CN) phase offers dipole-dipole interactions.
-
Action: If a C18 column is not providing adequate resolution, switch to a column with a different chemistry, such as a Phenyl-Hexyl or a C8 column.
Step 3: Improving Efficiency (N)
If selectivity has been optimized but peaks are still not baseline resolved, you can often achieve final separation by making the peaks sharper and narrower (i.e., increasing efficiency).
-
The Causality: Higher efficiency (N) means less band broadening as the analyte travels through the column, resulting in taller, thinner peaks that are easier to resolve.[17] Efficiency is increased by using longer columns, columns packed with smaller particles, or by optimizing the flow rate.[16][18]
-
Action:
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency, but it will also increase run time.[18]
-
Increase Column Temperature: Raising the temperature (e.g., from 30°C to 40°C) lowers mobile phase viscosity, which improves mass transfer and can lead to sharper peaks and better resolution.[18] However, be mindful of the thermal stability of your analytes.[4]
-
Switch to a High-Efficiency Column: The most effective way to boost N is to use a column with smaller particles (e.g., sub-2 µm, requiring a UHPLC system) or a core-shell particle column.[13][14] These columns generate significantly sharper peaks, often providing the necessary resolution enhancement.
-
Experimental Protocols & Data
Table 1: Example Starting HPLC Conditions for Candesartan Analysis
This table summarizes typical starting parameters based on published methods. These should be considered a starting point for your method development.
| Parameter | Typical Value | Rationale / Comment |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard for reverse-phase; provides good hydrophobic retention.[3][19] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0) | Low pH suppresses silanol interactions and ensures consistent ionization of Candesartan.[3][14] |
| Mobile Phase B | Acetonitrile | Strong organic solvent, good UV transparency. Preferred over methanol in several methods.[13] |
| Gradient Program | Start at low %B (e.g., 30-40%), ramp to high %B (e.g., 90-95%) | Necessary to elute all related substances and the parent drug with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce run time.[18] |
| Detection (UV) | ~254 nm | A common wavelength for detecting Candesartan and its impurities.[13] |
| Injection Vol. | 10 - 20 µL | Standard volume; avoid overloading the column. |
Protocol 1: Systematic Gradient Optimization
This protocol provides a step-by-step guide for developing a gradient method to separate Candesartan from its impurities.
-
System Preparation:
-
Set up your HPLC system with the chosen column and mobile phases (e.g., from Table 1).
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Scouting Gradient:
-
Prepare a standard solution containing Candesartan cilexetil and, if available, known impurities or a forced degradation sample.
-
Run a fast, broad "scouting" gradient (e.g., 5% to 95% B in 20 minutes).[10]
-
Objective: To determine the approximate %B required to elute the first and last peaks of interest.
-
-
Focused Gradient Development:
-
Based on the scouting run, design a more focused gradient.
-
Example: If your first peak elutes at 30% B and your last peak elutes at 70% B, you can design a new gradient:
-
Start at 25% B (5% below the first peak's elution) and hold for 2 minutes.
-
Ramp from 25% B to 75% B (5% above the last peak's elution) over 15-20 minutes. A shallower gradient slope provides more time for separation and generally increases resolution.
-
Include a high-organic wash (e.g., 95% B) at the end to clean the column, followed by re-equilibration at initial conditions.
-
-
-
Refinement:
-
Analyze the chromatogram from the focused gradient.
-
If peaks are still co-eluting, further decrease the gradient slope (e.g., extend the ramp time from 15 to 30 minutes) in the region where the critical peaks elute. This targeted approach is highly effective for resolving difficult peak pairs.
-
References
- 1. iajpr.com [iajpr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. bvchroma.com [bvchroma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromtech.com [chromtech.com]
- 17. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 18. mastelf.com [mastelf.com]
- 19. rjptonline.org [rjptonline.org]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Candesartan Ethyl Ester
Welcome to the technical support guide for the LC-MS analysis of Candesartan Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalysis. Here, we provide in-depth, experience-driven answers to frequent troubleshooting questions, complete with detailed protocols and the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my signal is being suppressed. How can I definitively identify and quantify matrix effects in my this compound assay?
A1: Identifying matrix effects is a critical first step for any robust LC-MS bioanalytical method. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] For Candesartan analysis, especially in plasma, the primary culprits are often phospholipids.[3][4][5][6]
There are two gold-standard approaches to assess this: a qualitative visual method and a quantitative calculation.
1. Qualitative Assessment: Post-Column Infusion (PCI)
The PCI experiment provides a visual map of where ion suppression or enhancement occurs across your chromatographic run.[7][8][9][10]
-
Principle: A constant flow of this compound solution is infused into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. This creates a stable, elevated baseline signal for your analyte. A blank, extracted matrix sample (e.g., plasma extract without the analyte) is then injected. Any dip or rise in the stable baseline indicates that components eluting from the column at that specific retention time are suppressing or enhancing the signal, respectively.[1][8][10]
-
Workflow:
Caption: Post-Column Infusion (PCI) experimental setup.
2. Quantitative Assessment: Matrix Factor (MF) Calculation
Regulatory bodies like the FDA and EMA recommend a quantitative assessment of matrix effects.[11][12][13][14] This is done by calculating the Matrix Factor (MF).
-
Principle: The MF compares the peak response of an analyte in the presence of matrix components to its response in a neat (clean) solution.[8] A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Protocol: Calculating Matrix Factor
-
Prepare Set A: Spike this compound at a known concentration (e.g., Low and High QC levels) into a neat solution (e.g., mobile phase or reconstitution solvent). Analyze and determine the mean peak area.
-
Prepare Set B: Extract multiple lots (at least 6) of blank biological matrix. After the final extraction step (e.g., evaporation), spike the dried extract with the same concentration of this compound as in Set A. Analyze and determine the mean peak area.
-
Calculate MF:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Assess Variability: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[13]
-
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | Peak Area (Post-extraction Spike) / Peak Area (Neat Solution) | MF < 1: Ion SuppressionMF = 1: No EffectMF > 1: Ion Enhancement |
| IS-Normalized MF | (Analyte MF) / (Internal Standard MF) | Value should be close to 1.0. |
| Precision (%CV) | StDev(IS-Normalized MF) / Mean(IS-Normalized MF) * 100 | Should be ≤15% across different matrix lots. |
| Table 1: Quantitative Assessment of Matrix Effects. |
Q2: My signal is heavily suppressed. What is the best sample preparation strategy to clean up plasma samples for this compound analysis?
A2: The choice of sample preparation is the most critical factor in mitigating matrix effects. For a lipophilic molecule like this compound in a complex matrix like plasma, the goal is to selectively remove interfering substances, primarily phospholipids, while maximizing analyte recovery.[3][5][6]
Here's a comparison of common techniques:
| Technique | Principle | Pros for Candesartan | Cons for Candesartan |
| Protein Precipitation (PPT) | Proteins are crashed out using an organic solvent (e.g., acetonitrile).[15][16] | Fast, simple, high-throughput. | Least effective for phospholipid removal. [3][17] High risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent based on polarity and pH.[18][19][20] | Good removal of salts and proteins. Can provide a very clean extract.[17] | Can have variable recovery for moderately polar compounds. Labor-intensive.[18] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[21][22] | Excellent for removing phospholipids. [17] High analyte concentration. High reproducibility. | Requires more method development. Can be more costly. |
Recommendation: For this compound, Solid-Phase Extraction (SPE) , particularly using a mixed-mode or polymeric reversed-phase sorbent, is the most effective strategy for minimizing matrix effects by thoroughly removing phospholipids.[17] If SPE is not available, a well-optimized Liquid-Liquid Extraction (LLE) is a superior alternative to Protein Precipitation.[17]
This protocol is a starting point and should be optimized for your specific laboratory conditions.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the acidic Candesartan is in a neutral state for better retention on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences like some phospholipids.
-
Elute: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase. Vortex and inject.
Q3: What type of internal standard should I use? Does it really make a difference for matrix effects?
A3: Yes, the choice of internal standard (IS) is paramount. An IS is added to every sample, standard, and QC to correct for variability during sample preparation and instrumental analysis.[23] For compensating for matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS) is the undisputed gold standard.[23][24][25][26][27]
-
Why a SIL-IS is Superior: A SIL-IS (e.g., Candesartan-d4) is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization behavior.[23] Therefore, any ion suppression or enhancement experienced by the analyte will be mirrored exactly by the SIL-IS.[23][28] The ratio of the analyte to the IS remains constant, providing an accurate quantification even in the presence of significant matrix effects.[27] A structural analog IS, while better than no IS, may have different chromatographic or ionization properties and cannot compensate as effectively.[24][25]
Caption: A SIL-IS co-elutes and experiences the same ion suppression as the analyte.
Q4: Can I use my LC method to avoid matrix effects instead of changing my sample preparation?
A4: Yes, chromatographic optimization is a powerful tool to separate your analyte from the regions of matrix interference. [7] This is often used in conjunction with, not as a complete replacement for, good sample preparation.
-
Strategy 1: Shift Retention Time: The majority of phospholipids that cause ion suppression in reversed-phase chromatography elute in a specific window. By adjusting your gradient or mobile phase composition, you can shift the retention time of this compound to elute in a "cleaner" region of the chromatogram, either before or after the main phospholipid band.[29]
-
Strategy 2: Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm). This leads to sharper, narrower peaks. A narrow peak is less likely to overlap with the broad elution band of interfering compounds, effectively improving the separation and reducing the impact of matrix effects.[17]
-
Strategy 3: Employ a Divert Valve: A common and highly effective technique is to use a divert valve. The valve can be programmed to send the early-eluting portion of the run, which contains salts and highly polar interferences, directly to waste instead of the mass spectrometer's ion source. This reduces source contamination and minimizes suppression effects in the early part of the chromatogram.
By combining a selective sample preparation method like SPE, the use of a SIL-IS, and smart chromatographic separation, you can develop a highly robust and reliable method for the quantification of this compound, free from the inaccuracies caused by matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. actapharmsci.com [actapharmsci.com]
- 21. Direct analysis of valsartan or candesartan in human plasma and urines by on-line solid phase extraction coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmascholars.com [pharmascholars.com]
- 23. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield and purity of Candesartan Cilexetil synthesis
Technical Support Center: Synthesis of Candesartan Cilexetil
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Candesartan Cilexetil synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to optimizing the yield and purity of this critical active pharmaceutical ingredient (API). We will move beyond simple protocols to explore the causality behind common synthetic challenges, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only identify and solve problems but also to proactively enhance the robustness of your synthetic process.
Section 1: Troubleshooting Low Reaction Yield
Low yield is one of the most common and costly issues in multi-step organic synthesis. In the case of Candesartan Cilexetil, the final steps are often the most critical. Let's address the primary pain points.
Q1: My overall yield is significantly lower than expected, particularly after the final deprotection step. What are the most common causes?
This is a frequent challenge. The final step in many common synthetic routes is the acidic deprotection of Trityl Candesartan Cilexetil.[1][2] Low yield here typically points to one of three areas: incomplete reaction, product degradation, or mechanical loss during workup.
Causality & Troubleshooting:
-
Incomplete Deprotection: The trityl group removal requires carefully controlled acidic conditions. Insufficient acid or reaction time will result in unreacted starting material, complicating purification and reducing yield.
-
Product Degradation: Candesartan Cilexetil contains several functional groups susceptible to hydrolysis under harsh acidic conditions, particularly the cilexetil ester.[5] Prolonged exposure to strong acids or high temperatures can cleave this group, forming Candesartan (Impurity G) and other degradation products.[5][6]
-
Optimization: Use the mildest effective acidic conditions. Some protocols utilize formic acid or controlled amounts of HCl in an alcohol solution at moderate temperatures.[4] Avoid excessive heating or extended reaction times post-completion.
-
-
Workup & Isolation Losses: The product can be lost during solvent evaporation, extraction, and filtration if conditions are not optimized.
Workflow for Diagnosing Low Yield
Below is a systematic workflow to diagnose and resolve yield issues in the deprotection step.
Caption: Troubleshooting workflow for low yield.
Section 2: Managing Impurities and Enhancing Purity
Achieving high purity (often >99.8%) is non-negotiable for APIs.[3] Understanding the impurity profile is the first step toward controlling it.
Q2: I'm consistently seeing several process-related impurities in my final product. What are the most common ones and how do I control their formation?
Most impurities in Candesartan Cilexetil synthesis are structurally related to the API and arise from side reactions or degradation.[5][7] Controlling them requires a deep understanding of the reaction mechanism.
Common Impurities and Control Strategies
| Impurity Name | Structure Origin | Formation Mechanism & Control Strategy |
| Impurity A (Candesartan Ethyl Ester) | Side-reaction/Reagent | Formed if ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate is used as a starting material or if ethanol is present as a reagent or solvent during esterification steps. Control: Use highly pure starting materials and avoid ethanol in subsequent reaction steps where transesterification could occur.[8][9] |
| Impurity G (Candesartan) | Degradation | The primary hydrolysis product of Candesartan Cilexetil, formed by the cleavage of the cilexetil ester. This is exacerbated by harsh acidic or basic conditions and high temperatures. Control: Employ mild conditions during the deprotection step. Ensure pH is controlled during workup and avoid excessive heat.[5][6] |
| Desethyl Candesartan | Degradation | Results from the hydrolysis of the 2-ethoxy group on the benzimidazole ring. This can occur during prolonged heating under acidic conditions. Control: Minimize reaction time and temperature during the final deprotection and cyclization steps.[5][7] |
| Trityl Alcohol | Byproduct | A direct byproduct of the trityl deprotection step. It is generally non-reactive but must be efficiently removed. Control: This impurity is typically removed during crystallization, as its solubility profile differs significantly from the API.[7] A proper choice of crystallization solvent is key. |
Impurity Formation Pathway
The following diagram illustrates the main synthetic pathway and the points at which key impurities can form.
Caption: Formation pathways for common impurities.
Section 3: Crystallization and Polymorphism
The final crystallization step is a critical purification gateway that dictates the purity, particle size, and polymorphic form of the API.
Q3: My API purity is stuck at 99.5% and I can't seem to improve it with my current methanol recrystallization protocol. What alternative strategies can I employ?
While methanol is a commonly used solvent, it may not be optimal for removing all impurities, especially those with similar polarity to the API.[3][4] A multi-step crystallization or the use of a mixed-solvent system is often required to achieve purity levels >99.8%.
Advanced Crystallization Strategies:
-
Two-Step Crystallization: A powerful technique involves crystallizing the crude product from one solvent system to remove a specific set of impurities, followed by a second recrystallization from a different solvent to remove the remaining ones.
-
Example Protocol:
-
Dissolve the crude solid (post-deprotection) in a hot mixture of toluene and methanol (e.g., 95:5 w/w).[3]
-
Cool the solution slowly to allow for crystallization. This step is effective at removing more non-polar impurities.
-
Filter the crystals and then dissolve them in pure methanol at a moderate temperature (e.g., 50°C).[3][4]
-
Cool slowly, filter, and wash with cold methanol to yield a highly pure product.[3]
-
-
-
Anti-Solvent Crystallization: This involves dissolving the crude product in a good solvent (e.g., acetone, dichloromethane) and then slowly adding an anti-solvent (e.g., hexane, water) in which the product is insoluble, inducing precipitation. This can sometimes provide better selectivity for impurity removal.
Comparison of Crystallization Solvents
| Solvent System | Typical Purity Achieved | Impurities Targeted | Key Considerations |
| Methanol | 99.5% - 99.8% | General purpose, effective for removing trityl alcohol.[3] | Good for a final polishing step. Solubility is highly temperature-dependent. |
| Toluene/Methanol | 99.0% - 99.5% (as first step) | Removes less polar byproducts from the deprotection step.[1] | Often used for the initial crystallization of the crude residue. |
| Acetone/Hexane | Variable | Can be effective but requires careful optimization of the solvent ratio.[4] | Good for anti-solvent crystallization; the final solid form should be checked. |
| Ethyl Acetate | Variable | Used in extraction and can be employed for crystallization.[3] | Moderate polarity, may co-crystallize with similar impurities if not optimized. |
Q4: I've heard about different polymorphic forms of Candesartan Cilexetil. How do I ensure I am producing the correct, stable form?
Candesartan Cilexetil is known to exhibit polymorphism (e.g., Form I, Form II).[10] The specific crystalline form can impact the drug's stability, solubility, and bioavailability. The choice of crystallization solvent and the conditions (temperature, cooling rate) are the primary determinants of the resulting polymorph.
-
Controlling Polymorphism:
-
Form I: This is often a desired stable form. It can be prepared by dissolving Candesartan Cilexetil in solvents like butanol, ethyl acetate, or acetonitrile and heating to at least 45°C before precipitation.[11]
-
Solvates: Be aware of the potential to form solvates (where the solvent is incorporated into the crystal lattice), such as an acetone solvate.[10] These are generally undesirable and can be avoided by proper solvent selection and drying procedures.
-
Characterization: Always characterize your final product using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form and ensure batch-to-batch consistency.[10]
-
Section 4: Analytical Methods - The Key to Control
You cannot control what you cannot measure. Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and qualifying the final product.
Q5: What are the standard HPLC/UPLC conditions for analyzing the purity of Candesartan Cilexetil and its related substances?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive methods for purity analysis.[12][13] A good method should be stability-indicating and able to resolve the API from all known impurities and degradation products.[7]
Typical HPLC/UPLC Protocol for Impurity Profiling
-
Column: A C18 reversed-phase column is standard (e.g., Octadecylsilyl silica gel, 4 µm).[8] UPLC methods often use smaller particle sizes (e.g., 1.8 µm) for faster, higher-resolution separations.[7][14]
-
Mobile Phase: A gradient elution is typically required to resolve all impurities.
-
Detection: UV detection is used, commonly at 254 nm, as it provides a good response for the API and most aromatic impurities.[7][8] Some impurities may be better detected at other wavelengths like 210 nm.[7]
-
Flow Rate: Typically around 0.8-1.0 mL/min for HPLC and 0.4-0.5 mL/min for UPLC.[8][14]
-
Column Temperature: Controlled temperature (e.g., 30°C) is crucial for reproducible retention times.[14]
Self-Validation: A robust analytical method is validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[7] For troubleshooting, the most critical aspect is specificity—the ability to clearly separate the API peak from all impurity peaks.[7]
Frequently Asked Questions (FAQs)
Q: Can sodium azide be used in the synthesis? A: While some older routes for related sartan molecules used sodium azide to form the tetrazole ring, modern, safer routes for Candesartan Cilexetil often avoid it due to its toxicity and explosive potential.[1] Newer synthetic strategies build the core structure without relying on azide chemistry.[1]
Q: My final product has a slight yellow tint. What could be the cause? A: A yellow tint can indicate the presence of trace impurities, possibly from nitrated intermediates if your synthetic route starts from materials like 2-nitro-benzoic acid, or degradation products formed during workup.[1][15] An additional recrystallization or a charcoal treatment during the recrystallization process may help remove color impurities.
Q: How critical is the quality of the 1-chloroethyl cyclohexyl carbonate reagent? A: Extremely critical. This reagent is used in the final esterification step to add the cilexetil prodrug moiety. Impurities in this reagent can lead to the formation of difficult-to-remove side products. It is also noted to be an unstable compound, so its preparation and storage are key.[1]
References
- 1. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 4. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edqm.eu [edqm.eu]
- 9. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]
- 10. researchgate.net [researchgate.net]
- 11. US7692023B2 - Candesartan cilexetil polymorphs - Google Patents [patents.google.com]
- 12. iajpr.com [iajpr.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Candesartan Impurity Analysis
Welcome to the technical support center for Candesartan impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of Candesartan Cilexetil and its related substances. Drawing from established pharmacopeial methods and scientific literature, this resource provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
Section 1: Understanding Candesartan and Its Impurities
Q1: What are the critical impurities associated with Candesartan Cilexetil and why is their control important?
Candesartan Cilexetil is a prodrug that is hydrolyzed to its active form, Candesartan, in the body.[1] During its synthesis, formulation, and storage, several related substances can emerge as impurities. These include starting materials, intermediates, byproducts, and degradation products.[2][3]
Controlling these impurities is mandated by regulatory bodies like the FDA and EMA, with guidelines from the International Council for Harmonisation (ICH) providing a framework for their identification, qualification, and control.[4][5] The presence of impurities, even in small amounts, can impact the drug product's safety and efficacy.[6] Pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list specific known impurities that must be monitored.[7][8]
Table 1: Common Candesartan Impurities Referenced in Pharmacopeias
| Impurity Name | Source / Type | Typical Pharmacopeial Designation |
|---|---|---|
| Ethyl Candesartan | Process-related | Impurity A (EP) / Related Compound A (USP) |
| Desethyl Candesartan Cilexetil | Degradation Product | - |
| 1N-Ethyl Oxo Candesartan Cilexetil | Degradation Product | - |
| 2N-Ethyl Oxo Candesartan Cilexetil | Degradation Product | - |
| Trityl Alcohol | Process-related | - |
| MTE Impurity | Process-related | - |
| N-Nitrosamines | Process-related/Degradation | General Chapter 2.5.42 (EP) |
Note: This table is not exhaustive. The specific impurities and their limits are detailed in the respective pharmacopeial monographs.[7][8][9] The European Pharmacopoeia explicitly notes that due to the synthesis process, N-nitrosamine impurities should be avoided or limited as much as possible as they are classified as probable human carcinogens.[8]
Section 2: Troubleshooting Common Chromatographic Issues
This section addresses frequent problems encountered during the HPLC/UPLC analysis of Candesartan. The principles discussed are broadly applicable but are explained here in the context of this specific analysis.
Q2: My system suitability test is failing due to poor peak tailing for Candesartan Cilexetil. What is the cause and how do I fix it?
Immediate Answer: Peak tailing for basic compounds like Candesartan is commonly caused by secondary interactions with the silica-based stationary phase or issues with the mobile phase pH.
Detailed Explanation: Ideally, chromatographic peaks should be symmetrical and Gaussian in shape.[10] Peak tailing, quantified by a USP tailing factor greater than 1, can compromise resolution and lead to inaccurate integration.[10] For amine-containing compounds like Candesartan, the primary cause of tailing is often the interaction between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the C18 stationary phase.[10][11] This is a secondary retention mechanism that slows down a portion of the analyte molecules, causing the characteristic "tail." Other causes can include column overload, column contamination, or a void at the column inlet.[12][13]
Troubleshooting Workflow:
-
Verify Mobile Phase pH: The pH of the mobile phase is critical. For basic compounds, a low pH (e.g., pH 3.0 as specified in some methods) ensures the analyte is fully protonated, but more importantly, it suppresses the ionization of silanol groups, minimizing secondary interactions.[14][15] Confirm that the buffer was prepared correctly and that the final pH is accurate.
-
Check for Column Contamination: Strongly retained sample matrix components can accumulate at the head of the column, creating active sites that cause tailing.[10] Flush the column with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol, followed by re-equilibration with the mobile phase). Tip: Always disconnect the column from the detector during aggressive flushing.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion.[16] Dilute your sample or reduce the injection volume and re-analyze.
-
Evaluate Column Health: If the column is old or has been used with aggressive mobile phases (e.g., high pH), the stationary phase may be degraded.[10] This exposes more active silanol groups. Test the system with a new column of the same type to see if the problem resolves.
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained impurities and particulates, extending its lifetime.[11]
dot
Caption: A decision tree for systematically diagnosing the cause of peak tailing.
Q3: I'm observing split peaks for all analytes. What does this indicate?
Immediate Answer: Split peaks affecting all analytes in a chromatogram typically point to a physical problem in the flow path before the detector, most commonly at the column inlet.
Detailed Explanation: When the sample band is disturbed as it enters the column, it can be split into two or more paths, resulting in a split or doubled peak.[11][12] This is distinct from an impurity peak, as it will appear for all injected compounds, including the main analyte and other impurities. Common causes include:
-
Partial Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column.
-
Column Void or "Channeling": A void can form at the head of the column bed if the packing material settles or is dissolved by harsh mobile phase conditions (e.g., high pH).[10] This creates a disruption in the flow path.
-
Injector Malfunction: Issues with the injector valve or a partially blocked sample loop can also cause peak splitting, though this is less common than column-related problems.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[12] It is always recommended to dissolve the sample in the mobile phase.[12]
Troubleshooting Steps:
-
Reverse and Flush the Column: Disconnect the column from the detector, reverse its direction, and flush it with a filtered mobile phase at a low flow rate. This can often dislodge particulates from the inlet frit.
-
Check Sample and Mobile Phase Filtration: Ensure all mobile phases are filtered through a 0.45 µm or smaller filter and that samples are filtered before injection to prevent future blockages.[11] Using an in-line filter between the pump and the injector is a highly recommended preventative measure.[11]
-
Verify Sample Solvent: Confirm that the sample diluent is the same as or weaker than the initial mobile phase. If you must use a stronger solvent, reduce the injection volume.
-
Inspect Fittings: Check the tubing and fittings between the injector and the column for any blockages or improper connections.
-
Replace the Column: If the above steps fail, the column bed may have a permanent void. Replacing the column is the next logical step.
Q4: My retention times are shifting to be earlier with each injection. What's happening?
Immediate Answer: A consistent drift to earlier retention times often suggests a problem with the mobile phase composition, flow rate, or column equilibration.
Detailed Explanation: Stable retention times are fundamental for reliable peak identification and quantification. Drifting retention times can signal several issues:
-
Inconsistent Mobile Phase: If using a gradient, improper mixing by the pump can alter the solvent composition over time.[17] For isocratic methods, one component of the mobile phase might be selectively evaporating, increasing the concentration of the stronger solvent.
-
Flow Rate Inconsistency: Leaks in the system or a failing pump seal can lead to a gradual increase in the actual flow rate, causing peaks to elute earlier.[18][19]
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can be unstable, especially in gradient methods.[17]
-
Column Degradation: While often leading to later retention times, certain types of column degradation can sometimes cause shifts to earlier times, though this is less common.
Troubleshooting Workflow:
-
Check for Leaks: Carefully inspect all fittings, pump heads, and seals for any signs of leakage. Salt deposits from buffered mobile phases are a common indicator of a slow leak.
-
Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a fresh batch, ensuring all components are accurately measured and thoroughly mixed/degassed.[17]
-
Purge the Pump: Purge each pump line to remove any air bubbles and ensure the lines are filled with the correct, fresh mobile phase.[18]
-
Increase Equilibration Time: Extend the equilibration time between runs to at least 5-10 column volumes to ensure the column is ready for the next injection.[17]
-
Monitor System Pressure: A stable backpressure is a good indicator of a stable flow rate. If the pressure is fluctuating or trending downwards, it could indicate a leak or pump issue.[20]
Section 3: Method-Specific Guidance for Candesartan
Q5: I cannot achieve the required resolution between two known Candesartan impurities listed in the pharmacopeia. What adjustments can I make?
Immediate Answer: Improving resolution between closely eluting peaks requires optimizing the mobile phase composition (especially pH and organic modifier) or switching to a column with higher efficiency or different selectivity.
Detailed Explanation: Resolution is a measure of the separation between two peaks. Pharmacopeial methods specify minimum resolution values to ensure that impurities can be accurately quantified.[7][8] For instance, the EP monograph for Candesartan Cilexetil requires a minimum resolution of 4.0 between impurities A and B.[8] When this fails, you need to adjust the method's selectivity or efficiency.
-
Selectivity (α): This refers to the ability of the chromatographic system to distinguish between two analytes. It is primarily influenced by the mobile phase composition (organic solvent type, pH) and the stationary phase chemistry.
-
Efficiency (N): This relates to the narrowness of the peaks (a higher plate count means narrower peaks). It is influenced by the column length, particle size, and flow rate.
Optimization Strategies:
-
Adjust Mobile Phase pH: The selectivity of separation for ionizable compounds like Candesartan and its impurities is highly dependent on pH.[15] A small change in the buffer pH (e.g., ±0.1-0.2 units) can significantly alter the retention and separation of closely eluting peaks.
-
Change the Organic Modifier: While many methods use acetonitrile, switching to methanol (or using a mixture) can alter selectivity.[21] Methanol and acetonitrile interact differently with analytes and the C18 phase, which can sometimes resolve co-eluting peaks.
-
Modify the Gradient Slope: In gradient elution, making the gradient shallower (i.e., increasing the run time) will increase the separation between peaks.
-
Switch to a High-Efficiency Column: Using a column with smaller particles (e.g., sub-2 µm for UPLC) or a core-shell column can dramatically increase efficiency (N), leading to narrower peaks and better resolution without changing selectivity.[15][21]
-
Check Column Temperature: Adjusting the column temperature can also slightly influence selectivity and improve peak shape. The USP method specifies a column temperature of 30 °C.[7]
dot
Caption: A logical workflow for addressing a system suitability test failure.
Section 4: Protocols & Method Parameters
This section provides an example protocol based on common practices and pharmacopeial guidelines. Users must always refer to the specific, validated method and current pharmacopeia for official procedures.
Protocol 1: Example Mobile Phase Preparation (Based on UPLC Method Principles)
This protocol is based on principles from published methods, such as using a phosphate buffer at a low pH.[14]
-
Mobile Phase A (Aqueous Buffer):
-
Accurately weigh the required amount of potassium dihydrogen phosphate (e.g., to make a 0.01 M solution) and dissolve it in HPLC-grade water.
-
Adjust the pH to 3.0 using diluted orthophosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.22 µm or 0.45 µm nylon or PVDF filter.
-
-
Mobile Phase B (Organic):
-
Use high-purity, HPLC-grade acetonitrile. Some methods may specify a mix, such as 95% acetonitrile and 5% water.[14]
-
Filter the organic phase if it has been transferred between containers.
-
-
System Preparation:
-
Place the prepared mobile phases in the HPLC/UPLC system.
-
Thoroughly purge all pump lines to remove the previous solvents and any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions for a sufficient time before starting the analysis.
-
Table 2: Typical UPLC Method Parameters for Candesartan Impurity Analysis
| Parameter | Typical Value | Rationale / Comment |
|---|---|---|
| Column | C18 or BEH Shield RP18, < 2 µm particle size | High-efficiency columns are needed for complex impurity profiles.[14][21] |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 3.0 | Low pH suppresses silanol activity and controls ionization of analytes.[14] |
| Mobile Phase B | Acetonitrile (or ACN/Water mix) | Acetonitrile is a common organic modifier providing good selectivity.[21] |
| Gradient Elution | A time-programmed gradient from low %B to high %B | Necessary to elute all impurities with varying polarities in a reasonable time. |
| Flow Rate | ~0.5 mL/min | Adjusted based on column dimensions and particle size. |
| Column Temp. | 30 °C | Provides reproducible retention and improves peak shape.[7] |
| Detection | UV at 254 nm and 210 nm | Multiple wavelengths may be required to detect all impurities, as some may lack a strong chromophore at 254 nm.[14][21] |
| Injection Vol. | 1 - 10 µL | Kept low to prevent column overload and peak distortion. |
Note: These are example parameters. The actual parameters must be taken from the specific validated analytical procedure being followed.
Section 5: References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters.
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from GALAK Chromatography.
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from Mastelf.
-
Kumar, N. D. A., Babu, K. S., Gosada, U., & Sharma, N. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Pharmaceutical Methods, 3(1), 31–39. --INVALID-LINK--
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent.
-
Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC. Retrieved from Chromatography Today.
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analytical Methods Review on Anti-Hypertensive Drug: CANDESARTAN (CAND). Retrieved from ijpsr.com.
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from GMP Insiders.
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from EMA.
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from Chemass.
-
USP-NF. (2016, November 18). Candesartan Cilexetil Tablets Revision Bulletin. Retrieved from USP-NF.
-
European Pharmacopoeia. (2021, April). Candesartan Cilexetil Monograph (10.4). Retrieved from a source providing EP monographs.
-
SynThink. (n.d.). Candesartan EP Impurities & USP Related Compounds. Retrieved from SynThink.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Retrieved from JOCPR.
-
PubMed. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Retrieved from PubMed.
-
SciSpace. (n.d.). Method development studies on the HPLC analysis of candesartan cilexetil using a core-shell column. Retrieved from SciSpace.
-
ResearchGate. (n.d.). Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets. Retrieved from ResearchGate.
-
Semantic Scholar. (n.d.). New Stability Indicating Method for the Simultaneous Determination of Impurities Present in Candesartan Cilexetil and Hydrochlorothiazide. Retrieved from Semantic Scholar.
-
Separation Science. (2024, March 7). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from Separation Science.
-
Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. Retrieved from Manufacturing Chemist.
-
AKJournals. (2025). An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets. Retrieved from AKJournals.
-
Agilent. (n.d.). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. Retrieved from Agilent.
-
AKJournals. (2025). An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness. Retrieved from AKJournals.
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from ScienceDirect.
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Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from Labcompare.
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from PharmaCores.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.
-
Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Retrieved from Thermo Fisher Scientific.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. library.dphen1.com [library.dphen1.com]
- 7. uspnf.com [uspnf.com]
- 8. edqm.eu [edqm.eu]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. bvchroma.com [bvchroma.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mastelf.com [mastelf.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. labcompare.com [labcompare.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Separation of Candesartan Esters
Welcome to the technical support guide for the chromatographic separation of Candesartan cilexetil and its related esters. As a Senior Application Scientist, I have designed this resource to move beyond simple procedural lists and provide you with the causal reasoning behind critical method development and troubleshooting steps. This guide is structured as a direct Q&A to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the analysis of Candesartan esters, providing diagnostic steps and validated solutions.
Question 1: Why am I seeing severe peak tailing for the main Candesartan cilexetil peak?
Answer:
Peak tailing is the most common issue when analyzing compounds with basic functional groups, like Candesartan, on silica-based reversed-phase columns. The asymmetry is typically caused by unwanted secondary interactions between the analyte and the stationary phase.
Probable Causes & Diagnosis:
-
Secondary Silanol Interactions: The primary cause is often the interaction of basic amine groups on your analyte with acidic, ionized residual silanol groups (Si-O⁻) on the C18 column packing.[1][2] This creates a secondary, stronger retention mechanism that leads to a tailed peak.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[1][3] To diagnose this, simply dilute your sample 10-fold and reinject. If the peak shape improves significantly, you are experiencing mass overload.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too high (e.g., > 4), a larger population of silanol groups will be ionized, exacerbating tailing.[4]
-
Column Bed Deformation: A physical void or channel in the column packing can cause peak shape issues for all analytes. This is often accompanied by a sudden drop in backpressure.[1][5]
Solutions & Protocols:
-
pH Adjustment (Primary Solution): The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH. Operating at a pH between 2.5 and 3.5 is highly recommended.[6][7] This ensures the silanols are protonated (Si-OH) and minimizes secondary ionic interactions.
Protocol: Preparation of pH 3.0 Phosphate Buffer (Mobile Phase A)
-
Prepare Stock Buffer: Dissolve an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water to make a 10-20 mM solution (e.g., 1.36 g of KH₂PO₄ in 1 L of water for a 10 mM solution).[6][8]
-
Adjust pH: While stirring, add orthophosphoric acid (OPA) dropwise to the buffer solution until the pH meter reads 3.0 ± 0.05.[6][9]
-
Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Degas: Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the pump.
-
-
Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping (e.g., BEH Shield RP18, Zorbax StableBond) to reduce the number of available residual silanols.[2][6]
Question 2: I'm struggling to separate Candesartan from its key impurities, like the desethyl or ethyl esters. What should I try first?
Answer:
Achieving adequate resolution between structurally similar impurities requires a systematic approach to optimizing mobile phase selectivity. The choice of organic modifier and the gradient profile are the most critical factors.
Probable Causes & Diagnosis:
-
Insufficient Organic Strength: The mobile phase may not be strong enough to elute highly retained, non-polar impurities in a reasonable time, causing them to co-elute or remain on the column.
-
Inadequate Selectivity: Your current mobile phase composition (organic modifier and pH) may not be providing sufficient chemical differentiation between the analytes. Selectivity is highly dependent on the mobile phase pH.[4]
-
Suboptimal Gradient: An isocratic elution or a poorly optimized gradient may not provide the necessary change in solvent strength to separate peaks across a range of polarities.
Solutions & Protocols:
-
Optimize the Organic Modifier: Acetonitrile is generally the preferred organic modifier over methanol for Candesartan analysis. It has been shown to provide better peak shape and reduce the retention time of highly retained impurities.[6] Methanol can sometimes increase the retention of certain impurities significantly.[6]
-
Implement a Gradient Elution Program: A gradient is essential for separating a complex mixture of Candesartan and its related substances. A shallow gradient allows for the effective separation of closely eluting peaks.
Table 1: Example UPLC Gradient Program for Candesartan Impurity Profiling Based on methods developed for separating multiple known impurities.[6]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile/Water) | Curve |
| 0.0 | 0.35 | 50 | 50 | Initial |
| 2.0 | 0.35 | 50 | 50 | 6 |
| 10.0 | 0.35 | 20 | 80 | 6 |
| 15.0 | 0.35 | 20 | 80 | 6 |
| 16.0 | 0.35 | 50 | 50 | 6 |
| 20.0 | 0.35 | 50 | 50 | 6 |
-
Fine-Tune Mobile Phase pH: While a low pH is good for peak shape, slight adjustments (e.g., from 2.8 to 3.2) can alter the ionization state of impurities and significantly impact selectivity.[4]
Workflow: Systematic Mobile Phase Optimization
Caption: A systematic workflow for method development.
Frequently Asked Questions (FAQs)
This section covers broader concepts and best practices for developing a robust method for Candesartan ester analysis.
Question 3: What is the ideal starting point for mobile phase composition when developing a new method for Candesartan?
Answer:
A robust starting point leverages common practices from validated methods. For a reversed-phase separation of Candesartan cilexetil on a C18 column, an excellent starting point is:
-
Mobile Phase A: 10-25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer with the pH adjusted to 2.5-3.0 using orthophosphoric acid.[6][9]
-
Mobile Phase B: Acetonitrile. Some methods use a small percentage of water (e.g., 5%) in the organic phase to ensure consistent performance.[6]
-
Detection Wavelength: A primary wavelength of ~254 nm is effective for Candesartan and many of its key impurities. A secondary wavelength (e.g., 210 nm) may be needed to detect process-related impurities that lack a strong chromophore at higher wavelengths.[6][10]
Question 4: How does mobile phase pH specifically affect the peak shape of Candesartan?
Answer:
The effect of pH is twofold, impacting both the stationary phase and the analyte. Candesartan cilexetil has a pKa around 6.0.[11]
-
At Low pH (e.g., pH < 3.5):
-
Stationary Phase: The acidic silanol groups (pKa ~3.5-4.5) on the silica packing are protonated (Si-OH), making them neutral.
-
Analyte: The basic functional groups on Candesartan are protonated, carrying a positive charge.
-
Result: With neutral silanols, the undesirable ionic attraction is eliminated. The separation proceeds via the intended hydrophobic retention mechanism, resulting in sharp, symmetrical (Gaussian) peaks.
-
-
At Mid-range pH (e.g., pH 4.5 - 7.0):
-
Stationary Phase: A significant portion of the silanol groups are deprotonated and negatively charged (Si-O⁻).
-
Analyte: Candesartan may be partially or fully protonated.
-
Result: Strong ionic attraction occurs between the positively charged analyte and the negatively charged silanol sites. This secondary retention mechanism leads to significant peak tailing.
Diagram: Effect of Mobile Phase pH on Peak Shape
Caption: Impact of pH on analyte-silanol interactions.
-
Question 5: Can I use a buffer other than phosphate?
Answer:
Yes, other buffers can be used, but phosphate is popular for several reasons. When choosing an alternative, consider the following:
-
Buffering Range: The buffer's pKa should be within ±1 pH unit of your target mobile phase pH to provide adequate buffering capacity.
-
UV Cutoff: The buffer should have a low UV absorbance at your detection wavelength. Formate buffers (using formic acid) are an excellent choice, especially for mass spectrometry (MS) compatibility, as they are volatile.
-
Solubility: Ensure the buffer is completely soluble in all mobile phase compositions used throughout your gradient to prevent precipitation and system blockage. Phosphate buffers can sometimes precipitate in high concentrations of acetonitrile.
If switching to an MS-compatible method, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a standard choice that provides a low pH and is fully volatile.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scispace.com [scispace.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ijpbs.com [ijpbs.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 11. mdpi.com [mdpi.com]
preventing the degradation of Candesartan Cilexetil to ethyl ester
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing the Degradation of Candesartan Cilexetil to its Ethyl Ester Impurity
Welcome to the comprehensive technical support center dedicated to understanding and mitigating the degradation of Candesartan Cilexetil. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the formation of the ethyl ester impurity of Candesartan Cilexetil during your research and development activities. Our focus is to equip you with the scientific rationale and practical steps necessary to ensure the integrity of your experiments and formulations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of Candesartan Cilexetil and the formation of its ethyl ester derivative.
Q1: What is the ethyl ester impurity of Candesartan Cilexetil?
A1: The ethyl ester impurity of Candesartan Cilexetil is a degradation product formed through a chemical reaction known as transesterification. In this reaction, the cilexetil ester group of the parent drug molecule is replaced by an ethyl ester group. This impurity is of concern as it can impact the purity, and potentially the safety and efficacy, of the drug product.
Q2: What is the primary cause of the formation of this ethyl ester impurity?
A2: The primary cause is the presence of ethanol in the experimental or manufacturing environment, which can act as a reactant in the transesterification process. The rate of this degradation is significantly influenced by factors such as pH, temperature, and the presence of certain catalysts.
Q3: Is Candesartan Cilexetil susceptible to other forms of degradation?
A3: Yes, Candesartan Cilexetil is known to be susceptible to degradation under various stress conditions. It can undergo hydrolysis (cleavage of the ester bond to form the active drug, candesartan) under acidic, basic, and neutral conditions[1]. It is also sensitive to oxidative stress[2].
Q4: Why is it crucial to control the formation of the ethyl ester impurity?
A4: Controlling impurities is a critical aspect of drug development and manufacturing. The presence of the ethyl ester impurity can:
-
Reduce the potency of the active pharmaceutical ingredient (API).
-
Introduce a new, potentially uncharacterized substance with its own pharmacological or toxicological profile.
-
Lead to batches failing to meet regulatory specifications for purity.
Q5: Can this degradation occur in solid dosage forms?
A5: While the risk is highest in solutions or during processing steps involving solvents, degradation can still occur in solid forms if residual solvents, particularly ethanol, are present in the formulation excipients or trapped within the solid matrix. The stability can also be influenced by the hygroscopicity of the excipients and storage conditions[3].
II. Troubleshooting Guide: Investigating and Preventing Ethyl Ester Formation
This section provides a structured, question-and-answer-based troubleshooting guide for scientists encountering the ethyl ester impurity in their work.
Scenario 1: You've detected an unknown peak in your chromatogram that you suspect is the ethyl ester of Candesartan Cilexetil.
Q: How can I confirm the identity of the suspected ethyl ester peak?
A: The most definitive method for structural elucidation is Liquid Chromatography-Mass Spectrometry (LC-MS). The ethyl ester of Candesartan Cilexetil will have a distinct molecular weight that can be identified by MS analysis. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of the isolated impurity[4].
Q: What are the key indicators in my experimental setup that could point to ethyl ester formation?
A: Review your experimental protocol for the following:
-
Use of Ethanol: Was ethanol used as a solvent for dissolving Candesartan Cilexetil, in a mobile phase, or during any extraction or purification step?
-
pH Conditions: Were the experimental conditions neutral to basic? Basic conditions are known to catalyze transesterification reactions[1].
-
Elevated Temperatures: Were the solutions heated for extended periods? Increased temperature can accelerate the rate of chemical reactions, including transesterification.
-
Excipients: If working with a formulation, check the specifications of your excipients for residual ethanol content.
Scenario 2: You've confirmed the presence of the ethyl ester impurity. How do you prevent its formation in future experiments?
Q: What solvent should I use instead of ethanol?
A: The most effective way to prevent the formation of the ethyl ester is to avoid ethanol altogether.
-
Recommended Solvents: Acetonitrile is a commonly used and effective alternative solvent for Candesartan Cilexetil in analytical methods and processing, as it is an aprotic solvent and does not participate in transesterification[5]. Other aprotic solvents like acetone may also be suitable depending on the specific application.
-
Solubility Considerations: Candesartan Cilexetil is sparingly soluble in methanol and practically insoluble in water[5]. While solubility is higher in some alcohols, the risk of transesterification must be considered.
Q: How can I control the pH to minimize degradation?
A: Maintaining a slightly acidic pH can help to minimize base-catalyzed transesterification.
-
pH Adjustment: For aqueous solutions or mobile phases, adjusting the pH to a slightly acidic range (e.g., pH 3-5) can significantly slow down the degradation. Phosphoric acid is often used for pH adjustment in chromatographic methods[5].
-
Buffering Agents: The use of appropriate buffer systems can help maintain a stable pH throughout the experiment.
Q: What is the impact of temperature on this degradation, and what are the recommended temperature controls?
A: Elevated temperatures will increase the rate of transesterification.
-
Temperature Control: Whenever possible, conduct experimental steps at ambient or reduced temperatures. Avoid prolonged heating of solutions containing Candesartan Cilexetil and ethanol.
-
Storage: Store stock solutions and samples at refrigerated temperatures (2-8 °C) to minimize degradation over time.
Q: Could my formulation excipients be contributing to the problem?
A: Yes, certain excipients can promote the degradation of Candesartan Cilexetil.
-
Residual Solvents: Some excipients may contain residual ethanol from their manufacturing process. It is crucial to source high-purity excipients with low residual solvent content.
-
Basic Excipients: Excipients with a basic character can create micro-environments with a higher pH, which can catalyze the transesterification reaction. Compatibility studies with all excipients are highly recommended.
-
Hygroscopicity: Some excipients can absorb moisture, which might facilitate degradation reactions. Proper storage and handling of hygroscopic excipients are essential.
III. Visualizing the Degradation Pathway and Workflow
To better understand the chemical transformation and the experimental workflow for its prevention, the following diagrams are provided.
Degradation Pathway
Caption: Transesterification of Candesartan Cilexetil to its ethyl ester.
Troubleshooting and Prevention Workflow
Caption: Workflow for troubleshooting and preventing ethyl ester formation.
IV. Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments related to the analysis and prevention of Candesartan Cilexetil degradation.
Protocol 1: UPLC Method for the Detection and Quantification of this compound
This method is adapted from established protocols for the analysis of Candesartan Cilexetil and its impurities[5].
1. Materials and Reagents:
-
Candesartan Cilexetil Reference Standard
-
This compound Reference Standard (if available)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (or equivalent) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Solution (Candesartan Cilexetil): Accurately weigh and dissolve an appropriate amount of Candesartan Cilexetil reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Spiked Sample Solution: Prepare a solution of Candesartan Cilexetil as above and spike it with a known amount of this compound reference standard to confirm the retention time and resolution.
-
Test Sample Solution: Accurately weigh and dissolve the sample containing Candesartan Cilexetil in the diluent to obtain a similar concentration to the standard solution.
4. Analysis:
-
Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank), followed by the standard solution, spiked sample solution, and test sample solution.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of ethyl ester impurity in the test sample using the peak area and the response factor relative to Candesartan Cilexetil.
Protocol 2: Forced Degradation Study to Investigate Ethyl Ester Formation
This protocol outlines a forced degradation study to intentionally induce the formation of the ethyl ester for analytical method development and validation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Candesartan Cilexetil in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Ethanolic Solution (Test): Dilute the stock solution with ethanol to a final concentration of 100 µg/mL.
-
Aqueous Solution (Control): Dilute the stock solution with water to a final concentration of 100 µg/mL.
-
pH Conditions: Prepare separate ethanolic solutions and adjust the pH to acidic (e.g., pH 3 with HCl), neutral, and basic (e.g., pH 9 with NaOH) conditions.
-
Temperature: Incubate aliquots of each solution at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, and 72 hours).
3. Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples with the mobile phase to an appropriate concentration for UPLC analysis.
-
Analyze the samples using the UPLC method described in Protocol 1.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control samples.
-
Monitor the formation of the ethyl ester peak and calculate the percentage degradation.
-
This study will help to understand the kinetics and the optimal conditions for the formation of the ethyl ester impurity.
V. Conclusion
The formation of the ethyl ester impurity of Candesartan Cilexetil is a preventable degradation pathway. By understanding the underlying transesterification chemistry and implementing the appropriate controls—primarily the avoidance of ethanol, especially under neutral to basic conditions, and the careful management of temperature—researchers and formulation scientists can ensure the integrity and purity of their Candesartan Cilexetil samples and products. This guide serves as a valuable resource for troubleshooting and implementing best practices in your laboratory.
VI. References
-
Buda, V., Baul, B., Andor, M., Man, D. E., Ledeți, A., Vlase, G., ... & Ledeți, I. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Pharmaceutics, 12(2), 86. --INVALID-LINK--
-
Reddy, B. S., Kumar, K. R., & Reddy, G. O. (2012). Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydrochlorothiazide in pharmaceutical dosage form. Scholars Research Library, Der Pharmacia Lettre, 4(3), 891-898.
-
Rao, D. S., & Sait, S. (2014). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Young Pharmacists, 6(2), 20. --INVALID-LINK--
-
Beltrán, E., Llopis, A., Marín, R., & Herráez, M. (2007). Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. Journal of pharmaceutical and biomedical analysis, 44(5), 1102-1107. --INVALID-LINK--
-
Farrugia, M., Azzopardi, A., & Farrugia, C. (2014). Method development studies on the HPLC analysis of candesartan cilexetil using a core-shell column. Journal of the Malta College of Pharmacy Practice, (20), 29-33.
-
Leslie, J. M. (2020, October 4). Acid-catalyzed transesterification [Video]. YouTube. --INVALID-LINK--
-
Master Organic Chemistry. (2022, November 10). Transesterification. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Transesterification. --INVALID-LINK--
-
Fayed, N. D., Osman, M. A., & El Maghraby, G. M. (2016). Enhancement of dissolution rate and intestinal stability of candesartan cilexitil. Journal of Applied Pharmaceutical Science, 6(05), 016-023.
-
The application of solid-state NMR spectroscopy to study candesartan cilexetil (TCV-116) membrane interactions. Comparative study with the AT1R antagonist drug olmesartan. (2014). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(10), 2537-2545. --INVALID-LINK--
-
Aly, U. F., Sarhan, H. A. M., Ali, T. F. S., & Sharkawy, H. A. E. B. (2020). Applying Different to Improve the Bioavailability of Candesartan Cilexetil Antihypertensive Drug. Drug Design, Development and Therapy, 14, 3373–3385.
-
Al-Edresi, S., Al-Samydai, A., Al-Ezzy, A., & Al-Halasah, S. (2024). Formulation and validation of Candesartan cilexetil-loaded nanosuspension to enhance solubility. Pharmacia, 71(1), 161–171. --INVALID-LINK--
-
Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2021). Industrial Sustainable Decrystallizing Formulation to Enhance Dissolution of Candesartan Cilexetil: Overcoming Limitations of Traditional Solid Dispersion Approaches. Pharmaceutics, 13(9), 1359. --INVALID-LINK--
-
Phechkrajang, C. M., Quynh, P. T., & Suntornsuk, L. (2017). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal, 51(5), 416–424.
-
Khanfar, M., Al-Remawi, M., & Al-Akayleh, F. (2019). Enhancement of dissolution and stability of candesartan cilexetil–loaded silica polymers. International Journal of Applied Pharmaceutics, 64-70. --INVALID-LINK--
-
Popa, A., Moisei, M., & Vlase, L. (2017). Thermal Behaviour of Candesartan Active substance and in pharmaceutical compounds. Revista de Chimie, 68(8), 1896-1900.
-
Chen, Y., Zhang, J., & Zhang, L. (2019). Solubility of Candesartan Cilexetil in Different Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 64(5), 2215-2221.
-
Santosh, M., Saidulu, P., & Kumar, A. (2012). Kinetic study of the esterification of free fatty acid and ethanol in the presence of triglycerides using solid resins as catalyst. International Journal of Chemical Kinetics, 44(10), 681-690.
-
Zhang, L., Wang, Y., & Li, J. (2013). Preparation method of impurity B in candesartan cilexetil. CN103396408A.
-
Reddy, G. V., Reddy, B. S., & Kumar, K. R. (2011). A stability indicating UPLC method for candesartan in bulk drug samples. American Journal of Analytical Chemistry, 2(8), 939.
References
- 1. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103396408A - Preparation method of impurity B in candesartan cilexetil - Google Patents [patents.google.com]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Candesartan Cilexetil synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for controlling process-related impurities. As your dedicated scientific resource, this center moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and well-understood process.
Troubleshooting Guide: A Proactive Approach to Impurity Control
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of Candesartan cilexetil.
Question 1: We are observing a significant peak corresponding to Candesartan Impurity B (Des-ethyl Candesartan) in our crude product after the detritylation step. What is the likely cause and how can we mitigate it?
Answer:
The presence of Candesartan Impurity B, also known as Des-ethyl Candesartan, is a common issue arising from the hydrolysis of the ethyl ether group on the benzimidazole ring. This is particularly prevalent during the acidic work-up of the detritylation step.[1]
Root Cause Analysis:
The formation of Impurity B is primarily acid-catalyzed.[2] The acidic conditions required to remove the trityl protecting group from the tetrazole ring can also promote the cleavage of the ethyl ether. The reaction is sensitive to the type of acid used, reaction temperature, and the amount of water present in the reaction mixture.
Mitigation Strategies:
-
Optimization of Deprotection Conditions:
-
Acid Selection: While strong mineral acids are effective for detritylation, they can be harsh. Consider using milder acids like formic acid or methanesulfonic acid.[3]
-
Temperature Control: Perform the detritylation at the lowest effective temperature to minimize the rate of the hydrolysis side reaction.
-
Solvent System: Using a mixed solvent system, such as methanol and toluene, can help to control the reaction kinetics and solubility of intermediates.[3][4]
-
-
Process Control during Work-up:
-
pH Adjustment: After the detritylation is complete, carefully neutralize the reaction mixture. Avoid overly acidic conditions during extraction and washing steps.
-
Water Content: While some water is often necessary for the hydrolysis of the trityl group, excess water can drive the formation of Impurity B. Control the water content in your reaction mixture.
-
Experimental Protocol for Optimization of Detritylation:
-
Set up parallel reactions with small quantities of trityl-protected Candesartan cilexetil.
-
Vary the following parameters systematically:
-
Acid: Compare hydrochloric acid, formic acid, and methanesulfonic acid at equimolar concentrations.
-
Temperature: Run reactions at room temperature, 40°C, and 60°C.
-
Solvent: Use a mixture of methanol and water.[4]
-
-
Monitor the reaction progress by HPLC at regular intervals (e.g., every hour) to determine the optimal time for completion of detritylation with minimal formation of Impurity B.
-
Analyze the final crude product from each reaction by a validated HPLC method to quantify the levels of Candesartan cilexetil and Impurity B.
Question 2: Our HPLC analysis shows two closely eluting, unidentified impurities that are consistently present in our final API. How can we identify and control them?
Answer:
The presence of two closely eluting impurities, particularly with slightly higher molecular weights than Candesartan cilexetil, often points to the formation of N-1 and N-2 ethylated isomers on the tetrazole ring.[1]
Root Cause Analysis:
These impurities are typically formed through an intermolecular N-alkylation reaction where the ethoxy group of one Candesartan cilexetil molecule acts as an alkylating agent for the tetrazole ring of another molecule.[1] This reaction can be promoted by heat and the presence of certain solvents during the final stages of synthesis or purification.
Identification and Control Strategies:
-
Structural Elucidation:
-
Isolate the impurities using preparative HPLC.
-
Characterize the isolated impurities using mass spectrometry (MS) to confirm the molecular weight and NMR spectroscopy (¹H, ¹³C, and 2D NMR) to definitively identify the position of the ethyl group on the tetrazole ring.[1]
-
-
Process Optimization to Minimize Formation:
-
Temperature Control: Avoid prolonged exposure to high temperatures during the final work-up and crystallization steps.
-
Solvent Selection: The choice of solvent for crystallization is crucial. A solvent system that promotes rapid crystallization can minimize the time the product spends in solution at elevated temperatures, thereby reducing the formation of these impurities. A mixture of toluene and methanol has been shown to be effective for crystallization.[5]
-
pH Control: Maintain a neutral pH during the final purification steps to avoid catalyzing the alkylation reaction.
-
Logical Workflow for Troubleshooting N-Ethylated Impurities:
Caption: Troubleshooting workflow for N-ethylated impurities.
Question 3: We have detected a potential genotoxic impurity, methyl 2-amino-3-nitrobenzoate, in our starting material. What are the control strategies for this impurity?
Answer:
Methyl 2-amino-3-nitrobenzoate is a key intermediate in some synthetic routes to Candesartan cilexetil and is considered a potential genotoxic impurity.[6] Controlling such impurities is critical and requires a multi-faceted approach based on risk management principles outlined in ICH M7 guidelines.
Control Strategies:
-
Starting Material Specification:
-
Establish a strict acceptance limit for methyl 2-amino-3-nitrobenzoate in the starting material from your supplier.
-
This requires a validated, sensitive analytical method, such as HPLC with UV detection, to quantify this impurity at trace levels.[6]
-
-
Process Understanding and Purge Factor Calculation:
-
Thoroughly understand the fate of this impurity in the subsequent synthetic steps.
-
Conduct spiking studies to determine the "purge factor" – the ability of each process step to remove the impurity.
-
If the manufacturing process is demonstrated to consistently remove the impurity to a level below the acceptable limit, routine testing of the final API may not be necessary.
-
-
Modification of the Synthetic Route:
-
If controlling the impurity to the required level is not feasible, consider alternative synthetic routes that avoid the use of this intermediate. Some modern synthetic approaches for Candesartan cilexetil are designed to reduce the formation of byproducts.[5]
-
Experimental Protocol for a Spiking Study to Determine Purge Factor:
-
Obtain a sample of the reaction mixture for the step immediately following the introduction of the starting material containing methyl 2-amino-3-nitrobenzoate.
-
Spike this mixture with a known amount of the impurity standard.
-
Process the spiked sample through the subsequent synthetic and purification steps, mirroring the manufacturing process.
-
Analyze the final product and all intermediate stages to quantify the remaining amount of the impurity.
-
Calculate the purge factor for each step and for the overall process.
Data Presentation: Impurity Control Parameters
| Impurity Name | Formation Stage | Key Control Parameters | Recommended Analytical Technique |
| Candesartan Impurity B (Des-ethyl) | Detritylation, Acidic Work-up | Acid type, temperature, water content, pH | UPLC/HPLC with UV detection |
| N-1/N-2 Ethylated Impurities | Final Crystallization | Temperature, solvent system, time in solution | UPLC/HPLC with UV detection |
| Methyl 2-amino-3-nitrobenzoate | Starting Material | Strict specification, process purge | HPLC with UV detection |
| 1-Chloroethyl Cyclohexyl Carbonate | Intermediate | Control in synthesis, process purge | GC-MS |
Frequently Asked Questions (FAQs)
Q1: What are the typical ICH limits for impurities in an API like Candesartan cilexetil?
A1: According to ICH Q3A guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For Candesartan cilexetil, these are generally:
-
Reporting Threshold: ≥ 0.05%
-
Identification Threshold: ≥ 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: ≥ 0.15% or 1.0 mg per day intake, whichever is lower. It is crucial to consult the latest ICH guidelines and pharmacopeial monographs for specific requirements.
Q2: How can we effectively remove impurities through crystallization?
A2: Crystallization is a powerful purification technique. Key factors to optimize include:
-
Solvent System: The chosen solvent(s) should have good solubility for Candesartan cilexetil at higher temperatures and poor solubility at lower temperatures, while impurities should either remain in the mother liquor or be excluded from the crystal lattice. A mixture of methanol and toluene is often effective.[4]
-
Cooling Profile: A slow and controlled cooling rate generally leads to larger, purer crystals.
-
Seeding: Introducing seed crystals can control the crystal size and morphology, leading to better impurity rejection.
-
Agitation: Proper agitation ensures homogeneity but excessive agitation can lead to secondary nucleation and smaller, less pure crystals.
Q3: Are there any other potential genotoxic impurities we should be aware of in Candesartan synthesis?
A3: Yes, another potential genotoxic impurity is 1-chloroethyl cyclohexyl carbonate (CECC), which can be used as a reagent in the synthesis.[7] Similar to other genotoxic impurities, a risk assessment should be performed, and appropriate control strategies, including setting limits for this reagent and demonstrating its removal by the manufacturing process, should be in place. A GC-MS method has been developed for its quantification.[7]
Q4: What is the role of forced degradation studies in understanding potential impurities?
A4: Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light, are essential for several reasons:[8]
-
They help to identify potential degradation products that could form during storage.
-
They demonstrate the stability-indicating nature of the analytical method, proving that it can separate the active ingredient from its degradation products.
-
They provide insights into the degradation pathways of the molecule, which can inform the development of a more stable formulation.
Candesartan Synthesis and Impurity Formation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. CN103396408A - Preparation method of impurity B in candesartan cilexetil - Google Patents [patents.google.com]
- 3. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 4. EP1742938A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 5. CN102887890B - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 6. journalirjpac.com [journalirjpac.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of Candesartan Ethyl Ester in analytical methods
Technical Support Center: Candesartan Cilexetil
Introduction: Understanding the Challenge
Candesartan Cilexetil, the prodrug of the active angiotensin II receptor antagonist candesartan, is a classic example of a Biopharmaceutics Classification System (BCS) Class II compound.[1] Its therapeutic efficacy is hampered by its poor aqueous solubility, which presents a significant hurdle not only for oral bioavailability but also for in-vitro analytical method development.[2] Analysts in quality control and research settings frequently encounter issues such as sample precipitation, poor recovery, and inconsistent chromatographic results.
This technical guide is designed to serve as a centralized resource for researchers, scientists, and drug development professionals. It provides expert-driven, practical solutions to the common solubility-related challenges encountered during the analysis of Candesartan Cilexetil. The information herein is grounded in established physicochemical principles and validated analytical practices.
Physicochemical Properties at a Glance
A fundamental understanding of Candesartan Cilexetil's properties is the first step in troubleshooting solubility issues.
| Property | Value / Observation | Implication for Analysts |
| Chemical Name | (±)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | A large, complex, and lipophilic molecule (LogP ≈ 6.1).[3] |
| Molecular Weight | 610.66 g/mol | High molecular weight contributes to low aqueous solubility. |
| pKa | ~6.0[4] | The molecule's ionization state is pH-dependent. Solubility may be slightly increased in basic conditions, but hydrolysis is a risk.[5] |
| Aqueous Solubility | Practically insoluble (<0.1 mg/mL).[6][7] | Water alone is unsuitable as a sample solvent. |
| Organic Solubility | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL); Sparingly soluble in Ethanol (~3 mg/mL).[8] | Strong organic solvents are required for initial dissolution. |
| BCS Class | Class II (Low Solubility, High Permeability).[1][9] | The primary challenge is getting the drug into solution. |
Frequently Asked Questions (FAQs)
Q1: Why does my Candesartan Cilexetil standard/sample precipitate after I prepare it in the diluent?
Answer: This is the most common issue and typically stems from a phenomenon known as "solvent crashing." It occurs when a stock solution, prepared in a strong organic solvent like DMSO or methanol, is diluted with a weaker solvent, usually an aqueous buffer or a mobile phase with a high aqueous content. The drug is soluble in the initial strong solvent but not in the final mixture, causing it to precipitate.
Causality: Candesartan Cilexetil is a lipophilic molecule. High percentages of water in the final diluent increase the polarity of the solvent system to a point where it can no longer maintain the drug in solution.
Solution Strategy:
-
Match Diluent to Mobile Phase: The ideal sample diluent should have a solvent strength equal to or slightly weaker than the initial mobile phase composition. This ensures miscibility and prevents precipitation upon injection.
-
Increase Organic Content: For reversed-phase HPLC, ensure your diluent contains a sufficient percentage of an organic solvent like acetonitrile or methanol. A common starting point is a 50:50 (v/v) mixture of organic solvent and water. The USP monograph for Candesartan Cilexetil Tablets suggests a diluent of Acetonitrile and water (70:30).[10]
-
Use Co-solvents: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in small amounts to improve solubility.[11][12]
Q2: I've dissolved my sample, but I'm seeing poor peak shape (fronting or tailing) in my chromatogram. Is this related to solubility?
Answer: Yes, absolutely. Poor peak shape is often a secondary symptom of solubility problems.
-
Peak Tailing: This can occur if the sample diluent is significantly stronger than the mobile phase. When the sample is injected, the strong solvent band carries the analyte down the column in a distorted shape before the mobile phase can properly focus it on the head of the column.
-
Peak Fronting: This can indicate column overload, which is easily achieved if the drug's solubility limit is exceeded in the mobile phase itself, causing it to precipitate on the column.
Solution Strategy:
-
Reduce Injection Volume: If you suspect the diluent is too strong, reducing the injection volume can minimize its effect on peak shape.
-
Optimize Mobile Phase: Ensure the organic content of your mobile phase is sufficient to keep the analyte soluble throughout the chromatographic run. Many validated methods use a mobile phase containing 35-65% acetonitrile.[13][14]
-
Consider pH: The selectivity and retention of Candesartan Cilexetil can be influenced by the mobile phase pH.[15] Adjusting the pH of the aqueous portion of the mobile phase (e.g., with phosphate or acetate buffers) can sometimes improve peak shape, but be mindful of the drug's stability, as it degrades under strong acidic and basic conditions.[5][16]
Q3: My sample recovery is low and inconsistent. How can I improve it?
Answer: Low recovery is often due to incomplete dissolution or adsorption onto labware.
Causality: If the drug is not fully dissolved, you are injecting a non-homogenous sample, leading to variable and inaccurate results. Furthermore, this lipophilic compound can adsorb to surfaces, especially glass and certain types of plastic.
Solution Strategy:
-
Employ Mechanical Energy: Do not rely on vortexing alone. Use an ultrasonic bath (sonication) for 5-15 minutes to break up particle agglomerates and ensure complete dissolution.[16][17]
-
Choose the Right Solvent: Ensure your primary stock solvent fully dissolves the compound. DMSO and DMF are excellent choices for stock solutions.[8] For working solutions, a mixture of acetonitrile and water is common.[10][18]
-
Filter Appropriately: Use a syringe filter compatible with your organic solvent (e.g., PTFE or nylon). This removes undissolved particulates that can cause low results and damage your HPLC column. Ensure the filter itself does not adsorb the analyte by running a test solution and comparing its response to an unfiltered one.
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic workflow for addressing common analytical issues.
Problem 1: Inability to Prepare a Stable, Clear Sample Solution
Workflow for Achieving Complete Dissolution
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhanced solubility and intestinal absorption of candesartan cilexetil solid dispersions using everted rat intestinal sacs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 6. 139481-59-7 CAS MSDS (Candesartan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 145040-37-5 CAS MSDS (Candesartan cilexetil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. uspnf.com [uspnf.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. rjptonline.org [rjptonline.org]
- 14. ijpsr.com [ijpsr.com]
- 15. scispace.com [scispace.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. edqm.eu [edqm.eu]
impact of reaction conditions on the formation of Candesartan impurities
A Guide to Understanding and Mitigating Impurity Formation
Welcome to the Technical Support Center for Candesartan synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Candesartan synthesis and control the formation of related impurities. As your Senior Application Scientist, I have compiled this guide to provide not only troubleshooting solutions but also the underlying scientific principles to empower your experimental choices.
I. Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns that arise during the synthesis and handling of Candesartan and its prodrug, Candesartan Cilexetil.
Q1: What are the most common impurities I should be aware of during Candesartan Cilexetil synthesis?
A1: During the synthesis and storage of Candesartan Cilexetil, several impurities can form. These can be broadly categorized as process-related impurities (from starting materials or intermediates), and degradation products.[1][2] Key impurities to monitor include:
-
Desethyl Candesartan Cilexetil (Impurity B): Often formed as a degradation product.[3][4]
-
N-Ethyl Candesartan: Can arise from side reactions during synthesis.
-
Other Degradation Products: Resulting from hydrolysis, oxidation, or photolysis.[5][6][7]
Q2: My final product shows a high level of Candesartan (the active drug) instead of the Candesartan Cilexetil prodrug. What is causing this premature hydrolysis?
A2: Candesartan Cilexetil is a prodrug designed to be hydrolyzed in the gastrointestinal tract to its active form, Candesartan.[7][8][9][10] Premature hydrolysis during synthesis or work-up is a common issue, often triggered by:
-
Presence of moisture: Water can facilitate the hydrolysis of the cilexetil ester group.
-
Basic or Acidic Conditions: The ester linkage is susceptible to cleavage under both acidic and basic conditions.[5][7][11] For instance, basic residues in glassware have been shown to catalyze this reaction.[11]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.
Q3: I'm observing significant degradation of my compound under what I thought were standard reaction conditions. Why is Candesartan Cilexetil so sensitive?
A3: Forced degradation studies have shown that Candesartan Cilexetil is particularly susceptible to degradation under hydrolytic (acidic, basic, and neutral), and to a lesser extent, oxidative and photolytic stress.[5][6][7][12] The ester and tetrazole functionalities are the primary sites of instability. Hydrolysis is a major degradation pathway, especially in neutral aqueous conditions.[6]
Q4: Can residual solvents from the synthesis impact the stability and impurity profile of my final product?
A4: Absolutely. Residual solvents can not only be a safety concern but can also influence the stability of Candesartan Cilexetil.[1] For example, protic solvents like methanol, if not completely removed, can participate in transesterification reactions, leading to the formation of methyl-candesartan esters, especially under basic conditions.[11]
II. Troubleshooting Guide: A Deeper Dive into Impurity Formation
This section provides a more detailed analysis of specific impurity-related challenges and offers actionable solutions.
Issue 1: High Levels of Desethyl Candesartan Cilexetil
Symptoms:
-
A significant peak corresponding to Desethyl Candesartan Cilexetil is observed in your HPLC or UPLC analysis.[3][4]
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Incomplete Ethylation | In the synthesis step where the ethyl group is introduced to form the 2-ethoxybenzimidazole core, incomplete reaction can lead to the carry-over of the desethyl intermediate. | Optimize the ethylation reaction conditions: ensure stoichiometric amounts of the ethylating agent, consider adjusting the reaction temperature or time, and use a suitable base and solvent system. |
| Hydrolysis of the Ethyl Ether | The 2-ethoxy group on the benzimidazole ring can undergo hydrolysis under harsh acidic or basic conditions, although this is generally less facile than the hydrolysis of the cilexetil ester. | Maintain careful pH control during reaction work-up and purification steps. Avoid prolonged exposure to strong acids or bases. |
Issue 2: Formation of N-Alkylated Impurities on the Tetrazole Ring
Symptoms:
-
Detection of impurities with a mass corresponding to the addition of an alkyl group (e.g., ethyl) to the Candesartan Cilexetil molecule.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Side reaction during alkylation steps | During the synthesis, alkylating agents used in other steps can react with the nitrogen atoms of the tetrazole ring, leading to the formation of N-alkylated isomers. | Protect the tetrazole ring with a suitable protecting group (e.g., a trityl group) during the relevant synthetic steps.[13] The deprotection step must then be optimized to avoid the generation of other impurities. |
| Choice of Base and Solvent | The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of the alkylation on the tetrazole ring. | Screen different base and solvent combinations to minimize the formation of the undesired N-alkylated isomers. |
Issue 3: General Degradation During Reaction Work-up and Purification
Symptoms:
-
Multiple small, unidentified peaks in the chromatogram.
-
Low overall yield of the desired product.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Exposure to Extreme pH | As established, Candesartan Cilexetil is labile under both acidic and basic conditions.[5][7] | Neutralize the reaction mixture promptly and gently during work-up. Use buffered solutions where possible to maintain a stable pH. |
| Presence of Oxidizing Agents | Although more stable to oxidation than hydrolysis, degradation can occur in the presence of strong oxidizing agents.[5] | Ensure all reagents and solvents are free from peroxides and other oxidizing contaminants. |
| Elevated Temperatures during Solvent Removal | Prolonged heating during solvent evaporation can lead to thermal degradation.[14][15] | Use rotary evaporation at the lowest feasible temperature and pressure. For final drying, consider using a vacuum oven at a mild temperature. |
III. Experimental Protocols & Methodologies
To support your research, here are some key experimental protocols and workflows.
Protocol 1: Forced Degradation Study to Identify Potential Impurities
This protocol is essential for understanding the stability of your synthesized Candesartan Cilexetil and for identifying potential degradation products.
Objective: To assess the stability of Candesartan Cilexetil under various stress conditions as prescribed by ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of your Candesartan Cilexetil sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours). Cool, neutralize with 1N NaOH, and dilute to the final concentration for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 0.1N HCl and dilute for analysis.
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 6 hours). Cool and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours). Dilute for analysis.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a controlled temperature (e.g., 110°C) for a specified time (e.g., 24 hours).[14] Dissolve the stressed sample in the solvent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., at 256 nm) or sunlight for a specified duration.[14] Dissolve the stressed sample in the solvent for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC or UPLC method to quantify the degradation and profile the impurities formed.[16][17]
Workflow for Minimizing Hydrolytic Degradation During Work-up
Caption: Workflow for minimizing hydrolytic degradation.
Candesartan Cilexetil Synthesis and Key Impurity Formation Pathways
Caption: Key impurity formation pathways in Candesartan synthesis.
IV. References
-
Phechkrajang, C. M., Quynh, P. T., & Suntornsuk, L. (2017). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal, 51(5), 416–424. 5
-
Stang, C., & Siddiqui, M. (2023). Candesartan. In StatPearls. StatPearls Publishing. 8
-
da Silva, A. C. A., et al. (2022). Thermal and degradation study of candesartan under pyrolysis and oxidizing conditions. Journal of Thermal Analysis and Calorimetry.
-
Pusuluri, S. K., et al. (2023). A Comprehensive Review on Candesartan Cilexetil: Pharmacological, Pharmaceutical and Analytical Profile. Indo American Journal of Pharmaceutical Research, 13(08). 9
-
Rao, R. N., et al. (2010). LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 617-626. 6
-
Synthesis method of candesartan cilexetil. (2013). Google Patents. 18
-
Baranowska, I., & Wilczek, A. (2007). Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1072-1076. 11
-
What is the mechanism of Candesartan Cilexetil? (2024). Patsnap Synapse. 10
-
Candesartan Impurities and Related Compound. Veeprho. 19
-
Candesartan cilexetil synthesis. (n.d.). ChemicalBook. 20
-
Stress degradation study of candesartan cilexetil via UV spectrophotometry. (2024). Journal of Pharmaceutical and Applied Chemistry. 7
-
Seki, M. (2012). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 44(20), 3231–3237. 21
-
Mao, Y., et al. (2010). Novel and Practical Synthesis of Candesartan Cilexetil. Heterocycles, 81(6), 1503. 13
-
Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. (2017). ResearchGate. 12
-
Thermal and degradation study of candesartan under pyrolysis and oxidizing conditions. (2022). ResearchGate. 22
-
Reddy, B. K., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Young Pharmacists, 4(3), 169-176. 16
-
Kumar, A. S., et al. (2013). A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. American Journal of Analytical Chemistry, 4(10), 549. 17
-
Kumar, S., et al. (2014). STRESS DEGRADATION STUDIES ON CANDESARTAN CILEXETIL BULK DRUG AND DEVELOPMENT OF VALIDATED METHOD BY UV SPECTROPHOTOMETRY IN MARKETED TABLET. World Journal of Pharmaceutical Research, 3(3), 3843-3854. 14
-
Vlase, L., et al. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Molecules, 25(2), 395. 15
-
Candesartan EP Impurities & USP Related Compounds. (n.d.). SynThink. 2
-
Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. (2007). ResearchGate. 23
-
Preparation method of candesartan cilexetil. (2015). SciSpace. 24
-
Analytical Method | Candesartan Cilexetil | Degradation | UV Spectroscopy | Validation. (n.d.). Scribd. 25
-
An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness. (2025). Acta Chromatographica, 37(3). 26
-
An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets. (2025). AKJournals. 27
-
Candesartan-impurities. (n.d.). Pharmaffiliates. 28
-
Method for determining impurities in candesartan cilexetil. (n.d.). Google Patents. 29
-
CV-15959. (n.d.). PubChem. 30
-
O-Desethyl Candesartan Cilexetil. (n.d.). ChemicalBook. 3
-
Structures of candesartan cilexetil and its impurities (e) Desethyl... (n.d.). ResearchGate. 31
-
Identification, synthesis and structural determination of some impurities of candesartan cilexetil. (2009). ResearchGate. 32
-
STRESS DEGRADATION STUDIES ON CANDESARTAN CILEXETIL BULK DRUG AND DEVELOPMENT OF VALIDATED METHOD BY UV SPECTROPHOTOMETRY IN MARKETED TABLET. (2014). ResearchGate. 33
-
Structures of candesartan cilexetil and its impurities (a) Candesartan... (n.d.). ResearchGate. 34
-
Desethyl candesartan cilexetil. (n.d.). PubChem. 4
-
Process for the preparation of candesartan cilexetil. (n.d.). Google Patents. 35
-
Preparation method of impurity B in candesartan cilexetil. (n.d.). Google Patents. 36
-
Structures of candesartan cilexetil and its impurities (b) CDS-6.... (n.d.). ResearchGate. 37
-
Preparation of candesartan cilexetil in high purity. (n.d.). Google Patents. 38
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. O-Desethyl Candesartan Cilexetil | 869631-11-8 [chemicalbook.com]
- 4. Desethyl candesartan cilexetil | C31H30N6O6 | CID 46783540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 6. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]
- 8. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. iajpr.com [iajpr.com]
- 10. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 11. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. mdpi.com [mdpi.com]
- 16. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 18. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
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- 24. Preparation method of candesartan cilexetil (2015) | Zhang Jianguo | 4 Citations [scispace.com]
- 25. ijpsonline.com [ijpsonline.com]
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- 29. CN111458444A - Method for determining impurities in candesartan cilexetil - Google Patents [patents.google.com]
- 30. CV-15959 | C22H16N6O3 | CID 10047287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
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- 35. WO2011080684A1 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 36. CN103396408A - Preparation method of impurity B in candesartan cilexetil - Google Patents [patents.google.com]
- 37. researchgate.net [researchgate.net]
- 38. WO2005111021A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for Candesartan Impurity Analysis
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. For antihypertensive drugs like Candesartan, a potent angiotensin II receptor blocker, rigorous monitoring of impurities is a critical aspect of its manufacturing and formulation.[1][2] This guide provides an in-depth comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of Candesartan and its related impurities.
The complex structure of Candesartan cilexetil makes it susceptible to the formation of various process-related and degradation impurities.[3][4] These impurities, which can include degradation products and structurally related compounds formed during synthesis or storage, must be meticulously monitored to ensure the drug product meets stringent regulatory standards.[1] This comparison will delve into the practical and performance-based differences between HPLC and UPLC, offering researchers, scientists, and drug development professionals the insights needed to select the optimal analytical strategy for their specific needs.
The Evolution from HPLC to UPLC: A Leap in Chromatographic Efficiency
For decades, HPLC has been the bedrock of pharmaceutical analysis.[5] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase under pressures typically up to 400 bar.[6] The advent of UPLC, however, marked a significant evolution in liquid chromatography. UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi or approximately 100 MPa) and utilize columns packed with sub-2 µm particles.[5][6] This fundamental difference in particle size and pressure capability is the driving force behind the enhanced performance of UPLC.[5][6]
The smaller particle size in UPLC columns leads to a significant increase in chromatographic efficiency, resulting in sharper, narrower peaks and improved resolution between closely related compounds.[6][7] This translates to several key advantages in the context of impurity analysis.
Head-to-Head Comparison: HPLC vs. UPLC for Candesartan Impurities
To illustrate the practical differences, let's consider a hypothetical comparison based on established methods for Candesartan impurity analysis. While a traditional HPLC method might have a runtime of around 45-60 minutes, a UPLC method can achieve superior separation in a fraction of that time.[8][9]
| Parameter | Typical HPLC Method | UPLC Method | Advantage of UPLC |
| Analysis Time | 40 - 60 minutes | 15 - 20 minutes[8] | Significant Time Savings: Increased sample throughput and laboratory productivity.[10] |
| Resolution | Adequate for routine analysis | Superior: Baseline separation of closely eluting impurities.[7][8] | Improved Accuracy: More reliable identification and quantification of impurities. |
| Sensitivity | Good | Enhanced: Narrower peaks lead to higher signal-to-noise ratios.[5][10] | Lower Detection Limits: Crucial for detecting trace-level genotoxic impurities. |
| Solvent Consumption | High | Significantly Lower: Shorter run times and lower flow rates reduce solvent usage by 70-80%.[6] | Cost-Effective & Eco-Friendly: Reduced operational costs and environmental impact.[5][10] |
| System Backpressure | Up to 400 bar | Up to 1000 bar or higher[6] | N/A (A system characteristic enabling performance) |
| Column Particle Size | 3 - 5 µm | < 2 µm[5] | Higher Efficiency: The core of UPLC's enhanced performance.[6] |
Experimental Protocols: A Step-by-Step Look
The following are representative, detailed methodologies for both HPLC and UPLC analysis of Candesartan impurities, synthesized from publicly available methods.
Representative HPLC Method Protocol
This protocol is based on typical reversed-phase HPLC methods used for pharmaceutical impurity profiling.
1. Chromatographic System:
-
System: Agilent 1200 series or equivalent HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.[11]
-
Column: Octadecylsilyl (C18), 250 mm x 4.6 mm, 5 µm particle size.[11]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Program: A linear gradient tailored to separate all known impurities, often with a total run time of 45-60 minutes.
-
Flow Rate: 1.0 mL/min.[13]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Candesartan cilexetil and its known impurities in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Test Solution: Dissolve the Candesartan drug substance or a crushed tablet in the diluent to a final concentration of approximately 0.5 mg/mL.[12]
4. Detection:
-
Wavelength: 254 nm for Candesartan and most impurities.[8][14] Additional wavelengths, such as 210 nm, may be used to detect specific impurities that have different absorption maxima.[8][15]
5. Data Analysis:
-
Integrate the peaks and calculate the percentage of each impurity relative to the main Candesartan peak area.
Validated UPLC Method Protocol
This protocol is based on a published, validated UPLC method for the determination of Candesartan cilexetil impurities.[8][15]
1. Chromatographic System:
-
System: Waters Acquity UPLC system or equivalent, equipped with a binary solvent manager, sample manager, and PDA detector.[8]
-
Column: Waters Acquity UPLC BEH Shield RP18, 1.7 µm particle size.[8]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[15]
-
Mobile Phase B: 95% Acetonitrile and 5% water.[15]
-
Gradient Program: A rapid gradient designed to separate up to 12 impurities within a 20-minute run time.[8]
-
Flow Rate: 0.4 mL/min.[16]
3. Sample Preparation:
-
Standard and Test Solutions: Prepared similarly to the HPLC method, with concentrations adjusted as needed for the higher sensitivity of the UPLC system.
4. Detection:
-
Wavelengths: 254 nm and 210 nm to ensure the detection and quantification of all potential impurities.[8][15]
5. Data Analysis:
-
Peak integration and impurity calculation are performed as with the HPLC method, but with the benefit of sharper, better-resolved peaks.
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical workflows for both HPLC and UPLC analysis of Candesartan impurities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. biomedres.us [biomedres.us]
- 8. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. edqm.eu [edqm.eu]
- 15. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
A Guide to Inter--Laboratory Comparison of Candesartan Impurity Profiling: Ensuring Analytical Consistency and Drug Safety
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing drug safety and efficacy. Candesartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension, is no exception.[1][2] The process of identifying and quantifying impurities in Candesartan, known as impurity profiling, is a critical quality control step.[3][4] This guide provides an in-depth analysis of the challenges and best practices for conducting inter-laboratory comparisons of Candesartan impurity profiling, aimed at researchers, scientists, and drug development professionals.
The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities in new drug substances and products.[5][6][7] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of patient safety. An inaccurate or inconsistent impurity profile can have serious consequences, potentially leading to the release of substandard and unsafe medications.
Inter-laboratory comparisons, or round-robin studies, are essential for validating the robustness and reproducibility of analytical methods used for impurity profiling. These studies reveal the inherent variability in analytical results that can arise from differences in instrumentation, reagents, and analyst expertise.[8] This guide will explore the common sources of this variability and provide a framework for designing and executing a successful inter-laboratory comparison for Candesartan impurity profiling.
The Analytical Backbone: High-Performance Liquid Chromatography (HPLC)
The primary analytical technique for separating and quantifying Candesartan and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors.[9][10] The choice of HPLC is dictated by its high resolution, sensitivity, and ability to separate structurally similar compounds.[11]
A typical reversed-phase HPLC method for Candesartan impurity profiling involves a C18 column and a gradient elution with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile.[2] The selection of the stationary phase, mobile phase composition, and gradient profile is critical for achieving optimal separation of all known and potential impurities.
Key Candesartan Impurities
A comprehensive impurity profiling strategy must consider impurities arising from both the synthetic process and degradation pathways.[1] Common impurities associated with Candesartan include starting materials, by-products, intermediates, and degradation products.[4][12] Forced degradation studies, involving exposure of the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[9]
Here are some of the known impurities of Candesartan that should be monitored:
| Impurity Name | Type |
| Impurity A | Synthesis-related |
| Impurity B | Synthesis-related |
| Impurity C (Desethyl Candesartan Cilexetil) | Degradation Product |
| Impurity D | Synthesis-related |
| Impurity E | Degradation Product |
| Impurity F | Degradation Product |
This table is a representation of common impurities and is not exhaustive.
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful data. The following diagram illustrates the key stages of such a study.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Hypothetical Inter-Laboratory Comparison Data
To illustrate the potential for variability, consider the following hypothetical results from a round-robin study involving three laboratories analyzing the same batch of Candesartan.
| Impurity | Laboratory 1 (% Area) | Laboratory 2 (% Area) | Laboratory 3 (% Area) | Mean (% Area) | Standard Deviation | % RSD |
| Impurity A | 0.08 | 0.09 | 0.07 | 0.08 | 0.01 | 12.5 |
| Impurity B | 0.12 | 0.15 | 0.11 | 0.13 | 0.02 | 15.4 |
| Impurity C | 0.05 | 0.04 | 0.06 | 0.05 | 0.01 | 20.0 |
| Impurity E | 0.03 | 0.05 | 0.02 | 0.03 | 0.02 | 50.0 |
| Total Impurities | 0.28 | 0.33 | 0.26 | 0.29 | 0.04 | 12.9 |
While the mean values for most impurities are relatively consistent, the Relative Standard Deviation (%RSD) for Impurity E is significantly higher, indicating a lack of agreement between the laboratories for this specific impurity. This discrepancy could be due to a number of factors.
Unraveling the Sources of Variability
The following diagram illustrates the potential sources of variability in an inter-laboratory comparison.
Caption: Potential Sources of Analytical Variability.
Methodological Factors: Even with a standardized protocol, subtle differences in mobile phase preparation (e.g., pH adjustment, solvent quality) and the use of different brands or batches of HPLC columns can lead to shifts in retention times and altered peak shapes.
Instrumental Factors: Variations in HPLC systems, such as detector linearity, gradient mixing, and injector accuracy, can contribute significantly to result discrepancies.[13]
Human Factors: The analyst's experience and technique in sample preparation and data processing are critical.[8] Subjectivity in peak integration, especially for small peaks near the limit of quantification, is a common source of error.[14]
Mitigating Variability: A Step-by-Step Protocol for a Robust HPLC Method
To minimize inter-laboratory variability, a detailed and robust analytical method is essential. The following protocol provides a starting point for the analysis of Candesartan impurities.
Objective: To develop a robust, stability-indicating HPLC method for the separation and quantification of known and unknown impurities in Candesartan.
1. Materials and Reagents:
- Candesartan Cilexetil Reference Standard and impurity standards.[1]
- HPLC-grade acetonitrile and methanol.
- Analytical reagent grade phosphoric acid and potassium dihydrogen phosphate.
- High-purity water (e.g., Milli-Q).
2. Chromatographic Conditions:
- Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
- Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |---|---|---| | 0 | 70 | 30 | | 20 | 30 | 70 | | 25 | 30 | 70 | | 26 | 70 | 30 | | 30 | 70 | 30 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Sample and Standard Preparation:
- Standard Solution: Accurately weigh and dissolve the Candesartan reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
- Sample Solution: Accurately weigh and dissolve the Candesartan sample in the diluent to a final concentration of 0.5 mg/mL.
- System Suitability Solution: Prepare a solution containing Candesartan and key impurity standards to verify the resolution and performance of the chromatographic system.
4. Data Analysis:
- Identify and quantify impurities based on their retention times relative to the main Candesartan peak.
- Calculate the percentage of each impurity using the area normalization method.
Method Validation: This method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[2] Robustness testing is particularly important for identifying critical method parameters that are susceptible to small variations.[13]
Conclusion and Recommendations
Inter-laboratory comparisons are indispensable for establishing the reliability and transferability of analytical methods for impurity profiling. The hypothetical case study presented here highlights the potential for variability in results, even when a standardized protocol is followed. The key to a successful inter-laboratory study lies in a meticulously designed protocol, a thorough understanding of potential sources of error, and a robust, well-validated analytical method.
For organizations involved in the development and manufacturing of Candesartan, the following recommendations are crucial:
-
Invest in comprehensive method development and validation: A robust analytical method is the foundation of reliable impurity profiling.
-
Establish a clear and detailed standard operating procedure (SOP): The SOP should leave no room for ambiguity in execution.
-
Provide thorough training to all analysts: Consistent execution of the analytical method is critical.
-
Utilize certified reference materials: This ensures consistency in the quantification of impurities.
-
Conduct regular system suitability tests: This verifies the performance of the chromatographic system before each analysis.
By embracing these principles, the pharmaceutical industry can ensure the consistency and accuracy of Candesartan impurity profiling, ultimately safeguarding patient health.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. jocpr.com [jocpr.com]
- 3. Ich guidelines for impurity profile [wisdomlib.org]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. 6 Challenges faced in analytical laboratories | 1 solution | Martel [martelinstruments.com]
A Comparative Guide to the Stability of Candesartan Cilexetil Formulations
Introduction: The Stability Imperative for a Pro-Drug
Candesartan cilexetil is a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension and heart failure. As a pro-drug, it is biologically inactive until it undergoes hydrolysis in the gastrointestinal tract to its active moiety, candesartan.[1][2] This inherent susceptibility to hydrolysis, a critical step for its activation, also presents a significant challenge for formulation scientists. The stability of the cilexetil ester is paramount to ensuring consistent bioavailability and therapeutic efficacy. A degraded product not only results in a loss of potency but can also introduce impurities with potential safety concerns.
This guide provides an in-depth comparison of the stability of different candesartan cilexetil formulations, moving beyond a simple listing of options to explain the mechanistic underpinnings of their stability profiles. We will delve into the degradation kinetics, the stabilizing effects of formulation technologies, and the experimental methodologies required to validate these findings, providing researchers and drug development professionals with the insights needed to select and develop robust candesartan cilexetil products.
The Chemical Battlefield: Degradation Pathways of Candesartan Cilexetil
Understanding the degradation pathways is the first step in designing a stable formulation. Candesartan cilexetil is primarily susceptible to degradation under several stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.
-
Hydrolysis: This is the most significant degradation pathway. The ester linkage in candesartan cilexetil is prone to cleavage under acidic, basic, and even neutral conditions to form the active drug, candesartan, and other related impurities.[3] Studies have shown the drug is particularly sensitive to basic and neutral hydrolysis.[3][4] One kinetic study found that degradation in basic conditions follows first-order kinetics, while acid degradation follows zero-order kinetics, with the pro-drug being more sensitive to basic conditions.[4]
-
Oxidation: The molecule shows susceptibility to oxidative stress.[5][6]
-
Photolysis: Significant degradation occurs under exposure to light.[3]
Conversely, the drug has demonstrated relative stability against thermal stress in its solid form.[3][5]
Below is a generalized schematic of the primary hydrolytic degradation pathway.
Caption: Primary degradation pathways for Candesartan Cilexetil.
Formulation Strategies and Comparative Stability
The choice of formulation is the most critical factor in protecting candesartan cilexetil from degradation. Here, we compare the stability of common formulation approaches, supported by experimental data.
Conventional Solid Oral Dosage Forms (Tablets)
Standard tablet formulations are the most common presentation for candesartan cilexetil. The stability in this form is highly dependent on the chosen excipients. While seemingly simple, the interplay between the active pharmaceutical ingredient (API) and excipients can be complex.
Insight: A well-designed tablet formulation can significantly enhance the stability of candesartan cilexetil compared to the pure API. This is often due to the protective microenvironment created by the excipients, which can limit moisture ingress and interaction. A thermal analysis study demonstrated this quantitatively by showing that the apparent activation energy for decomposition was higher for a commercial tablet (192.5 kJ/mol) compared to the pure API (154.5 kJ/mol), indicating a more stable system.[3][5]
| Formulation Type | Key Findings | Reference |
| Pure API | Apparent Activation Energy of Decomposition: 154.5 kJ/mol | [3][5] |
| Commercial Tablet | Apparent Activation Energy of Decomposition: 192.5 kJ/mol | [3][5] |
Advanced Formulations: Solid Dispersions
Solid dispersions (SDs) have emerged as a superior strategy for both enhancing the dissolution of poorly soluble drugs like candesartan cilexetil and improving their stability. This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.
Insight: The key to the enhanced stability of solid dispersions lies in the conversion of candesartan cilexetil from its crystalline state to a higher-energy, more stable amorphous state within the polymer or silica matrix.[7][8] This amorphous state, combined with the protective nature of the carrier, inhibits recrystallization and degradation. Studies have shown that spray-dried SDs with silica carriers remained amorphous and stable under accelerated conditions (40°C / 75% RH for three months), whereas the pure spray-dried drug readily recrystallized under the same conditions.[8] Similarly, pH-modulated solid dispersions using polymers like PVPK30 have demonstrated stability for at least 12 weeks under real-time conditions.[9]
| Formulation Type | Carriers | Stability Highlight | Reference |
| Binary Solid Dispersion | PVP, HPMC, Pluronic F68 | Enhanced dissolution and stability due to amorphization. | [7] |
| Spray-Dried SD with Silica | Aerosil 200, Sylysia 350 | No recrystallization after 3 months at 40°C/75% RH. | [8] |
| pH-Modulated SD | PVPK30, Sodium Carbonate | Stable for ≥ 12 weeks (real-time) and 4 weeks (accelerated). | [9] |
| Decrystallizing Formulation | Poloxamer 407, Propylene Glycol | Showed remarkable improvement in dissolution efficiency (80.6%) compared to the raw drug (1.8%). | [10] |
Liquid Oral Formulations
While offering dosing flexibility, particularly for pediatric and geriatric populations, liquid formulations of candesartan cilexetil present the most significant stability challenges due to the drug's inherent susceptibility to hydrolysis in aqueous environments.[11]
Insight: The stability of an extemporaneously prepared oral suspension is critically dependent on the vehicle composition. A successful formulation requires careful selection of flocculating agents, viscosity enhancers, and wetting agents to create a stable, redispersible system. One study successfully developed a stable oral suspension from crushed commercial tablets with a shelf-life exceeding one year by optimizing these components.[12] This underscores that while challenging, stable liquid formulations are achievable with rigorous formulation development.
| Formulation Type | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Extemporaneous Oral Suspension | A stable formulation was developed with a shelf-life of >1 year by optimizing excipients. |[12] | | Aqueous Solution (Forced Degradation) | More sensitive to degradation under basic (first-order kinetics) than acidic (zero-order kinetics) conditions. |[4] |
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness of stability data, robust, validated, stability-indicating analytical methods are essential.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate candesartan cilexetil from its degradation products.
Objective: To quantify the decrease in candesartan cilexetil concentration and the increase in degradation products over time under various stress conditions.
Methodology:
-
Chromatographic System: A standard HPLC system with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic phosphate buffer (e.g., 0.01 M disodium hydrogen phosphate adjusted to pH 2.5 with orthophosphoric acid) and organic solvents like acetonitrile and methanol. A typical ratio might be 50:30:20 (v/v/v) buffer:acetonitrile:methanol.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[7]
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve drug substance in methanol and add 1N HCl. Reflux for a specified time, cool, and neutralize with 1N NaOH. Dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Dissolve drug substance in methanol and add 1N NaOH. Reflux, cool, and neutralize with 1N HCl. Dilute with mobile phase.
-
Oxidative Degradation: Dissolve drug substance in methanol and add 30% H₂O₂. Keep at room temperature for a specified time, then dilute with mobile phase.
-
Thermal Degradation: Expose solid drug to dry heat (e.g., 60°C) for a specified period. Dissolve and dilute with mobile phase.
-
Photolytic Degradation: Expose drug solution to UV light in a photostability chamber.
-
-
Analysis: Inject the prepared samples and a reference standard into the HPLC system.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating." Specificity is proven by demonstrating that the degradation product peaks are well-resolved from the parent drug peak.
Caption: Workflow for a forced degradation study using RP-HPLC.
Protocol 2: Solid-State Characterization for Solid Dispersions
Objective: To confirm the amorphous conversion of candesartan cilexetil in solid dispersions, a key factor in their enhanced stability.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample (pure drug, polymer, physical mixture, and solid dispersion) into an aluminum pan.
-
Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 250°C).
-
Interpretation: The disappearance of the sharp endothermic peak corresponding to the melting point of crystalline candesartan cilexetil in the thermogram of the solid dispersion indicates successful conversion to an amorphous state.[8]
-
-
Powder X-Ray Diffraction (PXRD):
-
Mount the powder sample on the sample holder of a diffractometer.
-
Scan the sample over a 2θ range (e.g., 5° to 50°) using Cu Kα radiation.
-
Interpretation: The absence of sharp, characteristic peaks of the crystalline drug in the diffractogram of the solid dispersion confirms its amorphous nature. The pattern will instead show a halo (a broad, diffuse background).[8]
-
Conclusion: Tailoring Formulation to Molecular Liability
The stability of candesartan cilexetil is not an intrinsic, unchangeable property but is highly influenced by the formulation strategy. While conventional tablets can offer improved stability over the raw API through judicious excipient selection[3][5], advanced formulations like solid dispersions provide a more robust solution by fundamentally altering the drug's physical state to an amorphous form, thereby inhibiting degradation pathways.[7][8] Liquid formulations, though necessary, require the most intensive development effort to overcome the inherent hydrolytic instability of the pro-drug.[12]
For researchers and developers, the path to a stable and effective candesartan cilexetil product lies in a deep understanding of its chemical liabilities and the targeted application of formulation science to mitigate them. The use of validated, stability-indicating analytical methods is the cornerstone of this process, ensuring that the final product delivered to the patient is both safe and effective throughout its shelf life.
References
- 1. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid State Stability and Kinetics of Degradation for Candesartan-Pure Compound and Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.net [wjpr.net]
- 5. mdpi.com [mdpi.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Industrial Sustainable Decrystallizing Formulation to Enhance Dissolution of Candesartan Cilexetil: Overcoming Limitations of Traditional Solid Dispersion Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scitcentral.com [scitcentral.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When an analytical method for related substances is transferred between laboratories, proving that the receiving unit can achieve the same level of performance as the originating unit is a critical regulatory and scientific necessity. This process, known as cross-validation or analytical method transfer, ensures data integrity and supports the ongoing quality control of pharmaceutical products.[1][2][3]
This guide provides an in-depth comparison of common cross-validation strategies, the scientific principles underpinning them, and practical, step-by-step protocols for their successful execution.
The Imperative of Cross-Validation
The primary goal of cross-validating an analytical method for related substances is to verify that a validated method performs to the same standards when used in a different laboratory, by different analysts, or with different equipment.[3] This is a core requirement of Good Manufacturing Practices (GMP) and is scrutinized by regulatory bodies such as the FDA and EMA.[1][4] Failure to properly transfer a method can lead to out-of-specification (OOS) results, regulatory delays, and ultimately, compromise patient safety.[4]
The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures provides the foundational principles for method validation, which are the basis for setting appropriate acceptance criteria in a cross-validation study.[5][6][7][8]
Strategic Approaches to Cross-Validation: A Comparative Analysis
There is no one-size-fits-all approach to method cross-validation. The choice of strategy depends on several factors, including the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[9] The most common strategies are comparative testing and co-validation.
Comparative Testing
This is the most traditional and widely used approach. The sending and receiving laboratories analyze the same, homogeneous lots of a drug substance or product.[10] The results are then statistically compared to determine if they are equivalent.
Scientific Rationale: This method directly assesses the inter-laboratory variability of the analytical procedure. By using the same material, any significant differences in the results can be attributed to systematic or random errors in the receiving laboratory's execution of the method.
Best Suited For:
-
Methods that are well-established and robust.
-
Situations where the sending laboratory has extensive experience with the method.
-
Regulatory submissions where a direct comparison of laboratory performance is expected.
Co-validation
In a co-validation approach, the receiving laboratory participates in the validation of the analytical method alongside the sending laboratory.[11] This is often done by having the receiving unit perform the intermediate precision or reproducibility experiments of the validation protocol.[11][12]
Scientific Rationale: This strategy is based on the principle that a laboratory that successfully participates in the validation of a method is considered qualified to run that method.[11] It is an efficient approach that combines method validation and transfer into a single activity.[11]
Best Suited For:
-
Accelerated drug development timelines.[11]
-
Transferring methods to a new facility or a contract research organization (CRO) early in the development process.
-
Situations where the receiving laboratory has a high level of technical expertise.[11]
Method Verification
When a laboratory is implementing a compendial (e.g., USP, Ph. Eur.) method, a full cross-validation is not typically required. Instead, the laboratory must perform a verification of the method to demonstrate its suitability for the intended use within their own facility.[10]
Scientific Rationale: Compendial methods have already been validated. Verification is intended to show that the laboratory has the necessary equipment, reagents, and expertise to perform the method as written and obtain accurate and reliable results for their specific drug product, which may have a different matrix of excipients.[10]
Decision-Making Workflow for Cross-Validation Strategy
The selection of the most appropriate cross-validation strategy is a critical first step. The following diagram illustrates a decision-making workflow to guide this process.
Caption: Decision tree for selecting a cross-validation strategy.
Experimental Protocol for Comparative Testing
A well-defined protocol is the cornerstone of a successful cross-validation study. It should be agreed upon by both the sending and receiving laboratories before any experimental work begins.[13][14]
Protocol Development and Approval
Sample Selection and Preparation
Execution of the Method
Data Analysis and Reporting
Acceptance Criteria for Related Substances
The acceptance criteria for the cross-validation of a related substances method are product-specific and should be based on the method's validation data and the specification limits for the impurities.[13][14]
| Parameter | Typical Acceptance Criteria | Scientific Rationale |
| Individual Unspecified Impurity | The difference in the mean result between the two laboratories should be ≤ 0.X% (e.g., 0.05%). | Ensures that there is no significant systematic bias between the laboratories for impurities present at low levels. |
| Individual Specified Impurity | The difference in the mean result should be within a certain percentage of the specification limit (e.g., ± 20% of the limit). | A wider acceptance range may be justified for specified impurities, especially if they are present at higher concentrations. |
| Total Impurities | The difference in the mean result should be ≤ Y% (e.g., 0.1%). | Provides an overall assessment of the method's performance in quantifying the complete impurity profile. |
| Precision (RSD) | The Relative Standard Deviation (RSD) of the results from each laboratory should be comparable and ideally within the limits established during method validation. | Demonstrates that the receiving laboratory can achieve a similar level of precision as the sending laboratory. |
Note: These are general recommendations. The specific criteria must be scientifically justified for each method and product.[13][15]
Statistical Evaluation
Statistical tools are essential for an objective comparison of the data from the two laboratories.[16][17]
-
t-Test: Used to compare the mean results from the two laboratories to determine if there is a statistically significant difference.[17]
-
F-Test: Used to compare the variance of the results from the two laboratories to assess if their precision is comparable.[17]
-
Equivalence Testing (e.g., TOST): A more rigorous approach that aims to demonstrate that the difference between the two laboratories is smaller than a pre-defined, practically irrelevant amount.
Experimental Workflow for a Comparative Cross-Validation Study
The following diagram outlines the typical workflow for a comparative cross-validation study.
Caption: Workflow for a comparative cross-validation study.
Common Challenges and Troubleshooting
Despite careful planning, challenges can arise during a cross-validation study.
| Challenge | Potential Root Cause | Recommended Action |
| Systematic Bias | Differences in instrument configuration, standard preparation, or data processing.[2] | A joint investigation by the SU and RU to identify the source of the discrepancy. May require a review of audit trails and reprocessing of data. |
| Poor Precision in RU | Inadequate analyst training, instrument malfunction, or unstable samples/reagents.[18] | Provide additional training to the RU analysts. Perform system suitability checks and verify the stability of all solutions. |
| Discrepancies in Impurity Profile | Co-eluting peaks, differences in column selectivity, or degradation of samples during transit. | The SU should provide the RU with chromatograms of representative samples to aid in peak identification. Analyze a system suitability solution containing all known related substances. |
Open and transparent communication between the sending and receiving laboratories is the single most important factor in preventing and resolving these issues.[13]
Conclusion
The cross-validation of analytical methods for related substances is a multifaceted process that requires a solid understanding of regulatory guidelines, scientific principles, and statistical analysis. By carefully selecting the appropriate strategy, developing a comprehensive protocol, and establishing scientifically sound acceptance criteria, drug development professionals can ensure the seamless transfer of analytical methods and maintain the integrity of their data across the entire product lifecycle.
References
- 1. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 2. contractpharma.com [contractpharma.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ipq.org [ipq.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. apv-mainz.de [apv-mainz.de]
- 10. extranet.who.int [extranet.who.int]
- 11. pharmtech.com [pharmtech.com]
- 12. mastercontrol.com [mastercontrol.com]
- 13. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. gmpsop.com [gmpsop.com]
- 16. metrology-journal.org [metrology-journal.org]
- 17. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 18. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Candesartan Synthesis: A Comparative Analysis of Impurity Profiles
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the path chosen dictates not only the yield and efficiency but, critically, the purity of the final product. For a widely prescribed antihypertensive agent like Candesartan, understanding and controlling the impurity profile is paramount to ensure patient safety and therapeutic efficacy. This guide provides an in-depth comparison of the impurity profiles of different Candesartan synthesis routes, offering field-proven insights into the causality behind experimental choices and the logic of impurity formation.
The Critical Role of Impurity Profiling in Candesartan Synthesis
Candesartan cilexetil, the prodrug form of Candesartan, is a potent and selective angiotensin II receptor blocker. Its synthesis involves a multi-step chemical process where various reagents, intermediates, and reaction conditions can lead to the formation of structurally related and unrelated impurities. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification, quantification, and control of these impurities. Of particular concern are genotoxic impurities, which have the potential to damage DNA and are subject to strict limits. A thorough understanding of how the chosen synthetic route influences the impurity profile is therefore not just a matter of quality control, but a fundamental aspect of drug safety.
Comparative Analysis of Candesartan Synthesis Routes
Two of the most common strategies for Candesartan synthesis are the linear and convergent approaches. While both can yield the desired product, they present different challenges and advantages concerning the impurity profile.
Route 1: The Linear Synthesis Approach
The linear synthesis of Candesartan typically begins with the construction of the benzimidazole core, followed by the sequential addition of the biphenyl and tetrazole moieties. A common starting material for this route is 2-nitrobenzoic acid.
Key Stages and Potential Impurities:
-
Nitration and Esterification: The synthesis often commences with the nitration of a benzoic acid derivative. Incomplete reactions or side reactions can introduce isomeric impurities.
-
N-alkylation: The benzimidazole nitrogen is alkylated with a substituted benzyl bromide. This step is critical as it can be a source of process-related impurities.
-
Tetrazole Formation: The tetrazole ring is often formed from a cyano group using an azide reagent. This step requires careful control to avoid the formation of hazardous and explosive intermediates.
-
Deprotection: A common final step is the removal of a protecting group (e.g., trityl) from the tetrazole ring. This step, often carried out under acidic conditions, is a major source of several key impurities.
Characteristic Impurities of the Linear Route:
-
Methyl 2-amino-3-nitrobenzoate: This intermediate can be a potential genotoxic impurity if carried over into the final API. Its presence necessitates a highly sensitive analytical method for its detection and quantification.[1]
-
Impurity B (2-oxo-Candesartan): The formation of this impurity is often associated with the deprotection step of trityl-protected Candesartan cilexetil, especially under harsh acidic conditions.[2]
-
N-ethylated Impurities: These impurities can form during the synthesis, and their differentiation (N-1 vs. N-2 ethylation on the tetrazole ring) requires sophisticated analytical techniques like 2D NMR.[3]
Visualizing the Linear Synthesis Pathway and Impurity Formation
Caption: Linear synthesis of Candesartan highlighting key stages and points of impurity formation.
Route 2: The Convergent Synthesis Approach
A convergent synthesis strategy involves the separate synthesis of the key fragments of the molecule, which are then coupled together in the later stages. For Candesartan, this typically means synthesizing the benzimidazole moiety and the biphenyl tetrazole moiety independently before their condensation.
Key Stages and Potential Impurities:
-
Independent Fragment Synthesis: The benzimidazole and biphenyl tetrazole fragments are synthesized in parallel. This allows for the purification of each fragment before the crucial coupling step, which can lead to a cleaner final product.
-
Coupling Reaction: The two fragments are joined, often via a Suzuki coupling or a similar cross-coupling reaction. The efficiency and selectivity of this step are critical to minimizing the formation of homo-coupled byproducts and other related impurities.
-
Final Modifications: Subsequent steps may involve deprotection and esterification to yield Candesartan cilexetil.
Characteristic Impurities of the Convergent Route:
-
Biphenyl Impurities: Incomplete coupling or side reactions during the formation of the biphenyl linkage can lead to impurities such as unreacted starting materials or homo-coupled products.
-
Regioisomeric Impurities: The coupling reaction can sometimes lead to the formation of regioisomers, where the linkage between the two fragments occurs at an unintended position.
-
Reduced Levels of Deprotection-Related Impurities: As the final deprotection step might be milder or designed differently in a convergent route, the levels of impurities like Impurity B may be significantly lower compared to the linear approach. A novel convergent route has been described where the benzimidazole ring formation is the final step, which can yield Candesartan cilexetil with a purity of 99.1%.[4]
Visualizing the Convergent Synthesis Pathway
Caption: Convergent synthesis of Candesartan illustrating the coupling of pre-synthesized fragments.
Comparative Summary of Impurity Profiles
| Impurity Type | Linear Synthesis Route | Convergent Synthesis Route | Rationale for Difference |
| Process-Related Intermediates | Higher potential for carry-over of early-stage intermediates (e.g., nitroaromatics). | Lower potential due to purification of fragments before coupling. | The multi-step linear nature increases the chances of incomplete reactions and carry-over. |
| Deprotection-Related Impurities (e.g., Impurity B) | Generally higher due to harsh final deprotection step. | Can be significantly lower with optimized final steps. | Convergent routes may allow for milder deprotection conditions or alternative synthetic designs. |
| Coupling-Related Impurities (e.g., Biphenyls) | Less common as the biphenyl moiety is often introduced as a single unit. | A key challenge, with potential for homo-coupling and regioisomers. | The central C-C bond formation is a critical and potentially side-reaction-prone step. |
| Genotoxic Impurities (e.g., Nitrosamines) | Risk can be present depending on reagents and solvents used. The European Pharmacopoeia has set strict temporary limits for NDMA and NDEA in Candesartan.[5] | Risk is also present and must be assessed based on the specific reagents and conditions. | The formation of nitrosamines is often linked to the presence of secondary or tertiary amines and nitrosating agents, which can be introduced in various steps of either route.[6] |
Experimental Protocol: UPLC Method for Impurity Profiling of Candesartan Cilexetil
This protocol is based on a validated Ultra-High-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Candesartan cilexetil and its impurities.[7]
1. Materials and Reagents:
-
Candesartan Cilexetil reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Milli-Q Water
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
2. Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system with a PDA detector.
-
Column: BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and water (95:5 v/v).
-
Gradient Elution:
-
0-2 min: 50% B
-
2-12 min: Linear gradient to 70% B
-
12-16 min: Linear gradient to 100% B
-
16-18 min: Hold at 100% B
-
18-20 min: Return to initial conditions (50% B)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm for most impurities and 210 nm for process-related impurities like trityl alcohol.[7]
-
Injection Volume: 1 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of Candesartan cilexetil and each impurity in a suitable diluent (e.g., acetonitrile/water mixture).
-
Working Standard Solution: Prepare a mixed standard solution containing all impurities at the desired concentration level for system suitability testing and quantification.
-
Sample Solution: Accurately weigh and dissolve the Candesartan cilexetil sample in the diluent to achieve a known concentration.
4. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Analyze a series of solutions with different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of impurities into the sample matrix.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Experimental Workflow for Impurity Profiling
Caption: A streamlined workflow for the UPLC-based impurity profiling of Candesartan Cilexetil.
Conclusion and Future Perspectives
The choice of a synthetic route for Candesartan cilexetil has a profound impact on the impurity profile of the final API. While linear syntheses are often well-established, they can present challenges in controlling impurities arising from sequential reactions and harsh deprotection steps. Convergent syntheses, on the other hand, offer the potential for a cleaner product by allowing for the purification of key intermediates before their final assembly, although they introduce their own set of challenges related to the coupling reaction.
The recent focus on genotoxic impurities, particularly nitrosamines, has added another layer of complexity to the manufacturing of sartans.[8] Regardless of the chosen synthetic route, a robust control strategy is essential. This includes:
-
A thorough understanding of the reaction mechanisms and potential side reactions.
-
The use of high-purity raw materials and reagents.
-
Optimization of reaction conditions to minimize impurity formation.
-
The implementation of validated analytical methods for the detection and quantification of all potential impurities, including genotoxic ones.
As analytical techniques continue to evolve in sensitivity and resolution, our ability to detect and characterize impurities at ever-lower levels will improve. This will undoubtedly lead to the development of even more refined and robust synthetic processes for Candesartan and other critical medicines, ultimately ensuring the highest standards of quality and safety for patients worldwide.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.net [wjpr.net]
A Senior Application Scientist's Guide to the Determination of the Relative Response Factor for Candesartan Ethyl Ester
Introduction: The Imperative of Purity in Candesartan Cilexetil
Candesartan cilexetil is an essential angiotensin II receptor antagonist, widely prescribed for the management of hypertension and heart failure.[1][2] As a prodrug, it is hydrolyzed in the body to its active form, candesartan.[1][2] The synthesis of this complex molecule can inadvertently lead to the formation of process-related impurities. One such critical impurity is Candesartan Ethyl Ester, known in the European Pharmacopoeia as Impurity A and in the United States Pharmacopeia as Related Compound A.[3][4]
The rigorous control of such impurities is not merely a regulatory formality but a cornerstone of patient safety. Accurately quantifying these impurities is paramount, yet obtaining certified reference standards for every single impurity can be prohibitively expensive and time-consuming.[5] This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Relative Response Factor (RRF) of this compound. The RRF allows for the precise quantification of this impurity using the readily available Candesartan Cilexetil reference standard, ensuring both analytical accuracy and operational efficiency.
Theoretical Framework: Understanding the Relative Response Factor (RRF)
In chromatographic analysis, particularly HPLC with UV-Vis detection, the detector's signal is not uniform across different chemical compounds. The response is primarily dependent on the molar absorptivity of the analyte at a specific wavelength. Since an impurity like this compound has a different molecular structure than the active pharmaceutical ingredient (API), Candesartan Cilexetil, their detector responses will likely differ even at the same concentration.[6]
The RRF is a dimensionless correction factor that reconciles this difference. It is defined as the ratio of the response of the impurity to the response of the API under identical chromatographic conditions.[6]
RRF Calculation Methodologies: A Comparative Overview
Two primary methods are employed for RRF determination. While both are scientifically valid, one offers significantly greater robustness and is favored by regulatory bodies.
-
Direct Method (Single-Point): This involves preparing a single concentration of both the API and the impurity, injecting them, and calculating the RRF based on the ratio of their response factors (Response / Concentration). While simple, this method's accuracy is highly dependent on the precision of a single preparation and injection, and it does not verify the linearity of the detector response.
-
Slope Method (Multi-Point): This is the industry-standard and scientifically superior approach.[7][8] It involves creating calibration curves for both the API and the impurity over a defined concentration range. The RRF is then calculated as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve.
Formula: RRF = Slope of Impurity / Slope of API [8]
The causality for preferring the slope method is rooted in its inherent self-validation. By using multiple data points (typically at least 5), it confirms the linearity of the response across the relevant concentration range, from the Limit of Quantitation (LOQ) to above the expected impurity level, providing a much more accurate and reliable RRF value.[7][9] This aligns with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[10][11]
Experimental Design: A Validated HPLC Protocol for RRF Determination
This section details a robust, self-validating protocol for determining the RRF of this compound relative to Candesartan Cilexetil using the slope method.
Objective: To accurately determine the Relative Response Factor (RRF) of this compound against Candesartan Cilexetil using a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Materials and Instrumentation:
-
Reference Standards:
-
Candesartan Cilexetil USP Reference Standard
-
This compound (Candesartan Cilexetil Related Compound A USP Reference Standard)[12]
-
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector. (e.g., Waters Acquity UPLC or equivalent)[13]
-
Analytical Balance
-
Volumetric flasks and pipettes (Class A)
-
Sonicator
-
Chromatographic Conditions (Validated Method):
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Zorbax SB C18, 4.6 x 250 mm, 5 µm | C18 columns provide excellent hydrophobic retention and separation for moderately polar compounds like Candesartan and its esters.[14] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH adjusted to ~2.5) | An acidic mobile phase ensures the analytes are in their protonated form, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min (50% B), 5-20 min (50-80% B), 20-25 min (80% B), 25-26 min (80-50% B), 26-30 min (50% B) | A gradient is necessary to resolve the API from the impurity effectively and elute all components within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Detection Wavelength | 254 nm | This wavelength provides a strong chromophoric response for both Candesartan Cilexetil and its related impurities.[13] |
| Injection Volume | 10 µL | A typical injection volume to ensure good sensitivity without overloading the column. |
| Diluent | Acetonitrile:Water (50:50 v/v) | This mixture ensures the solubility of both the API and the impurity and is compatible with the mobile phase. |
Step-by-Step Experimental Workflow
Part 1: Solution Preparation
-
API Stock Solution (Candesartan Cilexetil - 500 µg/mL): Accurately weigh about 25 mg of Candesartan Cilexetil RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent.
-
Impurity Stock Solution (this compound - 100 µg/mL): Accurately weigh about 5 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume in the same manner as the API stock solution.
Part 2: Preparation of Linearity Solutions
Prepare a series of at least five concentration levels for both the API and the impurity, ranging from the LOQ (Limit of Quantitation) to 150% of the target impurity concentration (e.g., 0.15% of the API test concentration).
-
Example Dilution Scheme:
-
Level 1 (LOQ): ~0.25 µg/mL
-
Level 2 (50%): ~0.75 µg/mL
-
Level 3 (100%): ~1.5 µg/mL
-
Level 4 (125%): ~1.88 µg/mL
-
Level 5 (150%): ~2.25 µg/mL
-
Part 3: System Suitability and Chromatographic Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Level 3 concentration solution of the API six times. The system is deemed suitable if:
-
The Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.
-
The tailing factor for the Candesartan Cilexetil peak is ≤ 2.0.
-
-
Linearity Analysis: Inject each linearity solution for both the API and the impurity in duplicate.
Workflow Visualization
Below is a diagram illustrating the comprehensive workflow for the determination of the Relative Response Factor.
Caption: Workflow for RRF Determination via the Slope Method.
Data Analysis and Interpretation
1. Construct Calibration Curves: For both Candesartan Cilexetil and this compound, plot the mean peak area (y-axis) against the concentration in µg/mL (x-axis).
2. Perform Linear Regression: Apply a linear regression analysis to each data set. The resulting equation of the line (y = mx + c) will provide the slope (m) for each compound. The correlation coefficient (R²) should be ≥ 0.999 to confirm linearity.
3. Calculate the RRF: Use the slopes obtained from the regression analysis to calculate the RRF.
RRF = Slope of this compound / Slope of Candesartan Cilexetil
Quantitative Data Summary (Example)
The following table presents representative data from a successful RRF determination experiment.
| Analyte | Concentration (µg/mL) | Mean Peak Area | Slope (m) | R² | RRF |
| Candesartan Cilexetil | 0.25 | 15,250 | 79,850 | 0.9995 | N/A |
| 0.75 | 47,900 | ||||
| 1.50 | 95,980 | ||||
| 1.88 | 120,100 | ||||
| 2.25 | 143,550 | ||||
| This compound | 0.25 | 13,100 | 69,120 | 0.9998 | 0.87 |
| 0.75 | 41,500 | ||||
| 1.50 | 82,950 | ||||
| 1.88 | 103,500 | ||||
| 2.25 | 124,600 |
Interpretation of the Result: In this example, the calculated RRF is 0.87. According to ICH guidelines, if an RRF value falls outside the range of 0.8 to 1.2, a correction factor should be applied during routine analysis to ensure accurate quantification of the impurity.[10][15] An RRF of 0.87 indicates that this compound has a lower response than Candesartan Cilexetil at the same concentration. Therefore, when quantifying this impurity in a sample using the API as the external standard, the impurity's peak area must be divided by 0.87 to obtain the corrected, accurate concentration.
Conclusion
The determination of the Relative Response Factor is a critical activity in the lifecycle of any pharmaceutical product. For Candesartan Cilexetil, establishing an accurate RRF for its ethyl ester impurity is essential for robust quality control and regulatory compliance. The HPLC-based slope method, as detailed in this guide, represents the gold standard, providing a trustworthy and scientifically sound value. By integrating this validated protocol into analytical development and quality control workflows, researchers and scientists can ensure the purity, safety, and efficacy of Candesartan Cilexetil drug products.
References
- 1. iajpr.com [iajpr.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]
- 4. Candesartan Cilexetil - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 6. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. youtube.com [youtube.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Candesartan cilexetil Related Compound A USP Reference Standard [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. extranet.who.int [extranet.who.int]
Performance Verification of a Validated HPLC Method for Candesartan: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the quantitative analysis of active pharmaceutical ingredients (APIs) such as Candesartan, a potent angiotensin II receptor antagonist, High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique. However, a validated HPLC method is not a static entity. Its performance must be rigorously verified to ensure consistent, reliable data generation throughout its lifecycle. This guide provides an in-depth technical exploration of the performance verification of a validated HPLC method for Candesartan, comparing it with alternative analytical techniques and offering the experimental data necessary for informed decision-making.
The Imperative of Performance Verification
Method validation, conducted according to stringent guidelines from bodies like the International Council for Harmonisation (ICH), establishes that an analytical procedure is suitable for its intended purpose.[1][2] Performance verification, on the other hand, is the ongoing process of demonstrating that the validated method consistently operates within the predefined acceptance criteria in a specific laboratory, with its unique set of instruments, reagents, and personnel. This ongoing verification is a critical component of a robust quality management system, ensuring the continued accuracy and reliability of analytical results.[3]
A Validated RP-HPLC Method for Candesartan: A Benchmark
A typical validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of Candesartan cilexetil in pharmaceutical formulations utilizes a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer.[4][5][6] Detection is commonly performed using a UV detector at a wavelength where Candesartan exhibits maximum absorbance, often around 258 nm.[4]
Core Performance Verification Parameters: The "Why" and "How"
The performance of a validated HPLC method is verified by assessing a set of key analytical parameters as stipulated by ICH guidelines.[1][2] Understanding the causality behind each parameter is crucial for effective implementation.
Specificity: Ensuring Singular Measurement
Why it matters: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[1] A lack of specificity can lead to artificially inflated results for the API. In the context of Candesartan, this means the HPLC peak for Candesartan should be well-resolved from any other peaks in the chromatogram.
Experimental Protocol:
-
Blank Analysis: Inject a sample of the mobile phase and a placebo solution (containing all formulation excipients except Candesartan) into the HPLC system.
-
Forced Degradation Studies: Subject a solution of Candesartan to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress.[4]
-
Analysis: Analyze the stressed samples and the blank/placebo solutions.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of Candesartan in the blank, placebo, or stressed samples. The Candesartan peak should be pure, which can be confirmed using a photodiode array (PDA) detector.
Linearity: A Proportional Response
Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Preparation of Standards: Prepare a series of at least five standard solutions of Candesartan at different concentrations, typically spanning 80% to 120% of the expected sample concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Accuracy: Closeness to the True Value
Why it matters: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.
Experimental Protocol:
-
Spiked Placebo Analysis: Prepare a placebo solution and spike it with known amounts of Candesartan at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery of the added Candesartan.
-
Acceptance Criteria: The mean percentage recovery should be within a predefined range, typically 98-102%.[4]
Precision: Measuring Repeatability
Why it matters: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error. Precision is typically assessed at two levels:
-
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Assesses the precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare and analyze six independent samples of Candesartan at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis of six independent samples on a different day by a different analyst.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for the results of each set of analyses.
-
Acceptance Criteria: The %RSD should be ≤ 2%.[6]
Robustness: Resilience to Minor Variations
Why it matters: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analysis: Analyze a standard solution of Candesartan under each of the modified conditions.
-
Evaluation: Assess the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for the method.
System Suitability: A Pre-flight Check
Why it matters: System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
Experimental Protocol:
-
Standard Injection: Inject a standard solution of Candesartan multiple times (typically five or six replicates) before starting the sample analysis.
-
Parameter Calculation: Calculate key system suitability parameters.
-
Acceptance Criteria:
-
Tailing factor: ≤ 2
-
Theoretical plates: > 2000
-
%RSD of peak areas: ≤ 2%
-
Visualizing the Performance Verification Workflow
Caption: Workflow for the performance verification of a validated HPLC method.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust and widely used technique, other analytical methods offer potential advantages for the analysis of Candesartan. Here, we compare the performance of the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Derivative UV Spectroscopy.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm), resulting in higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[3][4]
Key Advantages of UPLC over HPLC for Candesartan Analysis:
-
Speed: UPLC methods can significantly reduce the analysis time, often from around 60 minutes for a traditional HPLC method to under 20 minutes.[4] This increases sample throughput dramatically.
-
Sensitivity: The use of smaller particles and higher pressures in UPLC leads to sharper and narrower peaks, which enhances sensitivity, making it suitable for the detection of low-level impurities.[4]
-
Resolution: UPLC offers superior resolving power, which is particularly beneficial for separating Candesartan from closely related impurities and degradation products.
-
Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.
Derivative UV Spectroscopy
Derivative UV Spectroscopy is a technique that involves the mathematical differentiation of a zero-order UV spectrum. This can enhance the resolution of overlapping spectral bands and eliminate background interference, offering a simpler and faster alternative to chromatography for the quantification of some drugs.
Key Advantages of Derivative UV Spectroscopy:
-
Simplicity and Speed: This method is significantly faster than HPLC as it does not require a chromatographic separation step.
-
Cost-Effectiveness: The instrumentation is generally less expensive than an HPLC system, and there are no costs associated with columns and high-purity solvents.
Limitations:
-
Specificity: Derivative spectroscopy is less specific than HPLC and may not be suitable for the analysis of Candesartan in the presence of interfering substances that have overlapping spectra, such as certain excipients or degradation products.
-
Sensitivity: While sensitive, it may not match the low limits of detection and quantification achievable with HPLC or UPLC, especially for impurity analysis.
Performance Comparison: A Data-Driven Overview
The following table summarizes the typical performance characteristics of a validated HPLC method for Candesartan and compares them with those of UPLC and Derivative UV Spectroscopy based on published data.
| Performance Parameter | Validated HPLC Method | UPLC Method | Derivative UV Spectroscopy |
| Specificity | High (Separates from impurities) | Very High (Superior resolution) | Moderate (Prone to spectral interference) |
| Linearity Range | 50-160 µg/mL[4] | LOQ to 2 µg/mL (for impurities)[4] | 10-160 µg/mL (order dependent)[7] |
| Correlation Coefficient (r²) | ≥ 0.999[4] | ≥ 0.999[4] | ≥ 0.999[8] |
| Accuracy (% Recovery) | 98-102%[4][5] | 97.5-102.4% (for impurities)[9] | ~100%[8] |
| Precision (%RSD) | < 2%[4] | < 15% (for impurities)[4] | < 2%[8] |
| Limit of Detection (LOD) | ~0.05 µg/mL[6] | Lower than HPLC | 0.5-6.7 µg/mL (order dependent)[7] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[6] | Lower than HPLC | 1.63-20.4 µg/mL (order dependent)[7] |
| Analysis Time | ~10-60 minutes | < 20 minutes[4] | < 5 minutes |
| Solvent Consumption | Moderate to High | Low | Very Low |
| Cost | Moderate | High | Low |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion: Selecting the Right Tool for the Task
The performance verification of a validated HPLC method for Candesartan is a non-negotiable aspect of quality control in the pharmaceutical industry. A well-verified HPLC method provides a reliable and robust platform for the routine analysis of Candesartan.
However, for laboratories seeking higher throughput and sensitivity, UPLC presents a compelling alternative, albeit with a higher initial investment. Derivative UV Spectroscopy, while less specific, can be a valuable tool for rapid, routine analysis in a well-characterized matrix where interfering substances are not a concern.
The choice of analytical technique ultimately depends on the specific requirements of the analysis, including the need for speed, sensitivity, specificity, and the available budget. This guide provides the foundational knowledge and comparative data to empower researchers and scientists to make informed decisions that ensure the quality and integrity of their analytical results for Candesartan.
References
- 1. Chemometric Methods for Simultaneous Determination of Candesartan Cilexetil and Hydrochlorothiazide in Binary Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. rjptonline.org [rjptonline.org]
- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ajpp.in [ajpp.in]
- 7. ijpsr.com [ijpsr.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
A Comparative Analysis of Candesartan Prodrugs and Their Impurities: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of Candesartan cilexetil, the primary prodrug of the angiotensin II receptor blocker Candesartan, and its associated impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the prodrug strategy, the origins and classification of impurities, and a critical evaluation of analytical methodologies for their control. We will explore the causality behind experimental choices in analytical method development, ensuring a robust and self-validating approach to impurity profiling.
The Prodrug Strategy: Enhancing the Bioavailability of Candesartan
Candesartan, the active therapeutic agent, is a potent and selective angiotensin II type 1 (AT1) receptor blocker.[1] However, its oral bioavailability is low. To overcome this limitation, it is administered as an inactive prodrug, Candesartan cilexetil.[1][2] This ester prodrug is more lipophilic, which enhances its absorption from the gastrointestinal tract.[2] Following absorption, Candesartan cilexetil is rapidly and completely hydrolyzed by esterases in the intestinal wall to the active moiety, Candesartan, which then exerts its therapeutic effect of lowering blood pressure.[2]
The metabolic activation of Candesartan cilexetil is a critical step in its mechanism of action. The following diagram illustrates this conversion:
Caption: Metabolic activation of the prodrug Candesartan cilexetil to the active drug Candesartan.
While Candesartan cilexetil is the predominant prodrug, the principles of impurity analysis discussed herein are broadly applicable to other potential ester-based prodrugs of Candesartan.
A Comprehensive Overview of Candesartan Impurities
Impurities in a drug substance or product can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3] These impurities can potentially impact the efficacy and safety of the pharmaceutical product, making their identification and control a critical aspect of drug development and manufacturing.[4][5]
Classification of Impurities
The impurities associated with Candesartan cilexetil can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that are formed as by-products during the synthesis of Candesartan cilexetil. They can include unreacted starting materials, intermediates, and products of side reactions. A notable example is Methyl 2-amino-3-nitrobenzoate , an intermediate in the synthesis of Candesartan cilexetil which has been identified as a potential genotoxic impurity.[6][7] Another process-related impurity of concern is 1-chloroethyl cyclohexyl carbonate , which is also considered potentially genotoxic.[8]
-
Degradation Products: These impurities are formed due to the degradation of Candesartan cilexetil under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[9] Forced degradation studies are intentionally conducted to identify these potential degradants.[9] Common degradation pathways include hydrolysis of the ester linkages.[2] Examples of degradation impurities include Desethyl Candesartan Cilexetil and various N-ethylated and oxo-derivatives that form under thermal stress and high humidity.[9][10]
-
Structurally Related Impurities: This category includes compounds with structures closely related to Candesartan cilexetil, which may have similar pharmacological properties or their own unique toxicological profiles.
The following table summarizes some of the key impurities of Candesartan cilexetil:
| Impurity Name/Designation | Chemical Name | Origin | Significance |
| Impurity A | Candesartan Ethyl Ester | Process-Related | Pharmacopeial impurity.[3] |
| Impurity B | O-desethyl candesartan cilexetil | Degradation | Pharmacopeial impurity.[11] |
| Impurity C | Trityl methyl ether | Process-Related | Pharmacopeial impurity.[11] |
| Impurity E | 1H-1-Ethyl Candesartan Cilexetil | Degradation | N-ethylated impurity formed during degradation.[12] |
| Impurity F | 2H-N2-Ethyl Candesartan Cilexetil | Degradation | N-ethylated impurity formed during degradation.[8] |
| Desethyl CCX | (±)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-hydroxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | Degradation | Formed under acid hydrolysis and thermal stress.[9] |
| 1N Ethyl Oxo CCX / 2N Ethyl Oxo CCX | N-ethylated oxo-derivatives of Candesartan Cilexetil | Degradation | Formed under thermal stress.[9][10] |
| Methyl 2-amino-3-nitrobenzoate | Methyl 2-amino-3-nitrobenzoate | Process-Related | Potential genotoxic impurity.[6][7] |
The formation of these impurities is a complex process influenced by the synthetic route and storage conditions. The diagram below provides a simplified overview of impurity origins.
Caption: Simplified pathways for the formation of process-related and degradation impurities of Candesartan cilexetil.
Comparative Analysis of Analytical Methodologies
The accurate detection and quantification of impurities in Candesartan cilexetil require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose.[4][13]
HPLC vs. UPLC: A Performance Comparison
While both HPLC and UPLC are powerful separation techniques, UPLC offers several distinct advantages for impurity profiling:
-
Increased Resolution and Sensitivity: UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to conventional HPLC (3.5-5 µm).[9] This leads to significantly higher chromatographic efficiency, resulting in sharper peaks and better resolution between the main component and its closely eluting impurities.[9]
-
Faster Analysis Times: The higher efficiency of UPLC allows for the use of higher flow rates and shorter columns without sacrificing resolution. This drastically reduces the analysis time. For instance, a UPLC method can separate at least 12 impurities of Candesartan cilexetil in under 20 minutes, whereas a traditional HPLC method might take up to 60 minutes.[9]
-
Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a significant reduction in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique.[9]
The choice between HPLC and UPLC often depends on the specific requirements of the analysis and the available instrumentation. For routine quality control, a validated HPLC method may be sufficient. However, for method development, forced degradation studies, and the detection of trace-level genotoxic impurities, the superior performance of UPLC is highly advantageous.[9]
Experimental Workflow and Protocol
A self-validating system for impurity analysis involves a systematic approach from sample preparation to data analysis. The following diagram outlines a typical experimental workflow.
Caption: A generalized experimental workflow for the analysis of Candesartan cilexetil impurities.
This protocol is based on a validated, stability-indicating UPLC method capable of separating 12 known impurities of Candesartan cilexetil.[9]
Instrumentation:
-
Waters Acquity UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.[9]
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.[14]
-
Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 3.0 with Orthophosphoric acid.[9]
-
Mobile Phase B: 95% Acetonitrile and 5% Water.[9]
-
Gradient Program: A linear gradient is typically employed to ensure the elution of all impurities with good peak shape.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelengths: 254 nm for most impurities and 210 nm for certain process-related impurities like trityl alcohol.[9]
Rationale for Experimental Choices:
-
Column Chemistry: A C18 stationary phase provides good retention and selectivity for the moderately nonpolar Candesartan cilexetil and its impurities.[9] The "Shield" technology in the BEH column offers alternative selectivity, which can be beneficial for separating structurally similar compounds.
-
Mobile Phase: The use of a phosphate buffer at pH 3.0 helps to control the ionization state of the acidic and basic functional groups in the analytes, leading to consistent retention times and improved peak shapes. Acetonitrile is chosen as the organic modifier over methanol because it provides better peak shapes and avoids significant increases in the retention times of certain late-eluting impurities.[9]
-
Dual Wavelength Detection: Not all impurities have the same chromophore. Using a PDA detector and monitoring at two different wavelengths (254 nm and 210 nm) ensures that all potential impurities are detected with adequate sensitivity.[9]
Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) is a suitable diluent.[9]
-
Test Solution (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 50 mg of Candesartan cilexetil into a 100 mL volumetric flask.[9]
-
Add approximately 80 mL of diluent and sonicate for about 20 minutes to ensure complete dissolution.[9]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. The final concentration will be approximately 500 µg/mL.[9]
-
Centrifuge a portion of the solution to remove any insoluble excipients before injection.[9]
-
-
Impurity Standard Solution:
System Suitability: Before sample analysis, a system suitability solution (a solution of Candesartan cilexetil spiked with key impurities) is injected to verify the performance of the chromatographic system. Key parameters to check include resolution between critical peak pairs, peak tailing, and reproducibility of injections.[9]
This protocol is designed for the sensitive detection of the potential genotoxic impurity, Methyl 2-amino-3-nitrobenzoate.[6][7]
Instrumentation:
-
A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Kromasil C18, 5 µm, 4.6 x 250 mm.[6]
-
Mobile Phase A: Buffer solution at pH 3.0.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Program: A specific gradient program is used to separate the impurity from the main drug substance.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 10 µL.[6]
Rationale for Experimental Choices:
-
High Sensitivity: The primary goal is to detect a potentially harmful impurity at very low levels. The method is validated to have a low limit of detection (LOD) and limit of quantification (LOQ), for example, 1.55 µg/g and 4.70 µg/g respectively.[6]
-
Specificity: The chromatographic conditions are optimized to ensure that the peak for Methyl 2-amino-3-nitrobenzoate is well-resolved from the large peak of the Candesartan cilexetil active pharmaceutical ingredient (API) and any other impurities.
Conclusion and Future Perspectives
The use of Candesartan cilexetil as a prodrug is an effective strategy to enhance the therapeutic delivery of Candesartan. However, this comes with the responsibility of rigorously controlling the impurity profile of the drug substance and product. This guide has provided a comparative framework for understanding the origins of these impurities and the analytical methodologies used to monitor them.
The clear advantages of UPLC in terms of speed, resolution, and sensitivity make it the preferred technique for comprehensive impurity profiling, especially during drug development and for the analysis of potentially genotoxic impurities. The detailed protocols and the rationale behind the experimental choices serve as a practical resource for scientists in the field.
As regulatory expectations for impurity control continue to evolve, the development of even more sensitive and efficient analytical methods will be crucial. The application of advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for the structural elucidation of unknown impurities will also play an increasingly important role in ensuring the safety and quality of Candesartan cilexetil and other pharmaceutical products.
References
- 1. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. ijrti.org [ijrti.org]
- 9. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. benchchem.com [benchchem.com]
- 15. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
A Comparative Guide to the Accurate and Precise Quantification of Candesartan Ethyl Ester
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring product quality, safety, and efficacy. Candesartan Ethyl Ester, a key process-related impurity and potential degradation product of the antihypertensive drug Candesartan Cilexetil, requires meticulous analytical oversight. This guide provides an in-depth comparison of modern analytical techniques for the quantification of this compound, grounded in scientific principles and supported by experimental data.
The choice of an analytical method is a critical decision in the pharmaceutical workflow, directly impacting the reliability of data from process development to quality control. This document will navigate the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective strengths and ideal applications for the quantification of this specific analyte. Our discussion will be anchored in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework of trustworthiness and scientific integrity.[1][2]
The Analytical Challenge: Quantifying a Critical Impurity
This compound is structurally similar to the active drug, Candesartan, and its prodrug, Candesartan Cilexetil. Its presence in the final drug product must be strictly controlled within established limits. Therefore, the analytical method employed for its quantification must be highly specific, sensitive, accurate, and precise to distinguish it from the API and other related substances.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC has long been the cornerstone of pharmaceutical analysis due to its robustness and reliability. For the quantification of this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC-UV
A representative HPLC method for the analysis of Candesartan and its related substances, including the ethyl ester, is detailed below.
Objective: To separate and quantify this compound from Candesartan Cilexetil and other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 254 nm is suitable for these aromatic compounds.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Rationale for Experimental Choices:
-
The C18 column is selected for its hydrophobic stationary phase, which provides good retention and separation of the relatively non-polar Candesartan and its esters.
-
A gradient elution is often necessary to resolve the main component from its closely related impurities within a reasonable timeframe.
-
The phosphate buffer in the mobile phase helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes.
-
UV detection at 254 nm is chosen as it offers good sensitivity for the aromatic rings present in the Candesartan molecule and its derivatives.
Performance Characteristics of HPLC for this compound
While a wealth of data exists for the parent drug, specific validation data for this compound is often presented within the context of a comprehensive impurity profiling method.
Ultra-High-Performance Liquid Chromatography (UHPLC): The Evolution of Speed and Efficiency
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times and improved resolution. This is particularly advantageous for high-throughput screening in process development and quality control.
Experimental Protocol: UHPLC-UV
A validated UHPLC method has been reported for the separation of Candesartan Cilexetil and its impurities, including "Ethyl Candesartan."[2]
Objective: To achieve rapid and high-resolution separation and quantification of this compound.
Instrumentation:
-
UHPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: BEH Shield RP18, 1.7 µm particle size
-
Mobile Phase: A gradient elution using a phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 1.0 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 20 minutes for the separation of all impurities.[2]
Rationale for Experimental Choices:
-
The sub-2 µm particle size of the BEH Shield RP18 column provides higher theoretical plates, leading to sharper peaks and better resolution compared to traditional HPLC columns.
-
The higher operating pressure of UHPLC systems allows for the use of these smaller particles and higher flow rates, significantly reducing analysis time.
-
A smaller injection volume is used to prevent column overloading and maintain the high efficiency of the separation.
Performance Characteristics of UHPLC for this compound
The reported UHPLC method demonstrates excellent performance for the quantification of this compound as an impurity.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity
For applications requiring the highest level of sensitivity and specificity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS is the technique of choice. The mass spectrometer provides molecular weight and structural information, offering an orthogonal detection method to UV absorbance.
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound, particularly at trace levels.
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Similar to the UHPLC method described above to ensure efficient separation prior to mass analysis.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for Candesartan and its derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be employed for quantitative analysis. This involves selecting a specific precursor ion for this compound and monitoring a specific product ion after fragmentation, which provides exceptional selectivity.
Rationale for Experimental Choices:
-
ESI is a soft ionization technique suitable for polar and semi-polar molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion.
-
Tandem mass spectrometry (MS/MS) in MRM mode provides two levels of mass filtering, drastically reducing background noise and interferences, leading to superior sensitivity and specificity compared to UV detection.
Anticipated Performance Characteristics of LC-MS for this compound
Based on LC-MS/MS methods for the parent compound, the following performance can be expected for this compound quantification:
-
Limit of Quantification (LOQ): Sub-ng/mL levels, making it ideal for trace impurity analysis.
-
Linearity: A wide dynamic range, covering several orders of magnitude.
-
Accuracy and Precision: Excellent accuracy and precision, with relative standard deviations (RSD) typically below 5%.
Comparative Analysis of Quantification Methods
| Performance Metric | HPLC-UV | UHPLC-UV | LC-MS/MS |
| Precision (%RSD) | < 15% for impurities[2] | < 15% for impurities[2] | Typically < 5% |
| Accuracy (% Recovery) | 90-110%[2] | 90-110%[2] | Typically 95-105% |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.999[2] | ≥ 0.999 |
| Limit of Quantification | Higher (µg/mL range) | Lower than HPLC (sub-µg/mL)[2] | Lowest (ng/mL to pg/mL) |
| Analysis Time | Longer (e.g., >30 min) | Shorter (e.g., <20 min)[2] | Can be very short (<5 min) |
| Specificity | Good, but susceptible to co-eluting impurities | Very good due to higher resolution | Excellent, based on mass-to-charge ratio |
| Cost & Complexity | Lower | Moderate | Higher |
Visualizing the Workflow
Caption: Generalized workflow for HPLC-UV analysis.
Caption: Key differences between HPLC and UHPLC technology.
Caption: Principle of enhanced selectivity in LC-MS/MS.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
HPLC-UV remains a viable and cost-effective option for routine quality control where the levels of this compound are expected to be well above the detection limit and when high throughput is not a primary concern. Its robustness and widespread availability make it a reliable choice.
-
UHPLC-UV is the recommended method for most modern pharmaceutical laboratories. It offers a significant improvement in speed and resolution over HPLC, enabling higher sample throughput without compromising data quality. This makes it ideal for in-process control, stability studies, and final product release testing.[2]
-
LC-MS/MS is the gold standard for applications demanding the utmost sensitivity and specificity. It is indispensable for the quantification of trace-level impurities, analysis in complex matrices such as biological fluids, and for definitive identification and structural elucidation of unknown degradation products.
As a Senior Application Scientist, my recommendation for laboratories involved in the development and manufacturing of Candesartan Cilexetil is to validate a UHPLC-UV method for routine quantification of this compound. The speed, resolution, and sensitivity of UHPLC provide a robust and efficient solution for ensuring product quality. For research and development, and for challenging investigations into trace impurities, the development of a complementary LC-MS/MS method is highly advised.
By understanding the principles, performance, and practical considerations of each technique, scientists can confidently select and implement the most appropriate method to ensure the accuracy and precision of their this compound quantification, ultimately safeguarding patient safety and product quality.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Candesartan Ethyl Ester
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. Candesartan Ethyl Ester, an angiotensin II receptor antagonist and a key intermediate in pharmaceutical research, demands meticulous handling not only during its application but, critically, through to its final disposal.[1] This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere instruction and to instill a foundational understanding of the causality behind these essential procedures, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the cornerstone of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can extrapolate its hazard profile from the closely related and well-documented prodrug, Candesartan Cilexetil. This approach allows for a conservative and responsible risk assessment.
The primary hazards associated with the parent compound, and by extension, its ester form, necessitate its classification as hazardous waste. Key concerns include reproductive toxicity and significant environmental hazards.[2][3][4] Disposal via standard laboratory drains ("sewering") is strictly prohibited by the Environmental Protection Agency (EPA) for such pharmaceutical wastes, as it can introduce ecologically persistent and toxic substances into aquatic ecosystems.[5][6]
Table 1: Hazard Profile based on Candesartan Cilexetil
| Hazard Classification | Description | Primary Precaution |
|---|---|---|
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[2][3][4] | Avoid exposure, especially through inhalation or skin contact. Use appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Prevent direct contact and aerosolization. Handle in a well-ventilated area or chemical fume hood. |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[3] | Wear gloves and safety glasses with side shields or goggles. |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[2][3] | Prevent any amount from entering drains or waterways. All waste must be collected for approved disposal. |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[3][7] | Underscores the importance of containment and proper disposal to prevent long-term environmental damage. |
Core Disposal Workflow: From Benchtop to Final Disposition
The following step-by-step methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) and institutional best practices.[8]
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling any waste materials, the potential routes of exposure—inhalation, dermal contact, and ingestion—must be mitigated.
-
Procedure:
-
Wear non-porous nitrile gloves to prevent skin contact.
-
Wear a standard laboratory coat, fully fastened.
-
Wear safety glasses with side shields or chemical splash goggles.
-
When handling bulk powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation of fine particulates.[2][4]
-
-
Causality: The compound's classification as a reproductive toxicant and irritant makes minimizing direct physical contact a critical safety control.[3][4]
Step 2: Waste Segregation and Containerization
Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring the waste stream is correctly identified for disposal.
-
Procedure:
-
Designate a specific, compatible waste container for this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves).
-
The container must be made of a non-reactive material (e.g., high-density polyethylene or glass), be in good condition with no leaks or cracks, and possess a secure, tight-fitting lid.[9][10][11]
-
Do not mix this compound waste with other waste streams, particularly acidic, basic, or reactive chemicals, to prevent unforeseen reactions.[11]
-
Affix a "Hazardous Waste" label to the container immediately. Fill in the generator's name, the full chemical name ("this compound"), and the date waste was first added.
-
-
Causality: Federal and state regulations mandate the clear labeling and robust containment of hazardous waste from the moment of its generation to ensure safe handling and proper final treatment.[9][12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated location for the short-term storage of hazardous waste before it is collected by safety professionals.
-
Procedure:
-
Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[9][11]
-
Ensure the SAA is a secondary containment tray to capture any potential leaks.
-
Keep the waste container closed at all times except when adding waste.[11]
-
-
Causality: The SAA protocol is an EPA requirement designed to ensure safe, localized temporary storage, preventing the accumulation of large quantities of hazardous materials in active work areas and minimizing the risk of spills.[9]
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals for disposal in a permitted facility.
-
Procedure:
-
Once the waste container is full or you no longer generate this waste stream, contact your institution’s Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Do not attempt to dispose of this material yourself. Final disposal must be carried out by a licensed hazardous waste management company, typically via incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
-
Causality: Incineration is the EPA-recommended method for destroying pharmaceutical waste, as it ensures the complete breakdown of the active molecule, preventing its release into the environment.[13]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points in the this compound waste management process.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Protocol: Spill and Exposure Management
Accidents require a swift, confident, and correct response.
Solid Spill Cleanup
-
Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles. If significant dust is present, a respirator is required.
-
Contain: Gently cover the spill with absorbent pads to prevent further dispersal. Do not use water.
-
Collect: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid creating dust.[2][14] Place the collected material and any contaminated cleaning materials into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and EH&S department of the spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Principle of Waste Minimization
Beyond proper disposal, a core tenet of modern laboratory science is the reduction of waste at its source.
-
Prudent Purchasing: Order only the quantities of this compound required for your immediate experimental needs.[9]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicate materials and to track expiration dates.[10]
-
Scale Reduction: Where scientifically valid, reduce the scale of experiments to minimize the volume of waste generated per procedure.[9]
By integrating these principles, we not only ensure safety and compliance but also uphold our responsibility as stewards of a sustainable research environment.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 5. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 6. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 7. astrazeneca.com.au [astrazeneca.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
- 13. epa.gov [epa.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of Candesartan Ethyl Ester: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides essential, immediate safety and logistical information for the handling of Candesartan Ethyl Ester. As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself, ensuring both your safety and the integrity of your research.
Understanding the Compound: A Proactive Approach to Safety
The primary health concern associated with Candesartan Cilexetil, and by extension, this compound, is its classification as a substance suspected of damaging fertility or the unborn child.[1][2][3] Ingestion, inhalation, or skin contact may be harmful.[1][2] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE and the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of airborne particles, especially during weighing or transfer operations.[1] |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles or accidental splashes.[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[1] Consider double-gloving for enhanced protection. |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing from contamination.[1] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is the cornerstone of safe and effective research. The following procedure is designed to minimize exposure and maintain a controlled laboratory environment.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach inside the designated handling area.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling:
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh paper. Avoid creating dust by handling the powder gently.
-
Transfer: Use a clean spatula to transfer the weighed powder to the reaction vessel or container.
-
Cleaning: Immediately after transfer, carefully clean any residual powder from the spatula and weighing paper using a solvent-moistened wipe (e.g., with ethanol or isopropanol) and dispose of it in the designated hazardous waste container.
Post-Handling:
-
Decontamination: Thoroughly wipe down the work surface within the designated area with a suitable solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, eye protection, and finally, the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Preparedness: Spill Management Workflow
In the event of an accidental spill, a swift and organized response is crucial to mitigate exposure and environmental contamination. The following workflow, visualized in the diagram below, outlines the immediate steps to be taken.
Caption: Workflow for managing a spill of this compound.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of this compound, including contaminated PPE, weighing papers, and cleaning materials, must be considered hazardous waste.
Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Product may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Our commitment is to empower you with the knowledge and tools necessary to handle chemical compounds with the utmost confidence and care.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
